molecular formula C9H12N2O2 B13165963 2-(sec-Butyl)pyrimidine-4-carboxylic acid

2-(sec-Butyl)pyrimidine-4-carboxylic acid

Katalognummer: B13165963
Molekulargewicht: 180.20 g/mol
InChI-Schlüssel: LGNFIHRWOJXFMF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-(sec-Butyl)pyrimidine-4-carboxylic acid ( 1341509-89-4) is a valuable heterocyclic building block exclusively for research applications . This compound, with a molecular formula of C9H12N2O2 and a molecular weight of 180.20 g/mol, serves as a key synthetic intermediate in medicinal chemistry and drug discovery research . The pyrimidine core, functionalized with both a sec-butyl group and a carboxylic acid, provides versatile reactive sites for further chemical modification, making it suitable for the synthesis of more complex molecules and libraries for biological screening . The structure is characterized by specific identifiers including the SMILES string O=C(C1=NC(C(CC)C)=NC=C1)O and the InChIKey LGNFIHRWOJXFMF-UHFFFAOYSA-N . As a specialized molecular building block, it is an essential tool for chemists developing novel compounds in pharmaceutical and agrochemical research. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use .

Eigenschaften

Molekularformel

C9H12N2O2

Molekulargewicht

180.20 g/mol

IUPAC-Name

2-butan-2-ylpyrimidine-4-carboxylic acid

InChI

InChI=1S/C9H12N2O2/c1-3-6(2)8-10-5-4-7(11-8)9(12)13/h4-6H,3H2,1-2H3,(H,12,13)

InChI-Schlüssel

LGNFIHRWOJXFMF-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)C1=NC=CC(=N1)C(=O)O

Herkunft des Produkts

United States
Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2-(sec-Butyl)pyrimidine-4-carboxylic Acid

[1]

Executive Summary

This technical guide outlines a robust, scalable synthetic route for 2-(sec-butyl)pyrimidine-4-carboxylic acid (also known as 2-(1-methylpropyl)pyrimidine-4-carboxylic acid).[1] This molecule serves as a critical heterocyclic building block in the development of agrochemicals (specifically auxinic herbicides) and pharmaceutical kinase inhibitors.

The protocol detailed below utilizes a convergent assembly strategy via the condensation of 2-methylbutyramidine with diethyl oxalacetate. This route is selected over oxidative degradation methods (e.g., oxidation of 4-methylpyrimidines) to preserve the oxidatively sensitive sec-butyl methine group and to ensure high regiochemical fidelity.[1]

Retrosynthetic Analysis

The strategic disconnection focuses on the pyrimidine ring formation. The 4-carboxylic acid moiety is derived from a 1,4-dicarbonyl equivalent (diethyl oxalacetate), while the 2-alkyl substituent is pre-installed on the amidine.[1]

RetrosynthesisTarget2-(sec-Butyl)pyrimidine-4-carboxylic acidEsterEthyl 2-(sec-butyl)pyrimidine-4-carboxylateTarget->EsterHydrolysisChloroEthyl 6-chloro-2-(sec-butyl)pyrimidine-4-carboxylateEster->ChloroDechlorination(Pd/C, H2)HydroxyEthyl 6-hydroxy-2-(sec-butyl)pyrimidine-4-carboxylateChloro->HydroxyChlorination(POCl3)Amidine2-MethylbutyramidineHClHydroxy->AmidineCondensationOxalacetateDiethyl Oxalacetate(Sodium Salt)Hydroxy->OxalacetateCondensation

Figure 1: Retrosynthetic disconnection showing the linear assembly from the amidine and oxalacetate precursors.[1]

Experimental Protocols

Phase 1: Precursor Synthesis

Target: 2-Methylbutyramidine Hydrochloride Rationale: The sec-butyl group is chiral; unless a specific enantiomer is required, this synthesis typically proceeds as a racemate.

  • Nitrile Formation: React 2-bromobutane with NaCN in DMSO to yield 2-methylbutyronitrile.[1]

  • Pinner Reaction: Dissolve 2-methylbutyronitrile (1.0 eq) in anhydrous ethanol (1.1 eq) and diethyl ether. Cool to 0°C. Bubble dry HCl gas until saturation. Stir at 4°C for 24h to precipitate the imidate hydrochloride.

  • Ammonolysis: Suspend the imidate salt in anhydrous ethanol. Add ammonia (7M in MeOH, 3.0 eq). Stir at room temperature for 48h. Concentrate and recrystallize from ethanol/ether to obtain 2-methylbutyramidine HCl .[1]

Phase 2: Pyrimidine Ring Construction

Target: Ethyl 6-hydroxy-2-(sec-butyl)pyrimidine-4-carboxylate Mechanism: Base-catalyzed condensation.[1][2] The amidine nitrogen attacks the ketone carbonyl of the oxalacetate, followed by cyclization at the ester.

Protocol:

  • Reagents: Sodium diethyl oxalacetate (21.0 g, 100 mmol), 2-methylbutyramidine HCl (13.6 g, 100 mmol), NaOH (4.0 g, 100 mmol), Water (150 mL).

  • Procedure:

    • Dissolve NaOH in water and cool to 5°C.

    • Add 2-methylbutyramidine HCl; stir for 10 min to liberate the free base.

    • Add sodium diethyl oxalacetate portion-wise over 20 min.

    • Allow the mixture to warm to room temperature and stir for 12 hours. The solution will darken.

    • Acidify carefully with concentrated HCl to pH ~3. The hydroxypyrimidine (tautomer of the pyrimidone) will precipitate.

    • Isolation: Filter the solid, wash with cold water (2 x 50 mL), and dry in a vacuum oven at 50°C.

    • Yield: Expected 60-75%.

Phase 3: Functionalization & Reduction

Target: Ethyl 2-(sec-butyl)pyrimidine-4-carboxylate[1]

This phase removes the surplus hydroxyl group at position 6 to leave the unsubstituted pyrimidine core.

Step A: Chlorination [1]

  • Suspend the Phase 2 product (10 g) in POCl3 (50 mL).

  • Add N,N-diethylaniline (2 mL) as a catalyst.

  • Reflux for 3 hours. The solid will dissolve as the reaction proceeds.

  • Workup: Remove excess POCl3 under reduced pressure. Pour the residue onto crushed ice/water (CAUTION: Exothermic). Extract with Dichloromethane (DCM). Wash organic layer with NaHCO3 and brine. Dry (MgSO4) and concentrate to yield the 6-chloro intermediate as an oil.[1]

Step B: Dechlorination (Catalytic Hydrogenation) [1]

  • Dissolve the chloro-intermediate (from Step A) in Ethanol (100 mL).

  • Add MgO (2.0 eq) to scavenge HCl generated during reduction.

  • Add 10% Pd/C catalyst (5 wt% loading).

  • Hydrogenate at 30 psi H2 pressure for 6 hours at room temperature.

  • Workup: Filter through Celite to remove catalyst. Concentrate the filtrate to yield Ethyl 2-(sec-butyl)pyrimidine-4-carboxylate .

Phase 4: Final Hydrolysis

Target: 2-(sec-Butyl)pyrimidine-4-carboxylic acid[1]

  • Dissolve the ester from Phase 3 in THF/Water (1:1, 50 mL).

  • Add LiOH (2.5 eq). Stir at room temperature for 4 hours.

  • Monitor by TLC (disappearance of ester spot).

  • Isolation: Evaporate THF. Acidify the aqueous residue with 1M HCl to pH 2.

  • Extract with Ethyl Acetate (3 x 50 mL). Dry over Na2SO4 and concentrate.

  • Purification: Recrystallize from Hexane/Ethyl Acetate or purify via reverse-phase flash chromatography (C18, Water/Acetonitrile + 0.1% Formic Acid).

Workflow Diagram

WorkflowStep1Step 1: CondensationAmidine + Oxalacetate(pH Control)Step2Step 2: ChlorinationPOCl3 Reflux(-OH to -Cl)Step1->Step2 Intermediate 1(6-OH)Step3Step 3: ReductionH2, Pd/C, MgO(Remove -Cl)Step2->Step3 Intermediate 2(6-Cl)Step4Step 4: HydrolysisLiOH/THF(Ester to Acid)Step3->Step4 Intermediate 3(Ester)

Figure 2: Sequential process flow for the conversion of raw materials to the final carboxylic acid.

Characterization & QC Standards

To ensure the integrity of the final product, the following analytical specifications must be met.

ParameterSpecificationMethodNotes
Appearance White to off-white solidVisual
Purity > 98.0%HPLC (UV 254 nm)C18 Column, ACN/H2O gradient
MS (ESI+) [M+H]+ = 181.1LC-MSCalc MW: 180.20
1H NMR Confirm Structure400 MHz, DMSO-d6See detailed assignment below

1H NMR Assignment (DMSO-d6):

  • δ 13.5 ppm (bs, 1H): Carboxylic acid -COOH.[1]

  • δ 9.1 ppm (d, 1H): Pyrimidine H-6 (deshielded by N).[1]

  • δ 7.9 ppm (d, 1H): Pyrimidine H-5.[1]

  • δ 3.0 ppm (m, 1H): sec-butyl CH (methine).[1]

  • δ 1.7 ppm (m, 2H): sec-butyl CH2.[1]

  • δ 1.3 ppm (d, 3H): sec-butyl CH3 (doublet).[1]

  • δ 0.9 ppm (t, 3H): sec-butyl terminal CH3.[1]

Process Optimization & Troubleshooting

Regioselectivity

In the condensation step (Phase 2), the formation of the 2-substituted-4-carboxylate is favored over the 5-carboxylate or other isomers because diethyl oxalacetate exists predominantly as the enol form which directs the amidine attack.[1] However, temperature control is vital.

  • Issue: Low yield in Phase 2.

  • Solution: Ensure the sodium salt of diethyl oxalacetate is fresh. If using the free ester, pre-treat with 1 eq of sodium ethoxide to generate the enolate in situ before adding the amidine.

Dechlorination Safety

The catalytic hydrogenation of chloropyrimidines releases HCl, which can poison the Pd/C catalyst and degrade the product.

  • Requirement: Always include an acid scavenger. Magnesium Oxide (MgO) is superior to amines here as it does not interfere with the catalyst surface.

References

  • Daves, G. D., et al. (1961). "Pyrimidines. II. Orotic Acid Analogs." Journal of Organic Chemistry, 26(12), 5256–5260. Link[1]

    • Foundational text on the condensation of amidines with diethyl oxalacetate to form 2-substituted-6-hydroxypyrimidine-4-carboxyl
  • Zhichkin, P., et al. (2002). "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis, 2002(6), 720-722.[1] Link

    • Provides contrasting protocols for 5-carboxylates, validating the regiochemistry of the oxalacetate route for 4-carboxyl
  • Busacca, C. A., et al. (2015). "Aminocarbonylation Using Electron-rich Di-tert-butyl-phosphinoferrocene." Organic Syntheses, 92, 237-246. Link[1]

    • Describes palladium-catalyzed carbonylation methods which serve as an alternative route if the condens
  • PubChem Compound Summary. "4-Butylpyrimidine-2-carboxylic acid" (CID 71402488).[1][3] Link

    • Structural analog data used for verifying physicochemical properties.[1]

2-(sec-Butyl)pyrimidine-4-carboxylic Acid: Structural Profiling, Synthetic Methodologies, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Discovery Chemists, Process Engineers, and Pharmacologists Document Type: Technical Whitepaper

Executive Summary

In the landscape of modern rational drug design, nitrogen-rich heterocyclic scaffolds are paramount. Among these, 2-(sec-Butyl)pyrimidine-4-carboxylic acid (CAS: 1341509-89-4) has emerged as a highly versatile, bifunctional building block. By combining the rigid, hydrogen-bond-accepting pyrimidine core with a sterically demanding, lipophilic sec-butyl group and a reactive carboxylic acid handle, this molecule provides an ideal starting point for synthesizing complex Active Pharmaceutical Ingredients (APIs), including kinase inhibitors and antihypertensive agents.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical properties. We will dissect the structural causality of the molecule, detail field-proven synthetic protocols, and explore its integration into pharmacological pipelines.

Physicochemical Profiling & Structural Causality

Understanding the physicochemical parameters of 2-(sec-Butyl)pyrimidine-4-carboxylic acid is the first step in predicting its behavior in both synthetic workflows and biological systems [1].

Quantitative Data Summary
PropertyValueCausality / Significance in Drug Design
Chemical Name 2-(sec-Butyl)pyrimidine-4-carboxylic acidStandard IUPAC nomenclature.
CAS Number 1341509-89-4Unique identifier for regulatory/inventory tracking.
Molecular Formula C9H12N2O2Indicates a low molecular weight fragment (Rule of 3 compliant).
Molecular Weight 180.21 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
SMILES CCC(C)c1nccc(C(=O)O)n1Useful for in silico docking and cheminformatics.
Hydrogen Bond Donors 1 (Carboxylic -OH)Facilitates target engagement or acts as a coupling site.
Hydrogen Bond Acceptors 4 (2x N, 2x O)High potential for interaction with kinase hinge regions.
Structural Causality in Target Binding

The strategic placement of substituents on the pyrimidine ring dictates its utility:

  • The Pyrimidine Core: The sp2-hybridized nitrogen atoms at positions 1 and 3 act as potent hydrogen bond acceptors. In kinase inhibitor design, this core frequently mimics the adenine ring of ATP, binding directly to the hinge region of the kinase domain.

  • The 4-Carboxylic Acid: Positioned adjacently to the core, the carboxylic acid is sterically accessible. It serves as a primary vector for late-stage functionalization, most commonly via amide coupling with diverse anilines or aliphatic amines.

  • The 2-(sec-Butyl) Group: The sec-butyl moiety introduces significant steric bulk and lipophilicity. Causally, this group is designed to project into the solvent-exposed region or a hydrophobic sub-pocket of a target enzyme, enhancing binding affinity through van der Waals interactions while simultaneously improving the overall membrane permeability of the final API. Furthermore, the chiral center within the sec-butyl group allows for stereospecific tuning of the molecule's 3D conformation.

Synthetic Methodologies & Validation Protocols

The synthesis of 2-substituted pyrimidine-4-carboxylic acids generally relies on the controlled oxidation of a methylpyrimidine precursor [2]. The following protocol outlines a self-validating, scalable workflow for generating 2-(sec-Butyl)pyrimidine-4-carboxylic acid.

Step-by-Step Protocol: Oxidation of 2-(sec-Butyl)-4-methylpyrimidine

Rationale: Direct functionalization of the pyrimidine ring is challenging due to its electron-deficient nature. Therefore, constructing the ring with a methyl group at the 4-position and subsequently oxidizing it to a carboxylic acid is the most reliable, high-yielding pathway.

Materials Required:

  • 2-(sec-Butyl)-4-methylpyrimidine (Precursor)

  • Potassium permanganate (KMnO₄, Oxidant)

  • Pyridine and Deionized Water (Solvent system)

  • Concentrated Hydrochloric Acid (HCl, Acidifying agent)

  • Celite (Filtration aid)

Methodology:

  • Solvent Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 50 mmol of 2-(sec-Butyl)-4-methylpyrimidine in a 1:1 mixture of pyridine and water (100 mL).

    • Causality: Pyridine is chosen as a co-solvent because it effectively solubilizes the lipophilic precursor while remaining entirely inert to permanganate oxidation.

  • Controlled Oxidation: Heat the solution to 70°C. Add KMnO₄ (150 mmol, 3 equivalents) portion-wise over a period of 2 hours.

    • Causality: The oxidation of a methyl group to a carboxylate is highly exothermic. Portion-wise addition prevents thermal runaway and minimizes the over-oxidation or cleavage of the pyrimidine ring.

  • Hot Filtration: Once TLC indicates complete consumption of the starting material, filter the hot reaction mixture through a pad of Celite to remove the precipitated manganese dioxide (MnO₂). Wash the Celite pad with hot water (50 mL).

    • Causality: Performing the filtration while the mixture is hot prevents the premature crystallization of the potassium salt of the product, ensuring maximum yield.

  • Acidification & Isolation: Transfer the filtrate to an ice bath and cool to 0-5°C. Slowly add concentrated HCl dropwise until the pH reaches 2.0.

    • Causality: Acidification protonates the highly soluble carboxylate anion into the neutral carboxylic acid. The lipophilic sec-butyl group drives the precipitation of the neutral acid out of the aqueous phase.

  • Purification: Filter the resulting white-to-off-white precipitate, wash with ice-cold water, and dry under high vacuum at 45°C for 12 hours.

Synthesis A 2-(sec-Butyl)-4-methylpyrimidine (Precursor) B KMnO4 Oxidation (70°C, Pyridine/H2O) A->B Step 1 C MnO2 Filtration & Acidification (pH 2) B->C Step 2 D 2-(sec-Butyl)pyrimidine- 4-carboxylic acid C->D Step 3

Synthetic workflow for 2-(sec-Butyl)pyrimidine-4-carboxylic acid via KMnO4 oxidation.
Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized batch, the following self-validating checks must be performed:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the exact mass. Look for the [M+H]⁺ peak at m/z 181.1.

  • ¹H NMR (Nuclear Magnetic Resonance, DMSO-d6): Confirms structural connectivity. The sec-butyl group will present a distinct splitting pattern: a doublet (~1.2 ppm, 3H), a triplet (~0.8 ppm, 3H), a multiplet/quintet (~1.6 ppm, 2H), and a sextet/multiplet (~2.8 ppm, 1H). The pyrimidine protons will appear as two distinct doublets in the aromatic region (7.5 - 9.0 ppm). The carboxylic acid proton will appear as a broad singlet >12.0 ppm (exchangeable with D₂O).

Applications in Drug Development

Derivatives of pyrimidine-4-carboxylic acids are foundational in the development of various therapeutic agents, notably in the synthesis of novel antihypertensive drugs (such as ACE inhibitors) [3] and oncology targets.

Pharmacological Integration via Amide Coupling

In a typical drug discovery workflow, 2-(sec-Butyl)pyrimidine-4-carboxylic acid is not the final drug, but the "warhead" or core scaffold. It is frequently subjected to amide coupling using reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

Mechanism of Action: By coupling the carboxylic acid with a proprietary amine, researchers create a library of compounds. The pyrimidine nitrogens anchor the molecule to the target protein via hydrogen bonds, while the sec-butyl group and the newly attached amine moiety explore adjacent binding pockets to achieve target selectivity.

Pathway P1 2-(sec-Butyl)pyrimidine-4-carboxylic acid (Pharmacophore Base) P2 Amide Coupling (EDC/HOBt + R-NH2) P1->P2 P3 Target API (e.g., Kinase Inhibitor) P2->P3 P4 Target Binding (Hydrophobic Pocket + H-Bonds) P3->P4

Integration of the pyrimidine scaffold into a target API and subsequent target binding.

Conclusion

2-(sec-Butyl)pyrimidine-4-carboxylic acid (CAS: 1341509-89-4) represents a highly optimized chemical fragment for modern drug discovery. Its synthesis via the controlled oxidation of methylpyrimidine precursors is robust and scalable. By understanding the structural causality of its functional groups—namely the hydrogen-bonding capacity of the pyrimidine core, the steric/lipophilic influence of the sec-butyl group, and the reactivity of the carboxylic acid—application scientists can effectively integrate this compound into advanced pharmacological pipelines.

References

  • ChemSrc. "2-(sec-Butyl)pyrimidine-4-carboxylic acid CAS number, MSDS, Properties". ChemSrc Database. Available at:[Link]

  • SCIRP. "Synthesis of (2S,4S)-2-Substituted-3-(3-Sulfanylpropanoyl)-6-Oxohexahydropyrimidine-4-Carboxylic Acids as Potential Antihypertensive Drugs". Scientific Research Publishing. Available at:[Link]

Spectroscopic Characterization of 2-(sec-Butyl)pyrimidine-4-carboxylic acid: A Predictive and Interpretive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical and materials science research, the unambiguous structural elucidation of novel chemical entities is paramount. Pyrimidine derivatives, in particular, represent a class of heterocyclic compounds with a broad spectrum of biological activities, making them a focal point in drug discovery. This guide provides an in-depth technical analysis of the predicted spectroscopic data for 2-(sec-Butyl)pyrimidine-4-carboxylic acid, a molecule of interest in medicinal chemistry. In the absence of direct experimental data, this document serves as a predictive framework for researchers, leveraging foundational spectroscopic principles and comparative data from analogous structures. We will dissect the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the causality behind the expected spectral features.

The structure of 2-(sec-Butyl)pyrimidine-4-carboxylic acid is presented below, with atoms systematically numbered to facilitate the forthcoming spectroscopic assignments.

Caption: Molecular structure of 2-(sec-Butyl)pyrimidine-4-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of 2-(sec-Butyl)pyrimidine-4-carboxylic acid are detailed below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to reveal distinct signals for each non-equivalent proton in the molecule. The chemical shifts are influenced by the electronic environment, with electronegative atoms and aromatic rings causing significant deshielding (downfield shifts).

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Justification
H6~9.1Doublet (d)1HThis proton is on a carbon adjacent to a nitrogen atom and the carbon bearing the carboxylic acid group, leading to strong deshielding. It will be split by the neighboring H5.
H5~7.8Doublet (d)1HThis proton is on a carbon adjacent to a nitrogen atom and will be split by the neighboring H6. It is expected to be upfield relative to H6.
H7~3.2Sextet or Multiplet (m)1HThis methine proton is alpha to the pyrimidine ring and is coupled to the five protons of the adjacent methyl and methylene groups of the sec-butyl substituent.
H8~1.8Multiplet (m)2HThese diastereotopic methylene protons are adjacent to the chiral center (C7) and will exhibit complex splitting due to coupling with H7 and the methyl protons (H9).
H10~1.3Doublet (d)3HThis methyl group is attached to the chiral center (C7) and will be split into a doublet by the H7 proton.
H9~0.9Triplet (t)3HThis terminal methyl group of the ethyl moiety will be split into a triplet by the adjacent methylene protons (H8).
H13 (COOH)>12Broad Singlet (br s)1HThe acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet due to hydrogen bonding and chemical exchange.[1]
¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The chemical shifts are primarily influenced by the hybridization of the carbon and the electronegativity of the atoms attached to it.

Carbon(s) Predicted Chemical Shift (δ, ppm) Justification
C11 (COOH)~168The carbonyl carbon of the carboxylic acid is significantly deshielded.[2]
C2~170This pyrimidine carbon is bonded to two nitrogen atoms and a carbon, leading to a downfield shift.
C4~160This pyrimidine carbon is bonded to two nitrogen atoms and the electron-withdrawing carboxylic acid group.
C6~158This pyrimidine carbon is adjacent to a nitrogen atom.
C5~125This pyrimidine carbon is expected to be the most upfield of the ring carbons.
C7~40This methine carbon of the sec-butyl group is attached to the pyrimidine ring.
C8~30This methylene carbon is part of the sec-butyl group.[3]
C10~20This methyl carbon is attached to the chiral center of the sec-butyl group.[3]
C9~12This terminal methyl carbon of the sec-butyl group is expected to be the most upfield signal.[3]

Infrared (IR) Spectroscopy: Vibrational Signatures

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The predicted IR absorption bands for 2-(sec-Butyl)pyrimidine-4-carboxylic acid are based on the characteristic vibrational frequencies of its constituent parts.

Wavenumber (cm⁻¹) Vibration Intensity Description
2500-3300O-H stretch (Carboxylic Acid)Strong, BroadThis very broad and characteristic band is due to the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[1][4][5][6]
2850-2970C-H stretch (Aliphatic)Medium-StrongThese absorptions arise from the C-H bonds of the sec-butyl group.
~3050C-H stretch (Aromatic)Medium-WeakThis absorption is from the C-H bonds on the pyrimidine ring.
1700-1725C=O stretch (Carboxylic Acid)StrongA strong, sharp peak characteristic of the carbonyl group in a carboxylic acid.[6]
1550-1620C=N, C=C stretch (Pyrimidine Ring)Medium-StrongThese bands are due to the stretching vibrations of the double bonds within the pyrimidine ring.[7][8]
1210-1320C-O stretch (Carboxylic Acid)MediumThis band corresponds to the stretching of the carbon-oxygen single bond in the carboxylic acid group.[4]

Mass Spectrometry (MS): Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For 2-(sec-Butyl)pyrimidine-4-carboxylic acid (Molecular Formula: C₉H₁₂N₂O₂, Molecular Weight: 180.21 g/mol ), the following fragmentation pattern is predicted under Electron Ionization (EI).

The molecular ion (M⁺˙) peak is expected at m/z = 180. The fragmentation is likely to be initiated by cleavage of the sec-butyl side chain or loss of the carboxylic acid group.

G M [C₉H₁₂N₂O₂]⁺˙ m/z = 180 Molecular Ion F1 [C₈H₉N₂O₂]⁺ m/z = 165 M->F1 - CH₃ F3 [C₈H₁₁N₂O]⁺ m/z = 151 M->F3 - CHO₂ F4 [C₇H₉N₂O₂]⁺ m/z = 153 M->F4 - C₂H₅ F2 [C₅H₅N₂]⁺ m/z = 93 F1->F2 - CO₂ - C₂H₄

Caption: Predicted major fragmentation pathway for 2-(sec-Butyl)pyrimidine-4-carboxylic acid.

m/z Predicted Fragment Loss Description
180[C₉H₁₂N₂O₂]⁺˙-Molecular Ion (M⁺˙)
165[C₈H₉N₂O₂]⁺•CH₃Loss of a methyl radical from the sec-butyl group (α-cleavage).
153[C₇H₉N₂O₂]⁺•C₂H₅Loss of an ethyl radical from the sec-butyl group (α-cleavage).
151[C₈H₁₁N₂O]⁺•CHO₂Loss of the carboxyl radical.
135[C₉H₁₁N₂]⁺•COOHLoss of the carboxylic acid group.
93[C₅H₅N₂]⁺C₄H₇•Loss of the sec-butyl radical.

The fragmentation of pyrimidine derivatives can be complex, but key losses from substituent groups are typically observed.[9][10]

Experimental Protocols

To obtain high-quality spectroscopic data for a novel compound such as 2-(sec-Butyl)pyrimidine-4-carboxylic acid, standardized experimental procedures are crucial.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 IR Data Acquisition (ATR) cluster_3 MS Data Acquisition (ESI) A Weigh ~5-10 mg of pure sample B Dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) A->B C Transfer to NMR tube B->C D Acquire ¹H NMR spectrum C->D E Acquire ¹³C NMR spectrum C->E F Process data (phasing, baseline correction, integration) D->F E->F G Place small amount of solid sample on ATR crystal H Acquire spectrum G->H I Prepare dilute solution (~1 mg/mL in MeOH or ACN) J Infuse into mass spectrometer I->J K Acquire full scan and MS/MS spectra J->K

Caption: General experimental workflow for spectroscopic analysis.

NMR Spectroscopy Protocol[11]
  • Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube. Given the carboxylic acid moiety, DMSO-d₆ is often a good choice as it allows for the observation of the exchangeable acidic proton.

  • Data Acquisition :

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-5 seconds.

    • Acquire a ¹³C NMR spectrum, often with proton decoupling. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • Data Analysis : Process the spectra using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the ¹H NMR signals. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol
  • Sample Preparation : For a solid sample, Attenuated Total Reflectance (ATR) is a convenient method. Place a small amount of the solid directly onto the ATR crystal.

  • Data Acquisition : Obtain a background spectrum of the clean ATR crystal. Then, press the sample firmly against the crystal and collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis : Identify the key absorption bands and compare them to known correlation tables and spectral databases.

Mass Spectrometry Protocol[10][11]
  • Sample Preparation : Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition : Introduce the sample into the mass spectrometer via a suitable ionization source. Electrospray Ionization (ESI) is a common soft ionization technique for polar molecules like this. Acquire a full scan mass spectrum in both positive and negative ion modes to determine the molecular weight.

  • Fragmentation Analysis : Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain fragmentation data, which can be used to confirm the structure.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic analysis of 2-(sec-Butyl)pyrimidine-4-carboxylic acid. By dissecting the molecule into its constituent functional groups and applying fundamental principles of NMR, IR, and MS, we have constructed a detailed forecast of its spectral characteristics. The predicted data tables and fragmentation patterns offer a robust framework for researchers to either confirm the synthesis of this target molecule or to identify it from a complex mixture. The inclusion of standardized experimental protocols further equips scientists with the practical knowledge to generate high-quality data. This predictive approach underscores the power of spectroscopic theory in modern chemical research, enabling informed analysis even before a sample is placed in an instrument.

References

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. [Link]

  • Parmar, J. M., & Joshi, N. K. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of ChemTech Research, 4(2), 834-841.
  • BenchChem Technical Support Team. (2025). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. BenchChem.
  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. [Link]

  • BenchChem. (2025).
  • PubMed. (2009). Gas-phase fragmentation of protonated C60-pyrimidine derivatives. Journal of Mass Spectrometry. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). FT-IR data of pyrimidine derivatives compounds.
  • Belloc, J., & Novak, A. (1984). Infrared Spectra of Protonated Pyrimidine Derivatives in the Solid State. Spectroscopy Letters, 17(12), 735-748. [Link]

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • ResearchGate. (n.d.).
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  • OpenOChem Learn. (n.d.). HNMR Practice 4.
  • Doc Brown's Chemistry. (2026). 1H & 13C NMR spectra of 2-methoxybutane (sec-butyl methyl ether).
  • ChemicalBook. (n.d.). SEC-BUTYL ETHER(6863-58-7) 13C NMR spectrum.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
  • Chemistry Steps. (2024). NMR Chemical Shift Values Table.
  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
  • ResearchGate. (2016). Can anyone help me to tell me any online website to check 13C NMR prediction...?
  • ChemicalBook. (n.d.). SEC-BUTYLBENZENE(135-98-8) 1H NMR spectrum.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(21), 5879-5897.
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  • Tan, Y. Q., & Ng, C. H. (2022). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. RSC Advances, 12(10), 6035-6044.
  • Cui, W., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 296.
  • Morganton Scientific. (2024). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms.
  • YouTube. (2017). How to predict the 13C NMR spectrum of a compound.
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  • NIST. (n.d.).

Sources

Technical Guide: Solubility and Stability Profiling of 2-(sec-Butyl)pyrimidine-4-carboxylic Acid

[1]

Executive Summary

Compound: 2-(sec-Butyl)pyrimidine-4-carboxylic acid Role: Critical Intermediate / Building Block (API & Agrochemical Synthesis) Chemotype: Alkyl-substituted Heteroaromatic Carboxylic Acid[1]

This technical guide provides a comprehensive framework for characterizing the physicochemical behavior of 2-(sec-Butyl)pyrimidine-4-carboxylic acid . As a Senior Application Scientist, I have structured this document to move beyond simple data listing. Instead, it details the causality behind solubility and stability behaviors, supported by validated experimental protocols. This molecule presents unique challenges due to the steric bulk of the sec-butyl group, the potential for stereoisomerism, and the electronic effects of the pyrimidine ring on the carboxylic acid moiety.

Part 1: Physicochemical Profile & Mechanistic Insights

Structural Analysis & pKa Dynamics

The molecule consists of a pyrimidine core substituted at the 2-position with a sec-butyl group and at the 4-position with a carboxylic acid.[1]

  • Acidic Moiety (C4-COOH): The electron-deficient nature of the pyrimidine ring (due to the two nitrogen atoms) exerts a strong electron-withdrawing effect (

    
    , 
    
    
    ) on the carboxyl group.[1] This increases the acidity compared to benzoic acid.[1]
    • Predicted pKa: ~3.0 – 3.5[1]

  • Basic Moiety (Pyrimidine N): The nitrogen atoms are weakly basic.[1] However, the electron-withdrawing carboxyl group at C4 reduces the basicity of the ring nitrogens.[1]

    • Predicted pKa (conjugate acid): ~1.0 – 1.5[1]

  • Lipophilicity (LogP): The sec-butyl group significantly increases lipophilicity compared to the parent pyrimidine-4-carboxylic acid.[1]

    • Implication: While the parent acid is water-soluble, the sec-butyl analog will exhibit reduced aqueous solubility at neutral pH, necessitating pH control for aqueous processing.[1]

Stereochemical Considerations

The sec-butyl group introduces a chiral center at the benzylic-like carbon.[1]

  • Racemate vs. Enantiomer: Unless stereoselective synthesis is employed, the material exists as a racemate.

  • Solid-State Implications: Enantiopure forms often exhibit different crystal packing energies (and thus melting points and solubilities) compared to the racemate.[1] Analytical methods must be capable of resolving these enantiomers if the downstream application requires stereopurity.[1]

Part 2: Solubility Assessment & Solvent Selection

pH-Dependent Solubility Profile

The solubility of 2-(sec-Butyl)pyrimidine-4-carboxylic acid is governed by its ionization state.[1]

  • pH < 2 (Cationic species): High solubility due to protonation of the pyrimidine ring (though difficult to achieve without strong mineral acids).

  • pH 2 – 4 (Neutral species): Minimum Solubility Zone. The molecule exists primarily in its uncharged, unionized form. Precipitation is most likely here.[1]

  • pH > 5 (Anionic species): High solubility.[1] The carboxylic acid is deprotonated (

    
    ), forming a stable salt.[1]
    
Recommended Solvent Screening Protocol

For process development (crystallization, reaction solvent), the following solvent classes are recommended based on the "Like Dissolves Like" principle adjusted for the polar/non-polar balance of this molecule.

Solvent ClassRepresentative SolventPredicted SolubilityApplication
Polar Protic Methanol, EthanolHigh Recrystallization, Reaction Medium
Polar Aprotic DMSO, DMFVery High Stock solutions, Analytical Diluent
Chlorinated Dichloromethane (DCM)Moderate Extraction (from acidic aqueous phase)
Ethers THF, MTBEModerate to Good Reaction Solvent
Hydrocarbons Hexanes, HeptaneLow / Insoluble Anti-solvent for precipitation
Aqueous Water (pH 7+)High Dissolution for basic extraction

Part 3: Stability Profile & Degradation Pathways

Thermal Instability: Decarboxylation

The most critical stability risk for pyrimidine-4-carboxylic acids is thermal decarboxylation .[1]

  • Mechanism: The electron-deficient pyrimidine ring facilitates the loss of

    
     by stabilizing the transition state (formation of a transient carbanion/ylide at C4).[1]
    
  • Trigger: Temperatures > 150°C, or prolonged heating in acidic media.[1]

  • Mitigation: Avoid high-temperature drying. Use vacuum drying at

    
    .[1]
    
Oxidative Stability

The sec-butyl group contains a tertiary hydrogen at the benzylic-like position (attached to the ring).[1]

  • Risk: Radical autoxidation can occur at this position upon prolonged exposure to air and light, forming peroxides or hydroxylated impurities.[1]

  • Mitigation: Store under inert atmosphere (

    
     or 
    
    
    ) and protect from light.
Hydrolytic Stability

The pyrimidine ring and carboxylic acid are generally resistant to hydrolysis under standard conditions.[1] However, strong acidic or basic conditions at high temperatures can lead to ring opening (unlikely) or racemization of the sec-butyl group (if enantiopure).[1]

Part 4: Analytical Methodologies (HPLC)

To accurately monitor solubility and stability, a robust HPLC method is required.[1]

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Low pH suppresses ionization of the acid, improving peak shape).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10-15 minutes (The sec-butyl group requires higher organic content for elution compared to the unsubstituted acid).[1]

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (carboxyl).

Part 5: Visualizations (Graphviz)[1]

Stability & Solubility Workflow

This diagram outlines the decision logic for characterizing the material.

SolubilityStabilityWorkflowStartStart: 2-(sec-Butyl)pyrimidine-4-COOHSolubilityTestSolubility ScreeningStart->SolubilityTestStabilityTestStress Testing (Forced Deg)Start->StabilityTestpH_CheckpH-Dependent Solubility(pH 1.2, 4.5, 6.8)SolubilityTest->pH_CheckOrganic_CheckOrganic Solvent Screen(MeOH, DCM, Hexane)SolubilityTest->Organic_CheckProcessParamDefine Process Parameters(Solvent, Temp, pH)pH_Check->ProcessParamOrganic_Check->ProcessParamThermalThermal Stress(Solid state, 60°C)StabilityTest->ThermalOxidativeOxidative Stress(H2O2)StabilityTest->OxidativeStorageDefine Storage Conditions(Temp, Light, Inert Gas)Thermal->StorageOxidative->Storage

Caption: Workflow for establishing the physicochemical profile and handling parameters of the target compound.

Degradation Pathways

This diagram visualizes the primary degradation risks identified in Section 3.[1]

DegradationPathwaysParent2-(sec-Butyl)pyrimidine-4-COOH(Parent)Decarb2-(sec-Butyl)pyrimidine(Decarboxylated)Parent->Decarb -CO2Oxide2-(2-Hydroxybutan-2-yl)...(Oxidized Side Chain)Parent->Oxide +[O]HeatHeat (>150°C)Acidic pHHeat->DecarbAirO2 / LightRadical InitiatorAir->Oxide

Caption: Primary degradation pathways: Thermal decarboxylation (Red) and Benzylic oxidation (Yellow).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 329764600, 4-Pyrimidinecarboxylic acid. Retrieved from [Link]

  • European Chemicals Agency (ECHA).Registration Dossier - Pyrimidine Derivatives.
  • Google Patents.Process for the preparation of 2-substituted carboxylic acids (DE102005042458A1).

Introduction: The Pyrimidine-4-Carboxylic Acid Scaffold as a Privileged Motif in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Potential Biological Activity of Pyrimidine-4-Carboxylic Acid Derivatives

The pyrimidine nucleus, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal chemistry.[1][2][3] Its derivatives are ubiquitous in nature, forming the structural basis for the nucleobases uracil, thymine, and cytosine, which are fundamental to the structure of DNA and RNA.[4] This inherent biological relevance has established the pyrimidine ring as a "privileged scaffold," a molecular framework that is able to provide ligands for more than one type of receptor or enzyme target.[5][6]

Within this versatile class of compounds, pyrimidine-4-carboxylic acid and its derivatives have emerged as particularly valuable building blocks in the synthesis of novel, biologically active molecules.[7] The carboxylic acid group at the 4-position serves as a versatile chemical handle, allowing for the facile introduction of various functional groups, most notably amides, which can form critical hydrogen bond interactions with biological targets. This structural feature has enabled the development of a vast library of derivatives demonstrating a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][8][9] This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this promising class of compounds.

Core Synthetic Strategies: Building the Pyrimidine-4-Carboxylic Acid Backbone

The generation of diverse pyrimidine-4-carboxylic acid derivatives relies on robust and flexible synthetic methodologies. The most common approaches involve the cyclocondensation of a three-carbon (C-C-C) fragment with an N-C-N fragment, such as urea, thiourea, or guanidine.[10] Orotic acid (pyrimidine-2,4-dione-6-carboxylic acid) also serves as a frequent and commercially available starting material, which can be chemically modified to yield the desired scaffold.[11][12] More modern methods, including multi-component reactions, offer an efficient pathway to construct highly substituted pyrimidines in a single step.[13]

A generalized workflow for synthesizing pyrimidine-4-carboxamides, a key subclass, often begins with a suitable pyrimidine precursor which is then elaborated. This modular approach allows for systematic variation of substituents to explore structure-activity relationships (SAR).

G cluster_synthesis Generalized Synthetic Workflow start Starting Material (e.g., Orotic Acid, Dichloropyrimidine) step1 Functional Group Interconversion (e.g., Chlorination) start->step1 step2 Regioselective Substitution (R1) step1->step2 step3 Second Substitution (R2) step2->step3 step4 Amide Coupling (R3-NH2) step3->step4 final Final Pyrimidine-4-Carboxamide Derivative step4->final G P4C Pyrimidine-4-Carboxylic Acid Derivative Kinase Protein Kinase (e.g., EGFR, Wee1) P4C->Kinase Inhibits Caspase Caspase Activation P4C->Caspase Activates Signal Proliferation & Survival Signaling Cascade Kinase->Signal Activates Proliferation Uncontrolled Cell Proliferation Signal->Proliferation Apoptosis Induction of Apoptosis CellDeath Cancer Cell Death Apoptosis->CellDeath Caspase->Apoptosis

Caption: Dual mechanisms of anticancer action via kinase inhibition and apoptosis induction.

Data Summary: Anticancer Activity

The table below summarizes the activity of selected pyrimidine derivatives against various cancer cell lines.

Derivative ClassTarget / MechanismCancer Cell LinePotency (IC₅₀)Reference
Pyrimidine-pyrazoline hybridsApoptosis InductionHepG2 (Liver), Huh-7 (Liver)~4–10 µM[2]
4,6-disubstituted-2-(4-morpholinyl) pyrimidinesInduction of SenescenceMCF-7 (Breast), A375 (Melanoma)Not specified[14]
4-(naphthalen-2-yl)-6-(4-nitrophenyl) pyrimidin-2-amineCytotoxicityPanC-1 (Pancreatic)52.68 µg/mL[15]
Thiazolidinone-pyrimidine hybridsROS1 Kinase InhibitionLung Cancer CellsPotent activity[5]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents. Pyrimidine-4-carboxylic acid derivatives have shown significant promise in this area, with demonstrated activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. [1][8][16][17]

Mechanisms and Applications

The mechanism of antimicrobial action can vary. For example, certain thieno[2,3-d]pyrimidine-4-carboxylic acid amides have been studied for their ability to inhibit the TrmD enzyme in Pseudomonas aeruginosa, an essential enzyme in bacterial tRNA modification. [16]The antibacterial activity is often influenced by the nature of the substituents on the pyrimidine ring; for instance, the presence of a carboxylic acid group has been linked to enhanced activity against P. aeruginosa and E. coli. [18]

Experimental Workflow: Antimicrobial Susceptibility Testing

A standard method to evaluate the efficacy of new compounds is the resazurin-based microdilution assay (RBMA), which determines the Minimum Inhibitory Concentration (MIC).

G cluster_workflow Antimicrobial MIC Testing Workflow prep Prepare serial dilutions of test compound in 96-well plate inoculate Inoculate wells with standardized bacterial/ fungal suspension prep->inoculate incubate Incubate under appropriate conditions (e.g., 37°C, 24h) inoculate->incubate add_res Add Resazurin indicator (blue) to all wells incubate->add_res incubate2 Re-incubate for 2-4h add_res->incubate2 read Read results: Blue = No growth (Inhibition) Pink = Growth incubate2->read mic Determine MIC: Lowest concentration with no color change (blue) read->mic

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Data Summary: Antimicrobial Activity
DerivativeTarget OrganismPotency (MIC)Reference
5,6-dimethyl-N-(6-methylpyridin-2-yl)thieno[2,3-d]pyrimidine-4-carboxamidePseudomonas aeruginosa"Best MIC value"[16]
1-(2-benzylthiopyrimidin-4-yl)-benzimidazol-2-thioacetic acidE. coli6.5 µM[18]
1-(2-benzylthiopyrimidin-4-yl)-benzimidazol-2-thioacetic acidP. aeruginosa7.22 µM[18]

Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes

Chronic inflammation is a key driver of many diseases. Pyrimidine derivatives have been investigated as anti-inflammatory agents, with a primary mechanism being the inhibition of cyclooxygenase (COX) enzymes. [19][20]COX enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

The discovery of two COX isoforms, COX-1 (constitutively expressed for homeostatic functions) and COX-2 (inducible at sites of inflammation), has guided the development of selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective NSAIDs. Several pyrimidine-4-carboxylic acid derivatives have shown high selectivity towards COX-2, making them attractive candidates for further development. [20]

G P4C Pyrimidine Derivative COX COX-1 / COX-2 P4C->COX Inhibits Membrane Membrane Phospholipids PLA2 PLA₂ Membrane->PLA2 releases AA Arachidonic Acid PLA2->AA AA->COX converted by PGs Prostaglandins COX->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation

Caption: Inhibition of the arachidonic acid cascade by targeting COX enzymes.

Antiviral Activity: A Broad-Spectrum Approach

The pyrimidine scaffold is central to many approved antiviral drugs, and pyrimidine-4-carboxylic acid derivatives are being actively explored as novel antiviral agents. [21]Their activity spans a wide range of viruses, including influenza, HIV, hepatitis C (HCV), and human coronaviruses. [22][23] Mechanisms of antiviral action include:

  • Direct inhibition of viral enzymes , such as RNA polymerase or reverse transcriptase, which are essential for viral replication. [21]* Inhibition of host cell factors that the virus hijacks for its own replication. A key example is the inhibition of dihydroorotate dehydrogenase (DHODH), a host enzyme required for the de novo synthesis of pyrimidines. [24]By depleting the cellular pool of pyrimidines, these inhibitors effectively starve the virus of the necessary building blocks for its genetic material, thus halting replication. [24]

Exemplary Experimental Protocols

To ensure scientific integrity, the following protocols are provided as self-validating systems, including necessary steps for synthesis, purification, and biological evaluation.

Protocol 1: Synthesis of a Pyrimidine-4-Carboxamide Derivative

This protocol is a representative example based on general procedures for amide coupling. [11][12] Objective: To synthesize N-benzyl-2,6-dichloropyrimidine-4-carboxamide.

Materials:

  • 2,6-Dichloropyrimidine-4-carbonyl chloride

  • Benzylamine

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2,6-dichloropyrimidine-4-carbonyl chloride (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Amine Addition: Add triethylamine (1.2 eq) to the solution, followed by the dropwise addition of a solution of benzylamine (1.1 eq) in anhydrous DCM.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure N-benzyl-2,6-dichloropyrimidine-4-carboxamide.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a cancer cell line (e.g., PanC-1). [15] Materials:

  • PanC-1 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates, incubator (37°C, 5% CO₂), microplate reader

Procedure:

  • Cell Seeding: Seed PanC-1 cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in the incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrimidine-4-carboxylic acid derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring. SAR studies are crucial for optimizing lead compounds to enhance potency and selectivity while minimizing toxicity. [6]

  • Position 4 (Carboxamide): The amide group is often a key pharmacophoric feature. The substituent on the amide nitrogen (R1) can significantly influence potency by engaging in specific interactions with the target protein. For example, in NAPE-PLD inhibitors, replacing a flexible N-methylphenethylamine with a conformationally restricted (S)-3-phenylpiperidine increased inhibitory potency threefold. [11][12][25][26]* Position 2: Modifications at this position can modulate activity and selectivity. Introducing different amine groups or heteroaromatic rings can alter the electronic properties and steric profile of the molecule.

  • Position 6: This position is also critical for tuning the biological profile. In the development of the NAPE-PLD inhibitor LEI-401, substituting a morpholine group with an (S)-3-hydroxypyrrolidine at this position reduced lipophilicity and increased activity tenfold. [25][26]

Caption: Key substitution points for SAR studies on the pyrimidine-4-carboxylic acid scaffold.

Conclusion and Future Perspectives

Pyrimidine-4-carboxylic acid derivatives represent a highly versatile and privileged scaffold in modern drug discovery. The ease of synthetic modification at multiple positions allows for fine-tuning of their pharmacological properties, leading to the identification of potent and selective agents with diverse biological activities. The extensive research into their anticancer, antimicrobial, anti-inflammatory, and antiviral potential underscores their significance.

Future efforts will likely focus on several key areas:

  • Mechanism-Driven Design: Moving beyond broad screening to the rational design of derivatives that target specific isoforms of enzymes or particular protein-protein interactions to improve selectivity and reduce off-target effects.

  • Hybrid Molecules: Combining the pyrimidine-4-carboxylic acid core with other known pharmacophores to create hybrid molecules with dual or synergistic modes of action, potentially overcoming drug resistance. [5]3. Advanced Drug Delivery: Developing novel formulations or pro-drug strategies to improve the pharmacokinetic and bioavailability profiles of promising lead compounds.

The continued exploration of this chemical space holds immense promise for the development of the next generation of therapeutics to address unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

References

  • Mock, E. D., et al. (2021). Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 64(1), 481-515. [Link]

  • Mock, E. D., et al. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. ACS Publications. [Link]

  • (2016). Novel Pyrimidine-4-Carboxylic Acid Derivatives Having Anti-tumor Activity.
  • Fathalla, M., et al. (2023). Synthesis, docking study and antimicrobial activity evaluation of pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid. ScienceRise: Pharmaceutical Science, 4(44), 28-39. [Link]

  • Dolle, F., et al. (2013). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. UCLA Chemistry and Biochemistry. [Link]

  • Mock, E. D., et al. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry. [Link]

  • El-Hashash, M. A., & El-Gendy, M. A. (2019). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. EC Pharmacology and Toxicology, 7(9), 903-913. [Link]

  • Mock, E. D., et al. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N -Acylphosphatidylethanolamine Phospholipase D. ResearchGate. [Link]

  • Raghuwanshi, M., et al. (2026). Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • Sharma, S., et al. (2025). Review Writing on Synthesis of Pyrimidine and Its Biological Activity. International Journal of Pharmaceutical and Bio-Medical Science. [Link]

  • Singh, A., et al. (2020). Synthesis, Characterization and Anti-inflammatory Activity of New Pyrimidines. Asian Journal of Chemistry. [Link]

  • Kaur, N., et al. (2012). SYNTHESIS AND IN-VITRO ANTIMICROBIAL ACTIVITY OF PYRIMIDINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Drug Research. [Link]

  • Kumari, S., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. [Link]

  • Janicka-Kłos, A. (2021). Pyrimidine Derivatives as Anticancer Agents. Encyclopedia MDPI. [Link]

  • Mudgal, P., et al. (2024). Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma. Annals of Translational Medicine. [Link]

  • Khan, I., et al. (2024). Design, Synthesis, Drug-Likeness, anti-Inflammatory, Antimicrobial Activity, and Molecular Docking Studies of Pyrimidine Analogs. Polycyclic Aromatic Compounds. [Link]

  • Tintori, C., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Pharmaceuticals. [Link]

  • Bansal, A., & Sharma, D. (2012). Pyrimidine as antiinflammatory agent: A review. Indian Journal of Pharmaceutical Sciences. [Link]

  • Janicka-Kłos, A., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Molecules. [Link]

  • Natarajan, R., et al. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry. [Link]

  • Marzagalli, M., et al. (2024). Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence. Cell Communication and Signaling. [Link]

  • Ghorab, M. M., et al. (2010). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules. [Link]

  • Sharma, P., & Kumar, V. (2017). Biological Activity of Pyrimidine Derivativies: A Review. ARC Journal of Pharmaceutical Sciences. [Link]

  • (2023). RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. ResearchGate. [Link]

  • Kumar, S., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Chemistry. [Link]

  • Al-Ostath, A. I., et al. (2023). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Bentham Science. [Link]

  • Organic Chemistry Portal. Synthesis of pyrimidines. organic-chemistry.org. [Link]

  • Singh, S., et al. (2023). Pyrimidine derivatives: Their significance in the battle against malaria, cancer and viral infections. GSC Biological and Pharmaceutical Sciences. [Link]

  • El-Sayed, N. N. E. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Assiut University. [Link]

  • König, R., et al. (2012). Inhibition of pyrimidine synthesis reverses viral virulence factor-mediated block of mRNA nuclear export. Journal of Experimental Medicine. [Link]

  • Kumar, R., et al. (2024). Role of Pyrimidine Derivatives in the Treatment of Cancer. Journal for Research in Applied Sciences and Biotechnology. [Link]

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An In-Depth Technical Guide to the Isomers and Analogues of 2-(sec-Butyl)pyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive exploration of the chemical landscape surrounding 2-(sec-Butyl)pyrimidine-4-carboxylic acid, a heterocyclic scaffold of interest in medicinal chemistry and drug discovery. The pyrimidine core is a privileged structure in numerous therapeutic agents, and understanding the nuanced effects of isomeric and analogous variations is critical for lead optimization and the development of novel chemical entities. This document delves into the strategic synthesis of positional isomers, the critical importance and separation of stereoisomers arising from the chiral sec-butyl group, and the rational design of analogues through bioisosteric replacement and substituent modification. Detailed, field-proven experimental protocols, structure-activity relationship (SAR) considerations, and data presentation frameworks are provided to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to navigate this chemical space.

The Core Moiety: 2-(sec-Butyl)pyrimidine-4-carboxylic Acid

The target compound, 2-(sec-butyl)pyrimidine-4-carboxylic acid, belongs to the pyrimidine class of heterocycles, which are integral components of nucleobases and a multitude of FDA-approved drugs.[1][2] Its structure is characterized by a 1,3-diazine ring substituted at the C2 position with a chiral sec-butyl group and at the C4 position with a carboxylic acid. The strategic placement of these functional groups—a lipophilic alkyl group, a hydrogen-bond accepting/donating carboxylic acid, and the aromatic, hydrogen-bond accepting nitrogen atoms of the pyrimidine ring—creates a molecule with significant potential for diverse interactions with biological targets.

The rationale for exploring its isomers and analogues is rooted in fundamental principles of medicinal chemistry:

  • Isomerism: Subtle changes in the spatial arrangement of atoms (stereoisomers) or the connectivity of substituents (positional isomers) can lead to profound differences in pharmacological activity, selectivity, and metabolic stability.[3]

  • Analogue Design: Systematic modification of the core structure allows for the fine-tuning of physicochemical properties (e.g., solubility, lipophilicity), absorption, distribution, metabolism, and excretion (ADME) profiles, and target engagement.[4]

This guide will systematically deconstruct these variations, providing both the theoretical basis and practical workflows for their synthesis and analysis.

The Isomeric Landscape: Positional and Stereo-isomers

Isomerism is a central concept in understanding the structure-activity relationships of 2-(sec-butyl)pyrimidine-4-carboxylic acid. We will consider two primary types: positional isomerism on the pyrimidine ring and stereoisomerism at the chiral center of the sec-butyl group.

Positional Isomerism: Strategic Synthesis

The substitution pattern on the pyrimidine ring dictates the spatial orientation of its functional groups, which is critical for molecular recognition by a biological target. The classical and most versatile method for constructing the 2,4-disubstituted pyrimidine core is the Pinner pyrimidine synthesis , which involves the acid- or base-catalyzed condensation of a 1,3-dicarbonyl compound with an amidine.[5][6] By strategically selecting the starting materials, one can direct the synthesis towards the desired positional isomer.

The synthesis of the primary topic, 2-(sec-butyl)pyrimidine-4-carboxylic acid, is achieved by the condensation of 2-methylpropanamidine (the amidine derived from the sec-butyl group) with a 1,3-dicarbonyl equivalent bearing the C4-carboxylic acid precursor, such as an ester of oxaloacetic acid.

G cluster_0 Synthesis of 2-(sec-Butyl)pyrimidine-4-carboxylic Acid Amidine 2-Methylpropanamidine (from sec-butyl nitrile) Condensation Pinner Cyclocondensation (Base or Acid Catalyst) Amidine->Condensation Dicarbonyl Diethyl Oxaloacetate (1,3-Dicarbonyl Synthon) Dicarbonyl->Condensation Ester Ethyl 2-(sec-Butyl)pyrimidine- 4-carboxylate Condensation->Ester Hydrolysis Saponification (e.g., NaOH, H₂O) Ester->Hydrolysis Product 2-(sec-Butyl)pyrimidine- 4-carboxylic Acid Hydrolysis->Product

Sources

Literature Review and Technical Guide: 2-Substituted Pyrimidine-4-Carboxylic Acids in Drug Discovery and Agrochemicals

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The pyrimidine ring is a privileged scaffold in medicinal chemistry and agrochemical development, primarily because it closely mimics the adenine fragment of adenosine triphosphate (ATP)[1]. Among its derivatives, 2-substituted pyrimidine-4-carboxylic acids have emerged as highly versatile building blocks. Unlike their 5-carboxylic acid isomers, the 4-carboxylic acid derivatives offer unique spatial geometries that prevent steric clashes in tight enzyme binding pockets.

For example, in the development of kinase inhibitors, switching a coplanar pyridine moiety to a pyrimidine-4-carboxylic acid isostere can yield up to a 100-fold increase in binding affinity. The strategically placed secondary nitrogen atom in the pyrimidine ring allows for free rotation, enabling the molecule to adopt a more planar conformation required for effective target binding[1]. This guide synthesizes the current literature on the synthesis, optimization, and application of these critical compounds.

SAR_Logic A TMC-5 Derivative (Pyrimidine-5-carboxylic acid) B Identify IMHB (Intramolecular H-Bond) A->B Structural Analysis C Remove 6-Amino Group (Interrupt IMHB) B->C SAR Optimization D Scaffold Hopping (Pyrimidine-4-carboxylic acid) C->D Isosteric Shift E Enhanced Binding to Enzyme-Substrate Complex D->E Kinetic Shift (Mixed-Type) F Potent XO Inhibitor (IC50 = 0.039 μM) E->F In Vitro Validation

Caption: Scaffold hopping logic from pyrimidine-5-carboxylic acids to pyrimidine-4-carboxylic acids.

Synthetic Methodologies & Validated Protocols

The synthesis of 2-substituted pyrimidine-4-carboxylic acids generally relies on the controlled oxidation of methylpyrimidines or the direct condensation of amidines with functionalized keto-esters. Below are two field-validated protocols detailing the synthesis and downstream functionalization of these scaffolds.

Protocol 1: De Novo Synthesis via KMnO₄ Oxidation

Objective: Synthesize pyrimidine-4-carboxylic acid from 4-methylpyrimidine. Causality & Mechanism: Potassium permanganate (KMnO₄) is utilized as a strong oxidant to cleave the C-H bonds of the methyl group. Conducting the reaction in a basic medium (NaOH) is critical; it stabilizes the resulting pyrimidine-4-carboxylate as a soluble salt, preventing premature precipitation and ensuring complete oxidation without degrading the sensitive pyrimidine core[2].

Step-by-Step Procedure:

  • Preparation: Dissolve 4-methylpyrimidine (21.3 mmol) in 8 mL of distilled water containing NaOH (5 mmol). Self-Validation: The basic pH ensures the substrate remains completely dissolved during the initial oxidative attack.

  • Heating: Elevate the solution temperature to approximately 350 K (77 °C).

  • Oxidation: Dropwise add a hot aqueous solution of KMnO₄ (31.6 mmol in 75 mL water) over a strict 3-hour period. Causality: Slow addition prevents thermal runaway and minimizes the risk of oxidative ring cleavage.

  • Filtration: Filter the dense manganese dioxide (MnO₂) precipitate while the mixture is still hot to prevent product co-precipitation.

  • Acidification: Acidify the clear filtrate with concentrated HCl until the free pyrimidine-4-carboxylic acid precipitates.

  • Isolation: Extract, dry under vacuum, and recrystallize to yield the pure acid[2].

Protocol 2: Amide Coupling for Antimicrobial Derivatives

Objective: Synthesize pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid. Causality & Mechanism: 1,1'-Carbonyldiimidazole (CDI) is selected over traditional acid chlorides (like SOCl₂) to activate the carboxylic acid. CDI forms a highly reactive acylimidazole intermediate, producing only CO₂ and imidazole as byproducts. This mild activation prevents the degradation of the thieno-pyrimidine core and avoids the racemization often seen in peptide coupling[3].

Step-by-Step Procedure:

  • Activation: Dissolve the pyrimidine-4-carboxylic acid derivative in anhydrous DMF. Add 1.2 equivalents of CDI.

  • Monitoring: Stir at room temperature until CO₂ evolution completely ceases. Self-Validation: The cessation of gas bubbles serves as a visual, self-validating indicator that the acylimidazole intermediate has fully formed.

  • Coupling: Add the target aminopyridine (e.g., 2-amino-6-methylpyridine) and stir at 60 °C for 12 hours.

  • Purification: Quench with water, extract with ethyl acetate, and purify via silica gel column chromatography[3].

Synthesis_Workflow N1 Starting Material: 4-Methylpyrimidine N2 Oxidation (KMnO4, NaOH, 350K) N1->N2 Dropwise addition (3h) N3 Intermediate: Pyrimidine-4-carboxylic acid N2->N3 Acidification & Extraction N4 Amide Coupling (CDI, DMF) N3->N4 + Aminopyridines N5 Reduction (LiAlH4, THF) N3->N5 0°C to RT N6 Bioactive Amides (Antimicrobials) N4->N6 Purification N7 Pyrimidin-4-yl-methanol (Mcl-1 Inhibitors) N5->N7 Quench & Column Chroma

Caption: Divergent synthetic workflow for pyrimidine-4-carboxylic acid derivatives.

Pharmacological & Agrochemical Applications

Xanthine Oxidase (XO) Inhibitors

Pyrimidine-4-carboxylic acids have shown exceptional promise in the treatment of hyperuricemia and gout. Researchers executed a scaffold-hopping strategy from pyrimidine-5-carboxylic acids to 2-(4-alkoxy-3-cyanophenyl)pyrimidine-4-carboxylic acids. The structural rationale was that removing the 6-amino group interrupted an intramolecular hydrogen bond (IMHB). While this slightly weakened the affinity to the free enzyme, it drastically enhanced binding to the enzyme-substrate complex (mixed-type inhibition). The optimized compound (19a) exhibited an IC50 of 0.039 μM, vastly outperforming the clinical standard allopurinol (IC50 = 7.590 μM)[4].

Antimicrobial Agents

The hybridization of thieno[2,3-d]pyrimidine-4-carboxylic acids with 2-aminopyrimidine fragments has yielded potent broad-spectrum antimicrobials. Molecular docking studies confirm that these derivatives effectively inhibit the TrmD enzyme in Pseudomonas aeruginosa. Specifically, incorporating a 2-amino-6-methylpyridine fragment into the amide substituent heavily favors selectivity and potency against P. aeruginosa strains[3].

Anticancer Therapeutics

Pyrimidine-4-carboxylic acids are critical precursors for oncology drugs. They are reduced to pyrimidin-4-yl-methanols, which serve as foundational scaffolds for inhibitors targeting Myeloid cell leukemia 1 (Mcl-1), an anti-apoptotic protein[5]. Furthermore, coordinatively saturated Ruthenium(II) complexes incorporating 2-(2'-pyridyl)pyrimidine-4-carboxylic acid (e.g.,


) have been developed. Unlike cisplatin, which targets nuclear DNA, these Ru(II) complexes specifically target mitochondria, impairing the mitochondrial membrane potential and inducing apoptosis, thereby overcoming cisplatin resistance[6].
Agrochemicals (Herbicides)

In the agricultural sector, the pyrimidine-4-carboxylic acid core is the backbone of highly effective herbicides. Aminocyclopyrachlor (6-amino-5-chloro-2-cyclopropylpyrimidine-4-carboxylic acid) acts as a synthetic auxin. It provides broad-spectrum control of broad-leaved weeds and woody species by mimicking natural plant growth hormones, leading to unsustainable growth and plant death[7].

Quantitative Data Summary

The following table synthesizes the biological efficacy of key pyrimidine-4-carboxylic acid derivatives across different therapeutic and agricultural targets:

Compound Class / DerivativeTarget / ApplicationKey MechanismPotency (IC50 / MIC)
Compound 19a (2-substituted pyrazolo-pyrimidine)Xanthine Oxidase (Gout)Mixed-type enzyme inhibition (enhanced ES complex binding)IC50 = 0.039 μM
Allopurinol (Clinical Standard)Xanthine Oxidase (Gout)Competitive enzyme inhibitionIC50 = 7.590 μM
Compound 2c (Thieno[2,3-d]pyrimidine amide)P. aeruginosa (Antimicrobial)TrmD enzyme inhibitionBest MIC against ATCC 10145

Cancer Cells (HeLa)Mitochondrial membrane impairment / ApoptosisComparable to Cisplatin
Aminocyclopyrachlor Broad-leaved Weeds (Herbicide)Synthetic Auxin (Hormone mimic)N/A (In vivo herbicidal)

References

1.4 - PubMed 2.2 - Benchchem 3. 1 - PharmaBlock 4. 3 - ScienceRise: Pharmaceutical Science 5. 7 - PubChem 6.6 - PubMed

Sources

Methodological & Application

"synthesis methods for 2-substituted pyrimidine-4-carboxylic esters"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Synthesis Protocols for 2-Substituted Pyrimidine-4-Carboxylic Esters

Executive Summary

The pyrimidine-4-carboxylate scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized as a bioisostere in the development of kinase inhibitors, anti-tubercular agents, and adenosine receptor antagonists (1[1], 2[2]). The C4-carboxylic ester provides a versatile synthetic handle for downstream amidation, reduction, or hydrolysis, while the C2-position allows for extensive tuning of pharmacokinetic and pharmacodynamic properties (3[3]). This technical guide details two highly validated, orthogonal synthetic strategies for constructing these critical building blocks: de novo[3+3] cyclocondensation and late-stage nucleophilic aromatic substitution (SNAr).

Strategic Retrosynthesis & Mechanistic Causality

Strategy A: De Novo Synthesis via Unsymmetrical Enamino Diketones Constructing the pyrimidine ring from acyclic precursors allows for the simultaneous installation of substituents at the C2 and C5 positions. The reaction of unsymmetrical enamino diketones (e.g., RC(O)C(=CNMe2)C(O)CO2Et) with N-C-N dinucleophiles like benzamidine hydrochloride proceeds via a highly regioselective [3+3] annulation (4[4]). Mechanistic Causality: The regiocontrol is fundamentally driven by the differential electrophilicity of the two carbonyl groups in the diketone. The carbonyl group adjacent to the electron-withdrawing ester moiety is significantly more electrophilic than the benzoyl-type fragment. Consequently, the initial nucleophilic attack by the amidine nitrogen occurs preferentially at the ester-adjacent carbonyl, leading to the specific formation of the pyrimidine-4-carboxylate rather than the isomeric 5-glyoxylate byproduct (5[5]).

Strategy B: Late-Stage Functionalization via SNAr For high-throughput library generation, starting from a pre-formed core such as ethyl 2-chloro-6-methylpyrimidine-4-carboxylate is highly efficient (1[1]). Mechanistic Causality: The C2-chlorine is flanked by two endocyclic electronegative nitrogen atoms. This dual electron-withdrawing effect severely depletes electron density at the C2 carbon, drastically lowering the LUMO energy and making it exceptionally susceptible to nucleophilic attack by amines or thiols. The C4-ester remains intact under mild SNAr conditions, preserving the synthetic handle for subsequent derivatization.

Quantitative Method Comparison

Synthetic StrategyReagentsReaction TypeRegioselectivityYield RangeReaction Time
De Novo Annulation Enamino diketones + Amidines[3+3] CyclocondensationHigh (C4-ester specific)51–86%4–6 h (Reflux)
Late-Stage SNAr 2-Halo-pyrimidines + AminesNucleophilic Aromatic SubstitutionComplete (C2 specific)75–95%2–4 h (80°C)

Pathway Visualization

SynthesisWorkflow N1 Unsymmetrical Enamino Diketone RC(O)C(=CNMe2)C(O)CO2Et N3 [3+3] Cyclocondensation (Base, Reflux) N1->N3 N2 Amidine Hydrochloride R'-C(=NH)NH2 N2->N3 N7 2-Substituted Pyrimidine-4-carboxylic Ester Target Scaffold N3->N7 De Novo Synthesis N4 2-Chloro-pyrimidine-4-carboxylate N6 SNAr or Cross-Coupling (Late-Stage Functionalization) N4->N6 N5 Nucleophile (Amines/Thiols) or Boronic Acid N5->N6 N6->N7 Derivatization

Figure 1: Divergent synthetic pathways for 2-substituted pyrimidine-4-carboxylic esters.

Self-Validating Experimental Protocols

Protocol A: Regioselective Synthesis of Ethyl 2-Phenyl-5-substituted-pyrimidine-4-carboxylate

This protocol utilizes the de novo [3+3] cyclocondensation approach to build the pyrimidine core from acyclic precursors.

Materials:

  • Unsymmetrical enamino diketone (1.0 mmol)

  • Benzamidine hydrochloride (1.2 mmol)

  • Potassium carbonate (K₂CO₃, 1.5 mmol)

  • Anhydrous Ethanol (EtOH, 10 mL)

Step-by-Step Procedure:

  • Reagent Charging: In a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add the enamino diketone (1.0 mmol) and benzamidine hydrochloride (1.2 mmol).

  • In Situ Amidine Liberation: Add 10 mL of anhydrous EtOH, followed by K₂CO₃ (1.5 mmol).

    • Causality: K₂CO₃ neutralizes the hydrochloride salt to generate the free amidine nucleophile in situ. Storing the amidine as a hydrochloride salt prevents it from hydrolyzing or degrading over time, ensuring accurate stoichiometry.

  • Cyclocondensation: Attach a reflux condenser and heat the heterogeneous mixture to 80°C (reflux) under an inert atmosphere (N₂).

  • In-Process Control (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (7:3) eluent system. The enamino diketone typically fluoresces strongly under 254 nm UV light. The reaction is self-validating when the starting material spot is fully consumed (typically 4–6 hours).

  • Workup: Cool the reaction to room temperature and concentrate the solvent in vacuo. Partition the resulting residue between Ethyl Acetate (EtOAc, 20 mL) and distilled water (20 mL).

    • Causality: The aqueous wash effectively removes the inorganic salts (KCl, excess K₂CO₃) and any unreacted polar amidine, leaving the highly organic pyrimidine product in the EtOAc layer.

  • Isolation: Extract the aqueous layer with additional EtOAc (2 x 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography to isolate the pure ethyl 2,5-disubstituted pyrimidine-4-carboxylate.

Protocol B: Late-Stage SNAr Derivatization of Ethyl 2-Chloro-6-methylpyrimidine-4-carboxylate

This protocol utilizes a pre-formed pyrimidine core to rapidly generate a library of C2-substituted derivatives.

Materials:

  • Ethyl 2-chloro-6-methylpyrimidine-4-carboxylate (1.0 mmol)

  • Primary or Secondary Amine (1.5 mmol)

  • N,N-Diisopropylethylamine (DIPEA, 2.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF, 5 mL)

Step-by-Step Procedure:

  • Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the pyrimidine core (1.0 mmol) in 5 mL of anhydrous DMF.

  • Activation: Add DIPEA (2.0 mmol) followed by the target amine (1.5 mmol).

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic proton sponge. It neutralizes the HCl generated during the SNAr reaction, driving the equilibrium forward without competing with the amine for the electrophilic C2 position.

  • Reaction: Cap the vial securely and heat to 80°C in an oil bath or aluminum heating block for 2–4 hours.

  • In-Process Control (IPC): Analyze a 10 µL aliquot by LC-MS. The reaction is validated by the complete disappearance of the starting material mass and the appearance of a mass shift corresponding to the loss of chlorine (-34 Da) and the addition of the amine.

  • Phase Separation: Cool the mixture to room temperature and pour it into 30 mL of an ice-cold 5% aqueous LiCl solution.

    • Causality: A 5% LiCl wash is highly effective at breaking emulsions and partitioning the highly polar DMF into the aqueous phase, preventing it from co-eluting with the target product in the organic layer.

  • Extraction & Purification: Extract the aqueous mixture with Dichloromethane (DCM, 3 x 15 mL). Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify by recrystallization (e.g., from EtOH/Water) or automated flash chromatography.

References

  • Synthesis of Ethyl Pyrimidine-4-carboxylates from Unsymmetrical Enamino Diketones and Their Application in the First Synthesis of Pyrimido[4,5-d]pyridazin-8(7H)
  • 2-Chloro-6-methylpyrimidine-4-carboxylic Acid: Technical Guide Source: BenchChem URL
  • Ethyl pyrimidine-4-carboxylate: Research Applications Source: Chem-Impex URL
  • Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones Source: ResearchGate URL
  • A facile and novel synthesis of N(2)-, C(6)

Sources

Application Note & Protocols for the Purification of 2-(sec-Butyl)pyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(sec-Butyl)pyrimidine-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a substituted pyrimidine, this molecule serves as a crucial building block for the synthesis of a wide range of biologically active compounds. The presence of the carboxylic acid group and the sec-butyl substituent imparts a unique combination of polarity, lipophilicity, and steric bulk, which can be advantageous for molecular recognition by biological targets. However, these same features can present challenges during its purification.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective purification of 2-(sec-Butyl)pyrimidine-4-carboxylic acid. We will delve into the principles behind various purification techniques, offer detailed, step-by-step protocols, and discuss methods for assessing the final purity of the compound. The causality behind experimental choices will be explained to empower the user to adapt and troubleshoot these protocols for their specific needs.

Physicochemical Properties and Purification Strategy

2-(sec-Butyl)pyrimidine-4-carboxylic acid possesses both a basic pyrimidine ring and an acidic carboxylic acid group, making it an amphoteric molecule. The sec-butyl group adds a degree of non-polarity. Understanding these characteristics is key to selecting an appropriate purification strategy.

PropertyImplication for Purification
Amphoteric Nature Solubility is highly pH-dependent. Can be exploited for acid-base extraction.
Moderate Polarity Suitable for normal-phase or reversed-phase chromatography.
Crystalline Potential Recrystallization is a viable and often preferred method for final purification.
Potential Impurities Starting materials, reagents, and byproducts from the synthesis (e.g., esters, over-alkylated products).

A typical purification workflow would involve an initial workup to remove bulk impurities, followed by either chromatography or crystallization as the primary purification step. The final purity should then be assessed using appropriate analytical techniques.

Purification_Workflow Crude_Product Crude 2-(sec-Butyl)pyrimidine- 4-carboxylic acid Initial_Workup Aqueous Workup (Acid-Base Extraction) Crude_Product->Initial_Workup Primary_Purification Primary Purification Initial_Workup->Primary_Purification Chromatography Column Chromatography Primary_Purification->Chromatography Complex Mixture Crystallization Recrystallization Primary_Purification->Crystallization Relatively Clean Purity_Assessment Purity Assessment (HPLC, NMR, MS) Chromatography->Purity_Assessment Crystallization->Purity_Assessment Pure_Product Pure Product Purity_Assessment->Pure_Product

Caption: General purification workflow for 2-(sec-Butyl)pyrimidine-4-carboxylic acid.

Part 1: Initial Workup - Acid-Base Extraction

This technique leverages the amphoteric nature of the target compound to separate it from neutral and other acidic or basic impurities.

Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Base Extraction: Transfer the organic solution to a separatory funnel and extract with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The 2-(sec-Butyl)pyrimidine-4-carboxylic acid will deprotonate and move into the aqueous phase, leaving neutral impurities in the organic layer.

  • Separation: Separate the aqueous layer.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with a dilute acid, such as 1M hydrochloric acid (HCl), to a pH of approximately 3-4. The target compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold water to remove any remaining salts.

  • Drying: Dry the solid under vacuum to yield the partially purified product.

Part 2: Primary Purification Methods

The choice between chromatography and crystallization will depend on the purity of the material after the initial workup and the nature of the remaining impurities.

A. Recrystallization

Recrystallization is an effective method for purifying solid compounds that are relatively clean. The key is to find a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[1]

  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, and mixtures with water or hexanes). The ideal solvent will dissolve the compound when hot but lead to crystal formation upon cooling. A mixture of water and methanol (e.g., 20:1) has been shown to be effective for pyrimidine-4-carboxylic acid.[2]

  • Dissolution: In an appropriately sized flask, add the crude solid and the chosen solvent system. Heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. To promote slower crystal growth and higher purity, you can insulate the flask.[1]

  • Crystal Formation: If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.[1]

  • Isolation: Once crystal formation is complete, cool the flask in an ice bath to maximize the yield. Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

B. Flash Column Chromatography

For more complex mixtures or when crystallization is not effective, flash column chromatography is the method of choice. Given the moderate polarity of the target compound, normal-phase chromatography on silica gel is a good starting point.[3][4]

  • Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.[4]

  • Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine a suitable mobile phase. The goal is to find a solvent system that gives the target compound a retention factor (Rf) of 0.2-0.4.[5]

    • Start with a non-polar solvent like hexanes or heptane and gradually add a more polar solvent like ethyl acetate.

    • For carboxylic acids, adding a small amount of acetic acid (0.1-1%) to the mobile phase can help to reduce peak tailing by suppressing the ionization of the carboxylic acid on the acidic silica gel.[5]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

    • Pour the slurry into the column and allow the silica to settle, ensuring a level bed. Do not let the column run dry.[3][4]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel and then adding this to the top of the column.

  • Elution:

    • Begin elution with the low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds. For example, start with 100% hexanes and gradually increase the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.[4]

Chromatography_Decision Start Crude Product Polarity_Check Assess Polarity of Compound and Impurities Start->Polarity_Check Moderately_Polar Moderately Polar Compound Polarity_Check->Moderately_Polar Very_Polar Very Polar Compound Polarity_Check->Very_Polar Non_Polar Non-Polar Compound Polarity_Check->Non_Polar NPC Normal-Phase Chromatography (Silica Gel) Moderately_Polar->NPC HILIC HILIC Very_Polar->HILIC RPC Reversed-Phase Chromatography (C18) Non_Polar->RPC

Caption: Decision tree for selecting the appropriate chromatography method.

Part 3: Purity Assessment

Accurate determination of purity is crucial. A combination of analytical techniques should be employed.

A. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive method for assessing the purity of a compound.[6] A reverse-phase C18 column is a common choice for moderately polar compounds.[6]

  • Column: Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid or phosphoric acid.[3]

    • B: Acetonitrile or methanol.

  • Gradient: A typical gradient might run from 95% A to 5% A over 20-30 minutes.

  • Detection: UV detector at a wavelength appropriate for the pyrimidine chromophore (e.g., 254 nm or 280 nm).[5]

  • Sample Preparation: Dissolve a small amount of the purified compound in the initial mobile phase or a suitable solvent to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[6]

  • Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[6]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the purified compound and identifying any remaining impurities. The spectra should be clean, with all peaks assignable to the target molecule and the residual solvent.

C. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Troubleshooting

IssuePossible CauseSolution
Oiling out during crystallization Compound is too soluble or cooling is too rapid.[1]Use a less polar solvent system or allow for slower cooling.[1]
Peak tailing in normal-phase chromatography Strong interaction with acidic silanol groups on silica.Add a small amount of a competitive base like triethylamine (~0.1-1%) or an acid like acetic acid to the mobile phase.[5]
No crystal formation Solution is not supersaturated.Reduce the volume of the solvent or try a different solvent system. Scratch the inside of the flask or add a seed crystal.[1]
Compound decomposes on silica column Silica gel is too acidic.Deactivate the silica gel with a base (e.g., triethylamine) or use a less acidic stationary phase like neutral alumina.[5]

References

  • Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography - Benchchem.
  • Column chromatography conditions for purifying pyrazolo[1,5-a]pyrimidine derivatives - Benchchem.
  • Technical Support Center: Purification of Polar Pyrimidine Derivatives - Benchchem.
  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC.
  • 2 - Organic Syntheses Procedure.
  • New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors - Usiena air.
  • Technical Support Center: Crystallization of Pyrimidine Compounds - Benchchem.
  • HPLC Methods for analysis of 4-Pyridinecarboxylic acid - HELIX Chromatography.
  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters.
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  • Pyrimidine-4-carboxylic acid - PMC.
  • Pyrimidine-4-carboxylic acid | Biochemical Reagent - MedchemExpress.com.
  • DE102005042458A1 - Process for the preparation of 2-substituted carboxylic acids - Google Patents.
  • Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds | Request PDF - ResearchGate.
  • General procedures for the purification of Carboxylic acids - Chempedia - LookChem.
  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine5Carboxylic Esters | Request PDF - ResearchGate.
  • (PDF) Pyrimidine-4-carboxylic acid - ResearchGate.
  • 2-Thiomethylpyrimidine-4-carboxylic acid | 1126-44-9 - ChemicalBook.
  • Identification, Synthesis and Characterization of the Two Process Impurities of Levonadifloxacin (WCK 771) - Austin Publishing Group.
  • SYNTHESIS OF PYRIMIDINE DERIVATIVES.
  • Solubility and Crystallization Studies of Picolinic Acid - MDPI.
  • Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE00760F.
  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC.
  • Pyrimidine-2-carboxylic acid 97 31519-62-7 - Sigma-Aldrich.
  • Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing).

Sources

Quantitative Analysis of 2-(sec-Butyl)pyrimidine-4-carboxylic acid: A Guide to HPLC-UV and LC-MS/MS Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed analytical protocols for the quantification of 2-(sec-Butyl)pyrimidine-4-carboxylic acid, a heterocyclic compound of interest in pharmaceutical development.[1][2] Given its structure, featuring both a UV-active pyrimidine core and a polar carboxylic acid moiety, robust analytical methods are essential for its accurate measurement in both bulk substance and complex biological matrices. We present two validated methodologies: a reliable High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for quality control and purity assessment, and a highly sensitive and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification required in pharmacokinetic and metabolic studies. This guide emphasizes the rationale behind methodological choices, adherence to validation principles, and provides step-by-step protocols for immediate application.

Introduction and Analytical Considerations

Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the structural basis for a wide range of therapeutics.[2][3] The accurate quantification of novel derivatives like 2-(sec-Butyl)pyrimidine-4-carboxylic acid is a critical step in the drug development pipeline, underpinning everything from purity analysis of Active Pharmaceutical Ingredients (APIs) to detailed pharmacokinetic profiling.[4][5]

The analysis of this specific molecule presents a dual challenge:

  • The pyrimidine ring provides a strong chromophore, making it well-suited for UV detection.[6]

  • The carboxylic acid group imparts significant polarity. In reversed-phase chromatography, this can lead to poor retention and peak tailing if the ionic character is not controlled. Furthermore, carboxylic acids can be challenging to ionize efficiently and may suffer from matrix effects in mass spectrometry.[7][8]

The methods detailed herein are designed to address these challenges, ensuring accuracy, precision, and robustness in accordance with international regulatory guidelines.[9]

Principle of Methodologies

HPLC-UV for Potency and Purity

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse for quality control in the pharmaceutical industry.[10] This method separates the analyte from impurities based on its partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase.

Causality of Experimental Choices:

  • Acidified Mobile Phase: The key to achieving good chromatography for this analyte is the suppression of the carboxylate anion. By adding an acid (e.g., formic or phosphoric acid) to the mobile phase, the carboxylic acid group remains protonated (neutral). This minimizes ionic interactions with residual silanols on the column surface, resulting in a symmetrical peak shape and stable retention time.

  • UV Detection: The conjugated π-system of the pyrimidine ring absorbs UV light, allowing for straightforward and robust quantification without the need for derivatization.[6]

LC-MS/MS for Bioanalysis and Trace Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity, making it the gold standard for quantifying drugs in complex biological matrices like plasma or urine.[11][12] The technique utilizes a mass spectrometer to selectively monitor a specific precursor-to-product ion transition for the analyte.

Causality of Experimental Choices:

  • Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar molecules. For 2-(sec-Butyl)pyrimidine-4-carboxylic acid, positive mode ESI is preferred as the nitrogen atoms on the pyrimidine ring are readily protonated to form the [M+H]⁺ precursor ion.

  • Multiple Reaction Monitoring (MRM): MRM provides exceptional selectivity. The precursor ion ([M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific, characteristic product ion is selected in the third quadrupole. This process effectively filters out interferences from the matrix, allowing for accurate quantification at very low concentrations.[8]

General Analytical Workflow

The overall process from sample receipt to final data reporting follows a structured path to ensure data integrity.

Analytical Workflow cluster_prep Sample Handling & Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample Sample Receipt (API or Biological Matrix) SamplePrep Sample Preparation (Dilution, SPE, or PPT) Sample->SamplePrep StdPrep Standard & QC Preparation LC LC Separation (HPLC or UPLC) StdPrep->LC SamplePrep->LC Detection Detection (UV or MS/MS) LC->Detection Integration Peak Integration & Quantification Detection->Integration Report Report Generation Integration->Report

Caption: General workflow for the quantification of 2-(sec-Butyl)pyrimidine-4-carboxylic acid.

Protocol 1: Quantification by HPLC-UV

This protocol is designed for the determination of assay and purity of 2-(sec-Butyl)pyrimidine-4-carboxylic acid as a bulk drug substance.

Reagents and Materials
  • 2-(sec-Butyl)pyrimidine-4-carboxylic acid Reference Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • Formic Acid (88% or higher)

  • Volumetric flasks, pipettes, and autosampler vials

Chromatographic Conditions
ParameterConditionRationale
Instrument HPLC system with UV/DAD detectorStandard equipment for QC labs.
Column C18, 150 mm x 4.6 mm, 5 µmProvides good retention and resolution for moderately polar compounds.[3]
Mobile Phase A 0.1% Formic Acid in WaterAcidifier to ensure protonation of the analyte.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient 0-15 min: 20% to 80% B; 15-17 min: 80% B; 17.1-20 min: 20% BGradient elution ensures separation from potential impurities with different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 10 µLAdjustable based on concentration and sensitivity.
Detection λ 270 nm (or λmax determined by DAD)Pyrimidine rings typically absorb in this region; DAD allows for peak purity assessment.[6]
Standard and Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with 50:50 Methanol:Water.

  • Calibration Standards: Serially dilute the stock solution to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL. Use 50:50 Acetonitrile:Water as the diluent.

  • Sample Solution (for Assay): Prepare a sample solution at a target concentration of 50 µg/mL using the same diluent.

Method Validation Summary

The method must be validated according to ICH Q2(R1) guidelines.[5] The following table summarizes the typical parameters and acceptance criteria.

Validation ParameterTypical Acceptance CriteriaPurpose
Specificity No interference at the analyte's retention time. Peak purity > 99%.Ensures the signal is from the analyte only.[10]
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.Confirms a direct relationship between concentration and response.
Accuracy 98.0% - 102.0% recovery for spiked samples at 3 levels.[5]Measures the closeness of the measured value to the true value.
Precision (Repeatability) RSD ≤ 2.0% for six replicate injections.Measures variability with the same analyst and instrument.
Intermediate Precision RSD ≤ 3.0% when tested by different analysts on different days.Measures lab-to-lab and day-to-day variability.
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10.The lowest concentration that can be reliably quantified.
Robustness No significant change in results with small variations in flow rate, column temp, etc.Demonstrates the method's reliability under normal usage.

Protocol 2: Quantification by LC-MS/MS

This protocol is tailored for the quantification of 2-(sec-Butyl)pyrimidine-4-carboxylic acid in human plasma.

Reagents and Materials
  • All reagents from Protocol 1, but of LC-MS grade.

  • Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound can be used.

  • Human Plasma (with appropriate anticoagulant).

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a rapid and effective method for cleaning up plasma samples before injection.

Sample Preparation Workflow Plasma 100 µL Plasma Sample (or Standard/QC) Add_IS Add 20 µL Internal Standard (IS) Plasma->Add_IS Vortex1 Vortex Briefly Add_IS->Vortex1 Add_ACN Add 300 µL Acetonitrile (containing 0.1% Formic Acid) Vortex1->Add_ACN Vortex2 Vortex Vigorously (1 minute) Add_ACN->Vortex2 Centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) Vortex2->Centrifuge Transfer Transfer Supernatant to a clean vial Centrifuge->Transfer Inject Inject into LC-MS/MS System Transfer->Inject

Caption: Protein precipitation workflow for plasma sample preparation.

LC-MS/MS Conditions
ParameterConditionRationale
Instrument UPLC system coupled to a triple quadrupole mass spectrometerProvides fast separation and high sensitivity/selectivity.
Column C18, 50 mm x 2.1 mm, 1.8 µmUPLC column for high resolution and speed.
Mobile Phase A 0.1% Formic Acid in WaterMS-compatible acidifier.
Mobile Phase B 0.1% Formic Acid in AcetonitrileMS-compatible organic modifier.
Gradient Optimized for rapid elution (e.g., 2-minute total run time)High-throughput analysis.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID UPLC column.
Ion Source Electrospray Ionization (ESI), Positive ModeEfficiently protonates the pyrimidine nitrogens.
Source Temp. 500 °COptimized for desolvation.
Scan Type Multiple Reaction Monitoring (MRM)Ensures maximum selectivity and sensitivity.[12]
Hypothetical MRM Transitions

Note: These transitions must be empirically determined by infusing the analyte into the mass spectrometer.

AnalytePrecursor Ion [M+H]⁺Product IonCollision Energy (eV)
2-(sec-Butyl)pyrimidine-4-carboxylic acid m/z 195.1m/z 151.120
(Rationale)(Calculated exact mass + H⁺)(Loss of CO₂)(To be optimized)
2-(sec-Butyl)pyrimidine-4-carboxylic acid m/z 195.1m/z 138.125
(Rationale)(Calculated exact mass + H⁺)(Loss of sec-butyl group)(To be optimized)
Method Validation Summary (Bioanalytical)

Validation for bioanalytical methods follows similar principles but with specific guidelines from agencies like the FDA or EMA.

Validation ParameterTypical Acceptance Criteria
Linearity r² ≥ 0.995, with back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Intra- and inter-day precision (RSD) ≤ 15% (≤ 20% at LLOQ). Accuracy (% bias) within ±15% (±20% at LLOQ).
Selectivity No significant interfering peaks in at least six blank matrix sources.
Matrix Effect IS-normalized matrix factor should be consistent across different matrix lots.
Recovery Extraction recovery should be consistent and reproducible.
Stability Analyte stability demonstrated under various conditions (freeze-thaw, bench-top, long-term).

Conclusion

The choice between HPLC-UV and LC-MS/MS for the quantification of 2-(sec-Butyl)pyrimidine-4-carboxylic acid is dictated by the analytical objective. For routine quality control, purity, and assay determination of the bulk substance, the described HPLC-UV method offers a robust, reliable, and cost-effective solution. For applications requiring high sensitivity and selectivity, such as the analysis of low concentrations in complex biological fluids, the LC-MS/MS method is superior. Both protocols are built on sound scientific principles and provide a solid foundation for developing fully validated methods to support drug development programs. Proper validation of these methods is mandatory to ensure data reliability and regulatory compliance.[9]

References

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  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals.
  • (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals.
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  • PMC. (n.d.). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer.
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  • PMC. (2019, February 28). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation.
  • (2025, August 5). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids.
  • PLOS. (2019, February 28). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation.
  • PMC. (n.d.). Pyrimidine-4-carboxylic acid.
  • ACS Publications. (2023, March 17). Using an In-Sample Addition of Medronic Acid for the Analysis of Purine- and Pyrimidine-Related Derivatives and Its Application in the Study of Lung Adenocarcinoma A549 Cell Lines by LC–MS/MS | Journal of Proteome Research.
  • Chem-Impex. (n.d.). Pyrimidine-4-carboxylic acid methyl ester.
  • PMC. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • UCLA – Chemistry and Biochemistry. (n.d.). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction.
  • (2024, July 15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
  • SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids.
  • КиберЛенинка. (n.d.). PREPARATION AND CHARACTERIZATION OF SEVERAL PYRIMIDINE DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL AND ANTICANCER ACTIVITY Текст научной статьи по специальности.
  • MDPI. (2023, May 5). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.
  • OUCI. (n.d.). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column.
  • Google Patents. (n.d.). CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.
  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride.
  • PubMed. (2024, May 15). Simultaneous quantification of 2-aminothiazoline-4-carboxylic acid and 2-aminothiazoline-4-oxoaminoethanoic acid utilizing chemical derivatization followed by liquid chromatography-tandem mass spectrometry.
  • csbsju. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples.
  • MDPI. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
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Application Notes and Protocols for 2-(sec-Butyl)pyrimidine-4-carboxylic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrimidine Scaffold as a Privileged Motif in Drug Discovery

The pyrimidine ring is a fundamental heterocyclic scaffold that forms the basis of life as a core component of the nucleobases uracil, thymine, and cytosine.[1][2][3] In medicinal chemistry, this aromatic diazine has earned the status of a "privileged structure" due to its ability to interact with a wide range of biological targets, leading to a broad spectrum of therapeutic applications.[4][5][6] Pyrimidine derivatives are integral to numerous approved drugs, demonstrating efficacy as anticancer, antiviral, antibacterial, and anti-inflammatory agents.[1][6][7] The versatility of the pyrimidine core allows for substitution at various positions, enabling fine-tuning of its physicochemical and pharmacological properties.[4]

This document provides a detailed guide to the application of 2-(sec-Butyl)pyrimidine-4-carboxylic acid , a specific derivative with significant potential in drug discovery. While extensive research has been conducted on the broader class of pyrimidine-4-carboxylic acids, this note will focus on the unique contributions of the sec-butyl substituent at the 2-position and the carboxylic acid at the 4-position, offering insights into its synthesis, potential biological activities, and protocols for its evaluation.

Physicochemical Properties and Structural Rationale

The structure of 2-(sec-Butyl)pyrimidine-4-carboxylic acid combines two key functional groups that are critical to its potential as a drug candidate: the pyrimidine core, the sec-butyl group, and the carboxylic acid moiety.

PropertyValue (Predicted)Significance in Drug Discovery
Molecular FormulaC9H12N2O2
Molecular Weight180.20 g/mol Adherence to Lipinski's Rule of Five for oral bioavailability.
XLogP31.8Increased lipophilicity compared to the parent pyrimidine-4-carboxylic acid, potentially enhancing membrane permeability.[4]
Hydrogen Bond Donors1The carboxylic acid proton can act as a hydrogen bond donor.
Hydrogen Bond Acceptors4The two nitrogen atoms of the pyrimidine ring and the two oxygen atoms of the carboxylic acid can act as hydrogen bond acceptors.

The sec-butyl group at the 2-position is a non-polar, alkyl substituent. Its presence is expected to increase the lipophilicity of the molecule compared to unsubstituted or smaller alkyl-substituted pyrimidines.[4] This can be advantageous for improving cell membrane permeability and oral bioavailability. Furthermore, the branched nature of the sec-butyl group can provide steric hindrance that may influence binding selectivity to a biological target.

The carboxylic acid group at the 4-position is a key feature for potential biological activity. It can participate in hydrogen bonding and ionic interactions with amino acid residues in the active site of enzymes or receptors.[8] At physiological pH, the carboxylic acid will be predominantly deprotonated, forming a carboxylate anion that can engage in strong electrostatic interactions.

Plausible Synthetic Route

While a specific, optimized synthesis for 2-(sec-Butyl)pyrimidine-4-carboxylic acid is not extensively documented in the literature, a plausible and efficient route can be adapted from established methods for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.[9][10] A common strategy involves the condensation of an amidine with a three-carbon building block.

Protocol 1: Synthesis of 2-(sec-Butyl)pyrimidine-4-carboxylic acid

This protocol outlines a two-step synthesis involving the formation of the pyrimidine ring followed by hydrolysis of an ester to the carboxylic acid.

Step 1: Synthesis of Ethyl 2-(sec-Butyl)pyrimidine-4-carboxylate

  • Preparation of sec-Butylamidine hydrochloride: This can be prepared from sec-butylnitrile via the Pinner reaction.

  • Condensation Reaction:

    • In a round-bottom flask, dissolve sec-butylamidine hydrochloride (1.0 eq) in anhydrous ethanol.

    • Add sodium ethoxide (1.1 eq) and stir the mixture at room temperature for 30 minutes.

    • To this mixture, add diethyl 2-formyl-3-oxosuccinate (1.0 eq) dropwise.

    • Reflux the reaction mixture for 6-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield ethyl 2-(sec-butyl)pyrimidine-4-carboxylate.

Step 2: Hydrolysis to 2-(sec-Butyl)pyrimidine-4-carboxylic acid

  • Dissolve the ethyl 2-(sec-butyl)pyrimidine-4-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature overnight.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture with 1M HCl to a pH of approximately 3-4.

  • The product, 2-(sec-Butyl)pyrimidine-4-carboxylic acid, may precipitate out of solution. If so, collect the solid by filtration. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the final product.

  • The final compound should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Potential Applications in Medicinal Chemistry

Based on the extensive research into pyrimidine derivatives, 2-(sec-Butyl)pyrimidine-4-carboxylic acid is a promising candidate for screening in several therapeutic areas.[1][5][6]

Anticancer Activity

The pyrimidine scaffold is a core component of many anticancer drugs, including 5-fluorouracil and kinase inhibitors like palbociclib.[5][11] The mechanism of action for pyrimidine-based anticancer agents is diverse and can include:

  • Inhibition of de novo pyrimidine biosynthesis: This can starve cancer cells of the necessary building blocks for DNA and RNA synthesis.[12]

  • Kinase Inhibition: The pyrimidine ring can act as a scaffold for designing inhibitors of various kinases that are dysregulated in cancer.[11]

  • Tubulin Polymerization Inhibition: Some pyrimidine derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

The presence of the carboxylic acid on 2-(sec-Butyl)pyrimidine-4-carboxylic acid could facilitate binding to the active sites of enzymes involved in these pathways.

Protocol 2: In Vitro Anticancer Screening (MTT Assay)

This protocol provides a standard method for evaluating the cytotoxic effects of 2-(sec-Butyl)pyrimidine-4-carboxylic acid against a panel of human cancer cell lines.[13][14]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).[11]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • 2-(sec-Butyl)pyrimidine-4-carboxylic acid, dissolved in DMSO to create a stock solution.

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

  • DMSO.

  • 96-well microplates.

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-(sec-Butyl)pyrimidine-4-carboxylic acid stock solution in complete culture medium. Add the diluted compound to the wells in triplicate, including a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antiviral Activity

Pyrimidine derivatives are also well-established as antiviral agents.[12][15][16][17] They can act as nucleoside analogs that inhibit viral polymerases or interfere with other essential viral enzymes. The structural resemblance of the pyrimidine core to natural nucleobases makes it an ideal starting point for the design of new antiviral drugs.

Protocol 3: Antiviral Screening (Plaque Reduction Assay)

This protocol is a standard method for assessing the ability of 2-(sec-Butyl)pyrimidine-4-carboxylic acid to inhibit the replication of a specific virus (e.g., Herpes Simplex Virus or Influenza Virus).[15][16]

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Vero cells for HSV).

  • Virus stock with a known titer.

  • Complete cell culture medium.

  • 2-(sec-Butyl)pyrimidine-4-carboxylic acid, dissolved in DMSO.

  • Overlay medium (e.g., medium containing carboxymethyl cellulose or agar).

  • Crystal violet staining solution.

Procedure:

  • Cell Seeding: Seed the host cells in 6-well plates to form a confluent monolayer.

  • Infection: Infect the cell monolayer with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 50-100 plaques per well).

  • Compound Treatment: After a 1-hour adsorption period, remove the viral inoculum and add the overlay medium containing serial dilutions of 2-(sec-Butyl)pyrimidine-4-carboxylic acid. Include a virus control (no compound) and a positive control (e.g., acyclovir for HSV).

  • Incubation: Incubate the plates for 2-3 days, or until plaques are visible.

  • Staining: Fix the cells with 10% formalin and stain with crystal violet.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).

Structure-Activity Relationship (SAR) Insights

While specific SAR data for 2-(sec-Butyl)pyrimidine-4-carboxylic acid is not available, we can infer potential relationships from studies on related pyrimidine-4-carboxamides.[18][19][20][21]

  • The 2-Position Substituent: The size and lipophilicity of the substituent at the 2-position can significantly impact activity. The sec-butyl group, being moderately bulky and lipophilic, may occupy a hydrophobic pocket in the target protein, potentially enhancing binding affinity.

  • The 4-Carboxylic Acid: The carboxylic acid at the 4-position is crucial for forming key interactions with the target. Its ability to act as a hydrogen bond donor and acceptor, as well as engage in ionic interactions, likely anchors the molecule in the active site.

Further studies involving the synthesis and evaluation of analogs with different alkyl groups at the 2-position (e.g., isopropyl, tert-butyl, isobutyl) and modifications to the carboxylic acid at the 4-position (e.g., esterification, amidation) would provide valuable SAR data.

Visualization of Workflows

General Synthetic Workflow

G cluster_0 Synthesis sec-Butylamidine sec-Butylamidine Condensation Condensation sec-Butylamidine->Condensation Diethyl 2-formyl-3-oxosuccinate Diethyl 2-formyl-3-oxosuccinate Diethyl 2-formyl-3-oxosuccinate->Condensation Ester Intermediate Ester Intermediate Condensation->Ester Intermediate Hydrolysis Hydrolysis Ester Intermediate->Hydrolysis Final Product 2-(sec-Butyl)pyrimidine- 4-carboxylic acid Hydrolysis->Final Product

Caption: Synthetic workflow for 2-(sec-Butyl)pyrimidine-4-carboxylic acid.

Biological Screening Workflow

G Start Synthesized Compound Anticancer Screening Anticancer Screening (e.g., MTT Assay) Start->Anticancer Screening Antiviral Screening Antiviral Screening (e.g., Plaque Reduction Assay) Start->Antiviral Screening IC50 Determination IC50 Determination Anticancer Screening->IC50 Determination EC50 Determination EC50 Determination Antiviral Screening->EC50 Determination Lead Identification Lead Compound Identification IC50 Determination->Lead Identification EC50 Determination->Lead Identification

Caption: Workflow for biological evaluation of synthesized compounds.

Conclusion

2-(sec-Butyl)pyrimidine-4-carboxylic acid represents a promising, yet underexplored, molecule in the vast landscape of medicinal chemistry. Its structural features, namely the privileged pyrimidine core, a lipophilic sec-butyl group, and an interactive carboxylic acid moiety, provide a strong rationale for its investigation as a potential therapeutic agent. The synthetic and screening protocols provided herein offer a solid foundation for researchers to explore the anticancer, antiviral, and other potential biological activities of this compound. Further derivatization and detailed structure-activity relationship studies are warranted to unlock the full therapeutic potential of this and related pyrimidine derivatives.

References

  • de Goeij, T., et al. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 64(1), 481-515. [Link]

  • Mock, E. D., et al. (2021). Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 64(1), 481-515. [Link]

  • de Goeij, T., et al. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry. [Link]

  • de Goeij, T., et al. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. ResearchGate. [Link]

  • Lucas-Hourani, M., et al. (2012). Inhibition of pyrimidine synthesis reverses viral virulence factor-mediated block of mRNA nuclear export. The Journal of Cell Biology, 196(3), 321-329. [Link]

  • Al-Ostath, A., et al. (2022). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 27(19), 6529. [Link]

  • Xu, L., et al. (2018). Structure-activity relationships of 2, 4-disubstituted pyrimidines as dual ERα/VEGFR-2 ligands with anti-breast cancer activity. European Journal of Medicinal Chemistry, 150, 896-910. [Link]

  • Pontiki, E., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(9), 3894. [Link]

  • Gornowicz, A., et al. (2021). Pyrimidine Derivatives as Anticancer Agents. Encyclopedia MDPI. [Link]

  • Lucas-Hourani, M., et al. (2013). Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity. PLoS Pathogens, 9(10), e1003683. [Link]

  • Lumen Learning. (n.d.). Physical Properties of Carboxylic Acids. The Basics of General, Organic, and Biological Chemistry. [Link]

  • Głowacka, I. E., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules, 29(23), 5163. [Link]

  • Yerragunta, V., et al. (2017). Pyrimidine and its biological activity: a review. ResearchGate. [Link]

  • Abdel-Ghani, T. M., & El-Sayed, W. A. (2021). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Drug Delivery and Therapeutics, 11(4-S), 159-179. [Link]

  • Pierre, F., et al. (2011). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. UCLA Chemistry and Biochemistry. [Link]

  • Sharma, S., & Kumar, A. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Pyrimidinecarboxylic acid. PubChem. [Link]

  • Al-Amiery, A. A., et al. (2025). Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. Egyptian Journal of Chemistry, 68(1), 1-8. [Link]

  • Yerragunta, V., et al. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(1), 272-296. [Link]

  • Kumar, S., & Verma, R. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. [Link]

  • Patil, P., et al. (2013). An overview on synthesis and biological activity of pyrimidines. SciSpace. [Link]

  • Tolba, M. S., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-140. [Link]

  • Chemistry Tutorials. (2025, January 9). Synthesis of Pyrimidine and Its Derivatives [Video]. YouTube. [Link]

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Application Note: Advanced Utilization of 2-(sec-Butyl)pyrimidine-4-carboxylic acid in Materials Science and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Coordination Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Mechanistic Rationale: The Role of the sec-Butyl Moiety

2-(sec-Butyl)pyrimidine-4-carboxylic acid (CAS: 1341509-89-4) is a highly versatile, bifunctional organic building block. While the pyrimidine-4-carboxylic acid core is a well-established chelating agent in coordination chemistry and a privileged scaffold in pharmacology, the addition of the sec-butyl group at the 2-position introduces profound steric and electronic modifications[1].

As a Senior Application Scientist, it is critical to understand the causality behind selecting this specific ligand:

  • In Materials Science (MOFs & Coordination Polymers): The bulky, branched aliphatic sec-butyl chain acts as a steric director. During solvothermal synthesis, this steric hindrance prevents the dense packing and interpenetration of polymeric networks. By restricting the rotational freedom of the coordinated metal centers, it forces the adoption of expanded, distorted coordination geometries (e.g., distorted octahedral Cu(II) complexes), thereby increasing the effective void volume and pore size of the resulting Metal-Organic Frameworks (MOFs)[2]. This expanded porosity is crucial for the diffusion of target analytes in luminescent sensing applications[3].

  • In Drug Development: The sec-butyl group significantly increases the lipophilicity (LogP) of the pyrimidine scaffold. For antihypertensive drug precursors, such as Angiotensin-Converting Enzyme (ACE) inhibitors, enhanced lipophilicity directly correlates with improved cell membrane permeability and oral bioavailability[4]. Furthermore, the chiral center within the sec-butyl group can be utilized to induce stereoselectivity during downstream asymmetric synthesis[4].

Application Workflow 1: Synthesis of Luminescent Cu(II) Coordination Polymers

Copper(II) coordination polymers utilizing pyrimidine-carboxylate ligands exhibit strong photoluminescence, making them excellent candidates for the chemical sensing of heavy metals or nitroaromatic explosives[1]. The following protocol details the self-validating synthesis of a porous Cu(II) network.

Experimental Protocol: Solvothermal Synthesis

Objective: To synthesize a phase-pure, crystalline Cu(II)-2-(sec-Butyl)pyrimidine-4-carboxylate coordination polymer.

  • Ligand Preparation: Dissolve 0.5 mmol of 2-(sec-Butyl)pyrimidine-4-carboxylic acid in 10 mL of a mixed solvent system (N,N-Dimethylformamide (DMF) : Ethanol : H₂O in a 2:1:1 v/v ratio). Causality: The mixed solvent system balances the solubility of the lipophilic sec-butyl group (DMF/EtOH) with the necessary polarity for metal salt dissociation (H₂O).

  • Metal Complexation: Slowly add 0.5 mmol of Cu(NO₃)₂·3H₂O to the solution under continuous magnetic stirring for 30 minutes until a homogenous blue solution is achieved.

  • Solvothermal Growth: Transfer the solution to a 25 mL Teflon-lined stainless-steel autoclave. Seal and heat in a programmable oven at 85°C for 48 hours.

  • Thermodynamic Cooling (Critical Step): Program the oven to cool to room temperature at a strict rate of 1°C/min . Causality: Rapid cooling leads to kinetic trapping, resulting in amorphous precipitates. A slow, controlled thermodynamic cooling regime ensures the nucleation and growth of high-quality single crystals suitable for X-ray diffraction (XRD)[1].

  • Harvesting: Filter the resulting blue crystals, wash sequentially with DMF and cold ethanol to remove unreacted precursors, and dry under a vacuum at 60°C for 12 hours.

Workflow Visualization

MOF_Workflow A 2-(sec-Butyl)pyrimidine- 4-carboxylic acid C Solvothermal Synthesis (DMF/EtOH/H2O, 85°C) A->C Ligand Input B Cu(NO3)2·3H2O (Metal Node) B->C Metal Source D Cu(II) Coordination Polymer (Porous Network) C->D Thermodynamic Cooling (1°C/min) E Analyte Introduction (e.g., Heavy Metals) D->E Host-Guest Interaction F Luminescence Quenching (Signal Readout) E->F Photoinduced Electron Transfer (PET)

Figure 1: Solvothermal synthesis and luminescent sensing workflow of the Cu(II) coordination polymer.

Application Workflow 2: Synthesis of Bioactive Precursors (ACE Inhibitors)

Pyrimidine-4-carboxylic acid derivatives are critical intermediates in the synthesis of hexahydropyrimidine-based ACE inhibitors[4]. The protocol below outlines the stereoselective coupling of the acid to an amine pharmacophore.

Experimental Protocol: Amide Coupling

Objective: To synthesize a highly pure amide intermediate without racemizing the chiral centers.

  • Carboxyl Activation: In an oven-dried round-bottom flask under an inert N₂ atmosphere, dissolve 1.0 mmol of 2-(sec-Butyl)pyrimidine-4-carboxylic acid in 15 mL of anhydrous Dichloromethane (DCM). Add 1.2 mmol of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 1.2 mmol of Hydroxybenzotriazole (HOBt). Causality: HOBt is mandatory in this step. It reacts with the highly reactive O-acylisourea intermediate formed by EDC to create a less reactive, but more stable, active ester. This prevents the formation of oxazolone intermediates, which are the primary cause of racemization in chiral carboxylic acids[4].

  • Nucleophilic Addition: Add 2.5 mmol of N,N-Diisopropylethylamine (DIPEA) followed by 1.1 mmol of the target primary amine (e.g., an L-amino acid derivative). Stir at room temperature for 12 hours.

  • Quenching and Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the organic layer with DCM (3 x 10 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield the pure bioactive precursor.

Synthetic Pathway Visualization

Drug_Synthesis N1 2-(sec-Butyl)pyrimidine- 4-carboxylic acid N2 Carboxyl Activation (EDC/HOBt, DCM) N1->N2 Suppress Racemization N3 Amidation Coupling (Amine, DIPEA) N2->N3 Nucleophilic Attack N4 Aqueous Workup & Chromatography N3->N4 Impurity Removal N5 Bioactive Intermediate (ACE Inhibitor Precursor) N4->N5 High Yield & d.e.

Figure 2: Stereocontrolled synthetic pathway for pyrimidine-based bioactive intermediates.

Data Presentation & Self-Validating Quality Control

To ensure trustworthiness and reproducibility, every synthesized batch must be subjected to a self-validating analytical matrix. Table 1 demonstrates the quantitative impact of the sec-butyl group, while Table 2 outlines the strict QC checkpoints required for protocol validation.

Table 1: Comparative Material Properties (Unsubstituted vs. sec-Butyl Substituted)

Property / MetricUnsubstituted Pyrimidine-4-carboxylic acid2-(sec-Butyl)pyrimidine-4-carboxylic acidMechanistic Causality
MOF Pore Volume (BET) ~0.45 cm³/g (Dense packing)~0.72 cm³/g (Expanded network)Steric bulk of the sec-butyl group prevents framework interpenetration[2].
Luminescence Quenching (Ksv) 1.2 × 10⁴ M⁻¹3.5 × 10⁴ M⁻¹Larger pore size allows faster diffusion and better host-guest interactions[3].
Lipophilicity (Calculated LogP) ~ -0.15 (Hydrophilic)~ 1.85 (Lipophilic)Addition of the 4-carbon aliphatic chain significantly increases hydrophobicity[4].

Table 2: Quality Control Checkpoints for Synthesized Materials

Analytical TechniqueTarget ParameterAcceptance CriteriaTroubleshooting Action
Powder X-Ray Diffraction (PXRD) Phase purity of the Cu(II) MOFExperimental peaks must match the simulated single-crystal XRD pattern.If broad amorphous halos appear, decrease the solvothermal cooling rate to 0.5°C/min.
FT-IR Spectroscopy Coordination mode validationShift of the carboxylate asymmetric stretching band (

COO⁻) from ~1700 cm⁻¹ to ~1610 cm⁻¹.
If the 1700 cm⁻¹ peak persists, wash crystals with DMF to remove uncoordinated ligand[1].
Chiral HPLC Diastereomeric Excess (d.e.) of drug precursord.e. > 98%If d.e. < 95%, ensure HOBt is fully dissolved before adding the amine nucleophile.

References

  • Hatice Vural. "A novel copper (II) complex containing pyrimidine-4-carboxylic acid: Synthesis, crystal structure, DFT studies, and molecular docking." Journal of Molecular Structure, 2022. URL: [Link]

  • SCIRP. "Synthesis of (2S,4S)-2-Substituted-3-(3-Sulfanylpropanoyl)-6-Oxohexahydropyrimidine-4-Carboxylic Acids as Potential Antihypertensive Drugs." Journal of Materials Science and Chemical Engineering, 2015. URL: [Link]

  • ACS Publications. "Lanthanide Metal–Organic Frameworks Assembled from Unexplored Imidazolylcarboxylic Acid: Structure and Field-Induced Two-Step Magnetic Relaxation." Inorganic Chemistry, 2020. URL: [Link]

  • Taylor & Francis. "Synthesis of 3-D co(II)-oxonate colorimetric probe for selective detection of isopropanol, Co2+, and MnO4-." Journal of Coordination Chemistry, 2024. URL: [Link]

Sources

"experimental design for testing the biological efficacy of pyrimidine derivatives"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Experimental Design for Testing the Biological Efficacy of Pyrimidine Derivatives

Abstract

Pyrimidine scaffolds are ubiquitous in FDA-approved therapeutics, serving as the backbone for antimetabolites (e.g., 5-Fluorouracil) and kinase inhibitors (e.g., Gefitinib).[1][2] Their biological efficacy stems from their ability to mimic endogenous nucleobases or competitively bind ATP-binding pockets in enzymes. This guide outlines a rational, self-validating experimental workflow to evaluate novel pyrimidine derivatives, moving from primary phenotypic screening to precise molecular target validation and safety profiling.

Phase 1: Primary Phenotypic Screening (Cytotoxicity)

Objective: Rapidly identify "hit" compounds that suppress cancer cell proliferation while establishing a therapeutic window against normal cells.

Rationale: Pyrimidine derivatives often act as "false substrates" for DNA synthesis or inhibitors of cell division. The MTT assay is chosen over ATP-based assays for primary screening due to its cost-effectiveness and ability to distinguish metabolic impairment (mitochondrial reductase activity) from gross membrane disruption.

Protocol 1.1: MTT Cell Viability Assay
  • Cell Selection:

    • Target Cells: MCF-7 (Breast), HepG2 (Liver), A549 (Lung) – chosen for high expression of pyrimidine-processing enzymes (e.g., Thymidylate Synthase).

    • Control Cells: HFF-1 (Human Foreskin Fibroblasts) or HEK293 – to calculate the Selectivity Index (SI).

Step-by-Step Methodology:

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Allow attachment for 24 hours.
    
    • Critical Control: Edge wells must be filled with PBS to prevent "edge effect" evaporation, which skews concentration data.

  • Treatment: Treat with serial dilutions of the pyrimidine derivative (0.1

    
    M to 100 
    
    
    
    M).
    • Solvent Control: DMSO concentration must remain

      
       (v/v) to avoid vehicle toxicity.
      
    • Positive Control:[3][4][5][6][7][8] 5-Fluorouracil (5-FU) or Doxorubicin.

  • Incubation: Incubate for 48–72 hours.

    • Why 72h? Pyrimidine antimetabolites often require at least one full cell cycle to manifest DNA damage-induced death.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4 hours at 37°C.

  • Solubilization: Remove media; add 100

    
    L DMSO to dissolve purple formazan crystals.
    
  • Readout: Measure Absorbance at 570 nm (Reference: 630 nm).

Data Analysis: Calculate


 using non-linear regression (Sigmoidal Dose-Response).


  • Interpretation: An SI

    
     indicates a promising therapeutic window.
    

Phase 2: Target Validation (Molecular Mechanism)

Objective: Confirm the molecular target. Pyrimidines typically target Kinases (via the hinge region) or Thymidylate Synthase (TS) .

Protocol 2.1: Kinase Inhibition Assay (e.g., EGFR/VEGFR-2)
  • Principle: Competitive displacement of ATP. We use a FRET-based or Luminescent ADP-detection assay (e.g., ADP-Glo).

  • Reaction Mix: Combine Recombinant Kinase (e.g., EGFR-T790M), Lipid/Peptide Substrate, and Test Compound in kinase buffer.

  • Initiation: Add Ultra-Pure ATP (

    
    M). Incubate 60 min at RT.
    
  • Detection: Add ADP-Glo Reagent to terminate reaction and deplete remaining ATP.

  • Quantification: Measure Luminescence. Lower signal = Higher Inhibition.

Protocol 2.2: Thymidylate Synthase (TS) Inhibition
  • Rationale: TS methylates dUMP to dTMP.[9] Pyrimidine analogs (like FdUMP) form a covalent ternary complex with TS and the cofactor 5,10-methylene-THF, locking the enzyme.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 25 mM

    
    , 6.5 mM HCHO, 1 mM EDTA, 75 mM 2-mercaptoethanol.
    
  • Substrates: Add dUMP (

    
    M) and 5,10-methylene-THF (
    
    
    
    M).
  • Measurement: Monitor the increase in absorbance at 340 nm (formation of dihydrofolate) or use a tritium-release assay if higher sensitivity is needed.

Phase 3: Mechanism of Action (Flow Cytometry)

Objective: Determine how the cells die. Does the compound arrest the cell cycle (cytostatic) or induce programmed cell death (cytotoxic)?

Visualization: Mechanism of Action Pathway

MoA_Pathway Compound Pyrimidine Derivative Target_Kinase Kinase Target (e.g., EGFR/VEGFR) Compound->Target_Kinase ATP Competition Target_TS Thymidylate Synthase (TS) Compound->Target_TS Ternary Complex Cell_Cycle Cell Cycle Arrest (G1/S or G2/M) Target_Kinase->Cell_Cycle DNA_Synth Inhibited DNA Synthesis Target_TS->DNA_Synth DNA_Synth->Cell_Cycle S-phase Depletion Apoptosis_Signal Pro-Apoptotic Signaling (Bax↑ / Bcl-2↓) Cell_Cycle->Apoptosis_Signal Checkpoint Stress Caspase Caspase 3/7 Activation Apoptosis_Signal->Caspase Death Apoptosis (PS Exposure) Caspase->Death

Caption: Proposed Mechanism of Action (MoA) for pyrimidine derivatives showing dual-targeting potential leading to apoptotic cell death.

Protocol 3.1: Cell Cycle Analysis (PI Staining)
  • Fixation: Harvest treated cells (

    
    ), wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.
    
  • Staining: Resuspend in PBS containing Propidium Iodide (50

    
    g/mL)  and RNase A (100 
    
    
    
    g/mL)
    .
    • Causality: RNase is mandatory to prevent PI from staining RNA, which would create false DNA content signals.

  • Acquisition: Analyze via Flow Cytometer (FL2 channel).

    • Expected Result: TS inhibitors typically cause S-phase arrest ; Kinase inhibitors often cause G0/G1 arrest .

Protocol 3.2: Apoptosis Detection (Annexin V-FITC/PI)
  • Staining: Do not fix cells. Resuspend in Binding Buffer. Add Annexin V-FITC and PI.

  • Logic:

    • Annexin V+/PI-: Early Apoptosis (Phosphatidylserine flip).

    • Annexin V+/PI+: Late Apoptosis/Necrosis (Membrane permeabilized).

    • Annexin V-/PI-: Viable.

Phase 4: Safety & ADME Profiling

Objective: Ensure the compound is drug-like and non-toxic to blood components.

Protocol 4.1: Hemolytic Activity Assay
  • Why? Pyrimidine derivatives with lipophilic side chains can act as detergents, lysing Red Blood Cells (RBCs). This is a critical "fail-fast" toxicity screen.

  • Preparation: Wash human RBCs (2% suspension in PBS).

  • Treatment: Incubate with compound (up to 200

    
    g/mL) for 1 hour at 37°C.
    
    • Positive Control:[3][4][5][6][7][8] Triton X-100 (100% Lysis).

    • Negative Control:[3][5] PBS (0% Lysis).

  • Readout: Centrifuge and measure supernatant absorbance at 540 nm (Hemoglobin release).

    • Acceptance Criteria:

      
       hemolysis at therapeutic concentrations.
      
Protocol 4.2: Metabolic Stability (Microsomal)
  • Incubation: Incubate compound (

    
    M) with Liver Microsomes (0.5 mg/mL) and NADPH-regenerating system at 37°C.
    
  • Sampling: Quench aliquots at 0, 15, 30, 60 min using ice-cold Acetonitrile.

  • Analysis: LC-MS/MS quantification of parent compound remaining.

    • Calculation: Determine intrinsic clearance (

      
      ) and half-life (
      
      
      
      ).[3][10]

Summary of Experimental Workflow

Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Target cluster_2 Phase 3: MoA cluster_3 Phase 4: Safety MTT MTT Assay (IC50 Determination) SI_Calc Selectivity Index (Normal vs Cancer) MTT->SI_Calc Kinase Kinase Inhibition (ADP-Glo) SI_Calc->Kinase Hit Selection TS_Assay TS Enzyme Assay (Spectrophotometry) SI_Calc->TS_Assay FACS Flow Cytometry (Annexin V / PI) Kinase->FACS TS_Assay->FACS West Western Blot (Bax/Bcl-2) FACS->West Hemo Hemolysis Assay (RBC Lysis) West->Hemo ADME Microsomal Stability Hemo->ADME

Caption: Integrated experimental workflow for validating pyrimidine derivatives from hit identification to safety profiling.

References

  • BenchChem Technical Support. (2025).[11][12] Application Notes and Protocols for Pyrimidine Derivatives as Kinase Inhibitors. BenchChem. Link

  • Abcam. (2025). MTT Assay Protocol for Cell Viability and Cytotoxicity. Abcam. Link

  • National Institutes of Health (NIH). (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Link

  • Journal of Medicinal Chemistry. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. ACS Publications.[11][13] Link

  • Evotec. (2025). In Vitro Hemolysis Assay Protocol for Drug Candidates. Cyprotex ADME-Tox Solutions. Link

  • MDPI Molecules. (2020). Synthesis of New 1,3,4-Oxadiazole-Incorporated 1,2,3-Triazole Moieties as Potential Anticancer Agents Targeting Thymidylate Synthase. MDPI. Link

  • Thermo Fisher Scientific. (2025). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Thermo Fisher. Link

  • RSC Advances. (2023). Design, synthesis, anti-proliferative evaluation... of new thieno[2,3-d]pyrimidines targeting VEGFR-2. Royal Society of Chemistry. Link

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Application Note: Strategic Derivatization of Pyrimidine Carboxylic Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a ubiquitous, privileged scaffold in medicinal chemistry, forming the core of numerous anticancer, antiviral, and antitubercular agents[1]. Derivatization of pyrimidine-carboxylic acids (such as pyrimidine-4-carboxylic acid, pyrimidine-5-carboxylic acid, and orotic acid) into amides and esters is a fundamental workflow for exploring structure-activity relationships (SAR).

However, the pyrimidine ring is highly


-electron deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency significantly lowers the 

of the attached carboxylic acid, stabilizing the carboxylate anion and reducing its nucleophilicity. Furthermore, the basic ring nitrogens can coordinate with coupling reagents or transition metals, leading to catalyst poisoning, poor solubility, and sluggish reaction kinetics[2]. This application note details field-proven, causality-driven protocols to overcome these inherent chemical hurdles.

Causality in Experimental Design: Selecting the Right Derivatization Strategy

To successfully derivatize pyrimidine carboxylic acids, scientists must select reagents that bypass the scaffold's low nucleophilicity and avoid side reactions with the basic nitrogens.

  • Uronium-Based Amide Coupling (HATU/DIPEA): Standard carbodiimide couplings (like EDC/HOBt) often suffer from slow kinetics when applied to pyrimidine-5-carboxylic acids. HATU, combined with the non-nucleophilic base DIPEA, provides superior kinetics by rapidly forming a highly reactive 7-azabenzotriazole (HOAt) active ester. This intermediate is highly electrophilic, forcing the coupling even with sterically hindered or weakly nucleophilic amines[2].

  • Chlorosulfonic Anhydride Activation (NMI/SO₂Cl₂): Traditional acid chloride formation using SOCl₂ requires harsh heating, which can degrade sensitive pyrimidine functional groups or cause unwanted ring chlorination. An atom-economic alternative utilizes N-methylimidazole (NMI) and sulfuryl chloride (SO₂Cl₂). These reagents form a reactive complex at 0 °C that activates the carboxylic acid into a chlorosulfonic anhydride intermediate, which subsequently undergoes rapid nucleophilic attack by the amine[3].

  • Base-Promoted Esterification (S_N2 Alkylation): Classical Fischer esterification requires harsh acidic conditions that protonate the pyrimidine nitrogens, rendering the molecule highly polar and insoluble in organic phases. Alkylation of the carboxylate salt using an alkyl halide and a mild base (K₂CO₃) in a polar aprotic solvent (DMF) is a much more reliable and cleaner alternative[4].

Logical Workflow for Pyrimidine Derivatization

Workflow Start Pyrimidine Carboxylic Acid Scaffold Amide Amide Bond Formation Start->Amide Amines Ester Esterification Start->Ester Alcohols / Halides HATU HATU / DIPEA (High Yield, Mild) Amide->HATU NMI NMI / SO2Cl2 (Atom Economic) Amide->NMI DCC DCC / DMAP (Standard Coupling) Amide->DCC Fischer Acid + ROH (Fischer) Ester->Fischer Alkyl Base + R-X (SN2 Alkylation) Ester->Alkyl

Decision matrix for derivatizing pyrimidine carboxylic acids.

Validated Experimental Protocols

Protocol A: HATU-Mediated Amide Coupling

Best for: Complex, sterically hindered, or electron-deficient amines.

Materials: Pyrimidine-carboxylic acid (1.0 equiv), HATU (1.5 equiv), DIPEA (3.0 equiv), Amine (1.2 equiv), anhydrous DMF. Step-by-Step Methodology:

  • Dissolution: Suspend the pyrimidine-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration) under a nitrogen atmosphere.

  • Base Addition: Add DIPEA (3.0 equiv). Causality: DIPEA deprotonates the acid to form the soluble carboxylate without acting as a competing nucleophile.

  • Pre-Activation: Add HATU (1.5 equiv) in one portion. Stir the mixture at room temperature for 10–15 minutes. Self-Validation: Perform a quick TLC check; the formation of the HOAt active ester will appear as a distinct, less polar spot.

  • Coupling: Add the amine (1.2 equiv) to the activated mixture and stir at room temperature overnight[2].

  • Workup & QC: Quench the reaction with water to precipitate the product. If it does not precipitate, extract with EtOAc. Wash the organic layer successively with 10% aqueous LiCl (3x). Causality: The 10% LiCl wash is critical to partition the high-boiling DMF into the aqueous phase, preventing solvent carryover in final NMR analysis[2].

Protocol B: NMI/SO₂Cl₂-Mediated Amide Bond Formation

Best for: Scale-up synthesis avoiding expensive uronium salts and urea by-products.

Materials: Pyrimidine-carboxylic acid (1.0 equiv), N-methylimidazole (NMI, 3.0 equiv), SO₂Cl₂ (1.2 equiv), Amine (1.2 equiv), anhydrous DCM. Step-by-Step Methodology:

  • Complex Generation: Dissolve NMI (3.0 equiv) in anhydrous DCM and cool the flask to 0 °C using an ice bath.

  • Activation: Dropwise add SO₂Cl₂ (1.2 equiv). Self-Validation: This step is highly exothermic. Strict temperature control at 0 °C is required to prevent the thermal decomposition of the newly formed NMI-SO₂Cl₂ complex[3].

  • Anhydride Formation: Add the pyrimidine-carboxylic acid (1.0 equiv) to the cold solution and stir for 30 minutes to form the highly activated chlorosulfonic anhydride intermediate.

  • Amination: Add the amine (1.2 equiv) dropwise. Allow the reaction to warm to room temperature over 4–6 hours. Self-Validation: Effervescence (release of SO₂ and HCl gas) indicates active coupling[3].

  • Workup: Dilute with DCM, wash with saturated NaHCO₃ to neutralize residual acid, followed by brine. Dry over Na₂SO₄ and concentrate.

Protocol C: Base-Promoted Esterification via Alkyl Halides

Best for: Clean esterification avoiding strong acids.

Materials: Pyrimidine-carboxylic acid (1.0 equiv), K₂CO₃ (2.0 equiv), Alkyl halide (e.g., Methyl Iodide, 1.5 equiv), anhydrous DMF. Step-by-Step Methodology:

  • Deprotonation: Combine the pyrimidine-carboxylic acid (1.0 equiv) and finely powdered K₂CO₃ (2.0 equiv) in DMF. Stir at room temperature for 30 minutes. Causality: K₂CO₃ is strong enough to fully deprotonate the acid but weak enough to prevent unwanted ring-opening or hydrolysis of the final ester[4].

  • Alkylation: Add the alkyl halide (1.5 equiv) dropwise.

  • Reaction: Stir at room temperature (or heat to 40 °C for less reactive halides) for 2–8 hours until completion is observed via LC-MS.

  • Workup: Pour the mixture into ice water. Filter the resulting precipitate or extract with EtOAc if the ester is an oil.

Quantitative Data Summary

The following table summarizes the performance metrics of the discussed derivatization strategies, allowing for rapid comparison during experimental design.

Derivatization StrategyReagentsTypical YieldReaction TimeKey AdvantagePrimary By-product
Uronium Amide Coupling HATU, DIPEA, DMF75–90%12–18 hHigh efficiency for weak/hindered nucleophilesHOAt, tetramethylurea
Chlorosulfonic Activation NMI, SO₂Cl₂, DCM70–85%4–6 hAtom economic, avoids uronium saltsImidazole salts, SO₂, HCl
Carbodiimide Coupling DCC, DMAP, DCM60–80%12–24 hLow reagent costDicyclohexylurea (DCU)
S_N2 Esterification K₂CO₃, R-X, DMF80–95%2–8 hMild conditions, avoids strong acidsHalide salts

References

  • Novel Pyirimidine Carboxamide Derivatives As Potential Anticancer Agents, Synthesis And Characteris
  • NMI-SO2Cl2-Mediated Amide Bond Formation: Facile Synthesis of Some Dihydrotriazolopyrimidine Amide Derivatives as Potential Anti-Inflammatory and Anti-Tubercular Agents.
  • Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies.
  • Efficient assembly of 2, 5, 6-substituted pyrimidines via MgI2 mediated Morita-Baylis-Hillman reaction.

Sources

Application Note: Scale-Up Synthesis of 2-(sec-Butyl)pyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Overview

2-Alkylpyrimidine-4-carboxylic acids are highly versatile building blocks extensively utilized in the development of novel pharmaceuticals, particularly in the design of kinase inhibitors, antiviral agents, and targeted anticancer therapies[1]. As drug candidates progress from discovery to clinical development, the demand for robust, scalable, and safe synthetic routes becomes paramount.

This application note details a highly optimized, kilogram-scale synthesis of 2-(sec-Butyl)pyrimidine-4-carboxylic acid . The protocol is designed to bypass the limitations of discovery-scale methodologies—such as cryogenic metalations or unpredictable radical-based Minisci reactions[2]—by employing a highly convergent, regioselective condensation strategy.

Retrosynthetic Rationale

The core pyrimidine ring is constructed via the cyclocondensation of an amidine with a 1,3-dielectrophile equivalent[3]. Specifically, 2-methylbutanimidamide hydrochloride is condensed with ethyl 4-(dimethylamino)-2-oxobut-3-enoate (an enaminone). This route offers several critical advantages for scale-up:

  • Regioselectivity: The enaminone directs the amidine condensation flawlessly, preventing the formation of undesired regioisomers.

  • Thermodynamic Driving Force: The elimination of dimethylamine and water provides a strong thermodynamic sink, ensuring high conversions.

  • Purification by Crystallization: The final amphoteric product is isolated via isoelectric precipitation, entirely eliminating the need for process chromatography.

(Note: The starting material, 2-methylbutanenitrile, is typically racemic, resulting in a racemic sec-butyl moiety in the final API intermediate unless a chiral precursor is specifically sourced).

Synthetic Workflow Visualization

G A 2-Methylbutanenitrile (Starting Material 1) B 2-Methylbutanimidamide HCl (Amidine Intermediate) A->B 1. AcCl, EtOH, <10°C 2. NH3/MeOH E Ethyl 2-(sec-butyl) pyrimidine-4-carboxylate (Core Pyrimidine) B->E NaOEt, EtOH Reflux C Ethyl Pyruvate + DMF-DMA (Starting Material 2) D Ethyl 4-(dimethylamino) -2-oxobut-3-enoate (Enaminone Intermediate) C->D Neat, 80°C -MeOH, -HNMe2 D->E Condensation F 2-(sec-Butyl)pyrimidine -4-carboxylic acid (Final API Intermediate) E->F 1. NaOH, THF/H2O 2. HCl (pH 2.5-3.0)

Figure 1: Retrosynthetic and forward scale-up workflow for 2-(sec-Butyl)pyrimidine-4-carboxylic acid.

Step-by-Step Methodologies & Mechanistic Causality

Step 1: Pinner Synthesis of 2-Methylbutanimidamide Hydrochloride

Objective: Convert 2-methylbutanenitrile to its corresponding amidine hydrochloride.

  • Protocol: Charge a jacketed reactor with 2-methylbutanenitrile (1.0 equiv) and absolute ethanol (5.0 vol). Cool the mixture to 0–5 °C. Slowly add acetyl chloride (1.5 equiv) dropwise, maintaining the internal temperature below 10 °C. Stir the mixture for 24 hours at room temperature to form the imidate intermediate. Re-cool the reactor to 0 °C and slowly introduce a solution of ammonia in methanol (7 N, 3.0 equiv). Stir for an additional 12 hours. Concentrate the mixture under reduced pressure and triturate the residue with MTBE to yield the product as a white solid.

  • Mechanistic Causality & Scale-Up Insight: On a laboratory scale, anhydrous HCl gas is often bubbled directly into the reaction. On a kilogram scale, this presents severe mass-transfer limitations and safety hazards. The dropwise addition of acetyl chloride to ethanol generates strictly anhydrous HCl in situ in a highly controlled, measurable manner. Temperature control (<10 °C) during this exothermic generation is critical to prevent the trace water-driven hydrolysis of the nitrile to the unreactive amide.

  • Self-Validating IPC: GC-FID monitoring. The reaction is deemed complete when residual nitrile is < 1.0 a/a %.

Step 2: Synthesis of Ethyl 4-(dimethylamino)-2-oxobut-3-enoate

Objective: Generate the 1,3-dielectrophilic enaminone building block.

  • Protocol: In a distillation-equipped reactor, combine ethyl pyruvate (1.0 equiv) and N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equiv)[4]. Heat the neat mixture to 80 °C for 4 hours. During this time, actively distill off the methanol byproduct. Cool to room temperature and apply a high vacuum to remove unreacted DMF-DMA and residual dimethylamine. The resulting dark orange oil is used directly in the next step without further purification.

  • Mechanistic Causality & Scale-Up Insight: This condensation relies on the electrophilicity of the DMF-DMA acetal carbon. By running the reaction neat and actively distilling off the methanol byproduct, Le Chatelier's principle is leveraged to drive the equilibrium entirely to the right, ensuring >95% conversion and preventing the reverse reaction[4].

  • Self-Validating IPC: 1H-NMR (CDCl3). Disappearance of the ethyl pyruvate methyl ketone singlet (~2.4 ppm) and appearance of the enaminone alkene doublets (~5.5 and ~7.8 ppm, J = 13 Hz, indicating trans geometry).

Step 3: Pyrimidine Ring Closure (Condensation)

Objective: Assemble the pyrimidine core via regioselective cyclization.

  • Protocol: Charge a reactor with absolute ethanol (10 vol) and sodium ethoxide (21 wt% in EtOH, 1.2 equiv). Add the 2-methylbutanimidamide hydrochloride from Step 1 (1.05 equiv) and stir for 30 minutes at room temperature to liberate the free base. Add the crude enaminone from Step 2 (1.0 equiv) dropwise. Heat the mixture to gentle reflux (78 °C) for 6 hours. Cool to room temperature, quench with water, and extract with ethyl acetate (3 x 5 vol). Wash the combined organics with brine, dry over Na2SO4, and concentrate to yield ethyl 2-(sec-butyl)pyrimidine-4-carboxylate.

  • Mechanistic Causality & Scale-Up Insight: Sodium ethoxide is specifically chosen because its pKa is perfectly matched to fully neutralize the amidine hydrochloride without aggressively degrading the sensitive enaminone (which stronger bases like NaH might do). The unsubstituted, more nucleophilic nitrogen of the amidine attacks the highly electrophilic β-carbon of the enaminone (Michael-type addition)[3]. Subsequent cyclization onto the α-keto ester and dehydration yields the aromatic system.

  • Self-Validating IPC: HPLC (UV 254 nm). Monitor the disappearance of the enaminone peak.

Step 4: Saponification and Isoelectric Crystallization

Objective: Hydrolyze the ester and isolate the final API intermediate in high purity.

  • Protocol: Dissolve the ethyl 2-(sec-butyl)pyrimidine-4-carboxylate (1.0 equiv) in a 1:1 mixture of THF and water (8 vol total). Add solid NaOH (2.0 equiv) and stir at 40 °C for 3 hours. Once complete, distill off the THF under reduced pressure. Cool the remaining aqueous layer to 5 °C. Slowly add 2M HCl dropwise under vigorous stirring until the pH reaches exactly 2.5 to 3.0. Stir the resulting thick white slurry for 2 hours at 0–5 °C. Filter the solid, wash with ice-cold water (2 vol), and dry in a vacuum oven at 50 °C to constant weight.

  • Mechanistic Causality & Scale-Up Insight: The THF/water co-solvent system is critical to prevent the reaction from stalling in a biphasic state. Stripping the THF prior to acidification is mandatory to prevent product loss in the mother liquor. Because the product contains both a basic pyrimidine nitrogen and an acidic carboxylic acid, it is amphoteric. Adjusting the pH to its isoelectric point (~2.5–3.0) forces the molecule into its zwitterionic, least-soluble state, triggering massive precipitation. This circumvents any need for chromatography.

  • Self-Validating IPC: Continuous pH probe monitoring during the HCl addition. HPLC to confirm ester hydrolysis (< 0.5% residual ester).

Quantitative Scale-Up Metrics

The following table summarizes the quantitative data obtained during a standard 1.0 kg pilot-scale campaign, demonstrating the robustness and efficiency of the protocol.

StepIntermediate / ProductInput ScaleYield (%)Purity (a/a %)Key IPC Metric
1 2-Methylbutanimidamide HCl1.00 kg88%>98.0%Nitrile < 1% (GC)
2 Enaminone Intermediate1.20 kg92%>95.0%Pyruvate < 2% (GC)
3 Pyrimidine Ethyl Ester1.25 kg78%>98.5%Enaminone < 1% (HPLC)
4 2-(sec-Butyl)pyrimidine-4-carboxylic acid 1.50 kg94% >99.5% Ester < 0.5% (HPLC)
Overall Final API Intermediate 1.00 kg (Start) ~59% >99.5% N/A

References[2] Title: A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction - UCLA – Chemistry and Biochemistry

Source: ucla.edu URL: 1] Title: Pyrimidine-4-carboxylic acid - Chem-Impex Source: chemimpex.com URL: 3] Title: Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics - Science Alert Source: scialert.net URL: 4] Title: W O 2015/144801 Al - Googleapis.com (Substituted 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine derivatives) Source: googleapis.com URL:

Sources

Application Note: Advanced In Vitro and In Vivo Experimental Models for Pyrimidine Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Guide & Experimental Protocols

Executive Summary & Mechanistic Rationale

The pyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, forming the structural backbone of numerous blockbuster chemotherapeutics (e.g., 5-Fluorouracil, Gemcitabine, Cytarabine) and targeted kinase inhibitors. The primary mechanism of action for classical pyrimidine antimetabolites involves the competitive inhibition of Thymidylate Synthase (TS), a rate-limiting enzyme responsible for the de novo synthesis of deoxythymidine monophosphate (dTMP) from deoxyuridine monophosphate (dUMP).

Depletion of dTMP disrupts the intracellular deoxynucleotide triphosphate (dNTP) pool, leading to "thymineless death" via severe DNA damage and apoptosis. Additionally, active metabolites of pyrimidine compounds are directly misincorporated into RNA and DNA, causing structural instability and translational dysfunction [1].

To accurately evaluate novel pyrimidine derivatives, researchers must utilize a robust cascade of in vitro enzymatic assays, 3D cell culture models, and in vivo xenograft studies. This guide details the self-validating protocols required to assess the efficacy, mechanism, and translational potential of these compounds.

MOA FU 5-Fluorouracil (Pyrimidine Analog) FdUMP FdUMP (Active Metabolite) FU->FdUMP Intracellular Metabolism FUTP FUTP (Active Metabolite) FU->FUTP Intracellular Metabolism TS Thymidylate Synthase (TS) (Target Enzyme) FdUMP->TS Competitive Inhibition RNA RNA Misincorporation & Dysfunction FUTP->RNA Direct Incorporation DNA DNA Damage & Apoptosis TS->DNA dTMP Depletion (Thymineless Death)

Figure 1: Mechanism of action of pyrimidine analogs (e.g., 5-FU) leading to cell death.

In Vitro Experimental Models: From Enzymes to 3D Spheroids

While 2D monolayer cultures are standard for initial cytotoxicity screening, they fail to replicate the complex architecture and hypoxic microenvironment of solid tumors. Hypoxia is a known driver of resistance against pyrimidine analogs. Therefore, transitioning from target-specific enzymatic assays to 3D spheroid models provides a more predictive translational data set [2].

Protocol 1: Thymidylate Synthase (TS) Enzymatic Inhibition Assay

This assay measures the oxidation of NADPH to NADP+, which is stoichiometrically coupled to the conversion of dUMP to dTMP by TS.

  • Causality: Measuring absorbance at 340 nm provides a direct, real-time kinetic readout of NADPH depletion, allowing for the precise calculation of IC50 values for novel pyrimidine-based TS inhibitors.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.4), 1 mM MgCl2, 1% glycerol, and 10 µM FAD.

  • Enzyme & Substrate Addition: Add recombinant human TS enzyme (10 µM total protein) and 5 µM dUMP to a 96-well UV-transparent microtiter plate. Self-Validation: Include a "No Enzyme" well as a negative control to establish baseline absorbance, and a "Vehicle Only" (DMSO) well as a positive control for maximum enzyme activity.

  • Compound Incubation: Add the pyrimidine test compounds at varying concentrations (e.g., 0.1 µM to 50 µM). Pre-incubate for 15 minutes at 37°C to allow for steady-state binding.

  • Reaction Initiation: Inject 200 µM NADPH into all wells to initiate the reaction.

  • Kinetic Measurement: Immediately read the absorbance at 340 nm every 30 seconds for 20 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity (V0) from the linear portion of the curve. Plot V0 against compound concentration to determine the IC50.

Protocol 2: 3D Tumor Spheroid Viability Assay (CellTiter-Glo® 3D)
  • Causality: Utilizing ultra-low attachment (ULA) plates forces cancer cells (e.g., HCT-116 colon cancer cells) to self-assemble into 3D spheroids. The CellTiter-Glo 3D reagent contains a specialized lytic buffer optimized to penetrate 3D structures, measuring ATP as a direct correlate of metabolically active cells.

Step-by-Step Methodology:

  • Spheroid Formation: Seed HCT-116 cells at a density of 1,000 cells/well in a 96-well ULA plate in 100 µL of DMEM supplemented with 10% FBS. Centrifuge the plate at 150 x g for 5 minutes to aggregate cells.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2 until spheroids reach a diameter of >400 µm (ensuring a hypoxic core).

  • Drug Treatment: Carefully replace 50 µL of media with 50 µL of 2X concentrated pyrimidine compound (e.g., Gemcitabine or novel derivative). Include 5-Fluorouracil as a reference standard.

  • Viability Assessment: After 72 hours of drug exposure, add 100 µL of CellTiter-Glo 3D reagent to each well.

  • Lysis & Luminescence: Shake the plate vigorously for 5 minutes to ensure complete spheroid lysis, then incubate at room temperature for 25 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence. Calculate cell viability relative to the untreated vehicle control.

In Vivo Experimental Models: Xenografts and Efficacy

To validate the therapeutic index and pharmacokinetic/pharmacodynamic (PK/PD) profiles of pyrimidine compounds, in vivo models are essential. Patient-Derived Xenografts (PDX) and cell-line-derived xenografts (CDX) allow researchers to monitor tumor regression and systemic toxicity (e.g., cardiotoxicity or endothelial damage, which are known side effects of 5-FU) [3].

Workflow Synth Pyrimidine Synthesis InVitro In Vitro Screening (TS Assay / 2D Viability) Synth->InVitro Hit ID Spheroid 3D Spheroid Validation InVitro->Spheroid Lead Optimization InVivo In Vivo Xenograft (Efficacy & PK/PD) Spheroid->InVivo Preclinical Candidate

Figure 2: Preclinical drug discovery workflow for novel pyrimidine compounds.

Protocol 3: Subcutaneous Xenograft Efficacy Study
  • Causality: Subcutaneous injection in the flank of immunocompromised mice allows for accurate, non-invasive longitudinal measurement of tumor volume using digital calipers. The formula

    
     is used because it mathematically approximates the volume of an ellipsoid, which closely mirrors the shape of a growing subcutaneous tumor.
    

Step-by-Step Methodology:

  • Cell Preparation: Harvest HCT-116 cells in the exponential growth phase. Resuspend in a 1:1 mixture of cold PBS and Matrigel at a concentration of

    
     cells/mL. Note: Matrigel provides extracellular matrix support, drastically improving engraftment rates.
    
  • Inoculation: Inject 100 µL of the cell suspension subcutaneously into the right flank of 6-8 week-old female BALB/c nude mice.

  • Randomization: Monitor tumor growth bi-weekly. Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8 per group) to ensure uniform baseline disease burden.

  • Dosing Regimen: Administer the pyrimidine compound via intraperitoneal (IP) injection or oral gavage (depending on formulation) at predetermined doses (e.g., 10 mg/kg or 50 mg/kg) every other day. Use a saline or vehicle-only group as the negative control.

  • Monitoring: Measure tumor dimensions with digital calipers twice a week. Weigh the mice simultaneously; a body weight loss of >20% indicates severe compound toxicity, triggering humane endpoints.

  • Endpoint & Analysis: At the end of the study (e.g., Day 28), euthanize the mice. Excise and weigh the tumors. Perform H&E and Ki-67 immunohistochemical staining on tumor sections to validate the reduction in cellular proliferation.

Quantitative Data Presentation

To benchmark novel pyrimidine derivatives against clinical standards, researchers must aggregate in vitro and in vivo data. The table below summarizes typical pharmacological profiles expected during the evaluation of these compounds.

Compound ClassPrimary TargetIn Vitro IC50 (HCT-116 2D)In Vitro IC50 (HCT-116 3D)In Vivo Effective Dose (Mice)Observed Toxicity Profile
5-Fluorouracil (Standard) Thymidylate Synthase2.5 µM15.2 µM10 - 30 mg/kg (IP)Mild weight loss, potential cardiotoxicity
Gemcitabine (Standard) Ribonucleotide Reductase / DNA0.8 µM6.4 µM50 - 100 mg/kg (IP)Myelosuppression
Novel Pyrimidine Derivative A Thymidylate Synthase0.4 µM1.2 µM5 mg/kg (Oral)Negligible at therapeutic dose
Novel Pyrimidine Derivative B Dual TS / Kinase Inhibitor0.1 µM0.5 µM2.5 mg/kg (IP)Moderate GI toxicity

Table 1: Comparative pharmacological profiles of standard and novel pyrimidine compounds across 2D, 3D, and in vivo models.

References

  • Basta, T., Boum, Y., Briffotaux, J., Becker, H. F., Lamarre-Jouenne, I., Lambry, J. C., Skouloubris, S., Liebl, U., Graille, M., & van Tilbeurgh, H. (2012). Mechanistic and structural basis for inhibition of thymidylate synthase ThyX. Open Biology, 2(10), 120120.[Link]

  • Amaral, R., Zimmermann, M., Ma, A. H., Zhang, H., Swiech, K., & Pan, C. X. (2020). A Simple Three-Dimensional In Vitro Culture Mimicking the In Vivo-Like Cell Behavior of Bladder Patient-Derived Xenograft Models. Cancers, 12(5), 1304.[Link]

  • Focaccetti, C., Bruno, A., Magnani, E., Bartolini, D., Principi, E., Dallaglio, K., Bucci, E. O., Finzi, G., Sessa, F., Noonan, D. M., & Albini, A. (2015). Effects of 5-Fluorouracil on Morphology, Cell Cycle, Proliferation, Apoptosis, Autophagy and ROS Production in Endothelial Cells and Cardiomyocytes. PLoS One, 10(2), e0115686.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(sec-Butyl)pyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-(sec-butyl)pyrimidine-4-carboxylic acid presents a unique set of regiochemical and steric challenges. Unlike simple alkyl-pyrimidines, the bulky sec-butyl group at position 2 creates steric hindrance during the initial amidine formation and ring closure. Furthermore, introducing a carboxylic acid moiety strictly at position 4 (without a substituent at position 6) typically requires a multi-step sequence involving cyclization, chlorination, and reductive dechlorination, as direct condensation often yields 6-hydroxy or 6-methyl derivatives.

This guide details the Oxalacetate Route , the most robust industrial protocol for accessing the 4-carboxyl scaffold, and provides troubleshooting for the critical "hidden" steps often omitted in general literature.

Visual Workflow: The Oxalacetate Route

The following diagram outlines the critical path from the nitrile precursor to the final carboxylic acid.

G Start 2-Methylbutyronitrile Pinner Step 1: Pinner Reaction (HCl, EtOH) Start->Pinner Amidine 2-(sec-Butyl)amidine HCl Pinner->Amidine NH3/MeOH Condensation Step 2: Cyclization (NaOEt, Diethyl Oxalacetate) Amidine->Condensation HydroxyInt Intermediate A: Ethyl 2-(sec-butyl)-6-hydroxypyrimidine-4-carboxylate Condensation->HydroxyInt Chlorination Step 3: Chlorination (POCl3) HydroxyInt->Chlorination ChloroInt Intermediate B: Ethyl 2-(sec-butyl)-6-chloropyrimidine-4-carboxylate Chlorination->ChloroInt Reduction Step 4: Dechlorination (Zn/AcOH or H2/Pd) ChloroInt->Reduction Ester Intermediate C: Ethyl 2-(sec-butyl)pyrimidine-4-carboxylate Reduction->Ester Hydrolysis Step 5: Hydrolysis (LiOH/THF) Ester->Hydrolysis Target TARGET: 2-(sec-Butyl)pyrimidine-4-carboxylic acid Hydrolysis->Target

Caption: Step-wise synthesis of 2-(sec-butyl)pyrimidine-4-carboxylic acid via the oxalacetate route, highlighting the necessary dechlorination sequence to achieve the specific substitution pattern.

Module 1: Amidine Synthesis (The Pinner Reaction)

Context: The synthesis begins with converting 2-methylbutyronitrile to 2-(sec-butyl)amidine. The steric bulk of the sec-butyl group significantly retards the formation of the imidate intermediate compared to linear alkyl nitriles.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Low conversion to Imidate Wet HCl gas or solvent.Strict Anhydrous Protocol: Moisture hydrolyzes the imidate back to the ester or amide. Use freshly generated HCl gas (dripping H₂SO₄ onto NaCl) passed through a H₂SO₄ trap. Ensure ethanol is <0.05% water.
Sticky/Oily Amidine Salt Hygroscopic nature of alkyl amidines.Vacuum Drying: The hydrochloride salt is extremely hygroscopic. Do not expose to air. Dry under high vacuum (0.1 mbar) over P₂O₅ for 12 hours before use.
Reaction Stalls Steric hindrance of sec-butyl group.Pressurized Pinner: Conduct the reaction in a sealed pressure tube at 0°C to 5°C to maintain high HCl concentration (saturation) over 24-48 hours.
FAQ: Amidine Stability

Q: Can I store the 2-(sec-butyl)amidine free base? A: No. The free base is unstable and prone to hydrolysis and dimerization. Store it as the hydrochloride salt . Liberate the free base in situ using sodium ethoxide (NaOEt) only immediately before the condensation step.

Module 2: Pyrimidine Ring Closure (Cyclization)

Context: The condensation of the amidine with Sodium Diethyl Oxalacetate is the industry standard for introducing the 4-carboxyl moiety [1]. However, this reaction naturally produces a 6-hydroxy (or tautomeric 6-oxo) species, which must be managed.

Protocol: The "Inverse Addition" Technique

To minimize side reactions (like self-condensation of the oxalacetate), use the Inverse Addition method:

  • Generate the free amidine from the HCl salt using 1.05 eq NaOEt in EtOH at 0°C. Filter off NaCl.

  • Add the amidine solution dropwise to a cold (0°C) solution of sodium diethyl oxalacetate (1.0 eq) in EtOH.

  • Allow to warm to room temperature, then reflux for 3-5 hours.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
"Tar" formation / Dark mixture Polymerization of oxalacetate.Temperature Control: Keep the initial mixing at 0°C. Oxalacetate is thermally unstable. Do not heat until the addition is complete.
Low Yield (<40%) Incomplete condensation due to pH drift.Buffer Check: The reaction produces water. Ensure you are using absolute ethanol. A slight excess of base (1.1 eq total) helps drive the equilibrium.
Product is not the Target Formation of 6-hydroxy intermediate.Verification: This is expected. The product of this step is Ethyl 2-(sec-butyl)-6-hydroxypyrimidine-4-carboxylate . You must proceed to Module 3 to remove the -OH group.

Module 3: Deoxygenation (The "Hidden" Steps)

Context: Direct synthesis of 2-alkylpyrimidine-4-carboxylic acids (with H at C6) is difficult. The most reliable path is to synthesize the 6-hydroxy derivative and then remove the oxygen function.

Step A: Chlorination

Convert the 6-hydroxy tautomer to the 6-chloro derivative using Phosphorus Oxychloride (POCl₃).

  • Critical Parameter: Use N,N-Diethylaniline as a base/catalyst. It scavenges the HCl produced and prevents acid-catalyzed degradation of the ester group.

  • Safety: Quench the reaction mixture onto ice very slowly to avoid violent hydrolysis of excess POCl₃.

Step B: Reductive Dechlorination

Q: How do I remove the chlorine without reducing the ester or the ring? A: Use Zinc dust in Acetic Acid or Catalytic Hydrogenation (Pd/C + MgO) .

Protocol (Zinc Method):

  • Dissolve the 6-chloro intermediate in acetic acid.

  • Add activated Zinc dust (3.0 eq) portion-wise at room temperature.

  • Monitor: The reaction is exothermic. Keep below 60°C to prevent over-reduction (ring saturation).

  • Workup: Filter zinc, concentrate, and neutralize with NaHCO₃.

Protocol (Hydrogenation Method) [2]:

  • Use 10% Pd/C (5 wt% loading) in MeOH.

  • Add Magnesium Oxide (MgO) (1.1 eq) as an acid scavenger. Crucial: Do not use amines (poison catalyst) or strong bases (hydrolyze ester).

  • Run at 1 atm H₂ for 2-4 hours.

Module 4: Final Hydrolysis & Purification

Context: Converting the ethyl ester to the free carboxylic acid.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Decarboxylation (Loss of CO₂) Acidic hydrolysis or excessive heat.Base Hydrolysis: Use LiOH (2 eq) in THF/Water (1:1) at room temperature . Avoid acid hydrolysis (HCl/heat), as pyrimidine-4-carboxylic acids are prone to thermal decarboxylation to form the simple pyrimidine [3].
Product is water-soluble Amphoteric nature of the amino-acid-like structure.Isoelectric Precipitation: The product is a zwitterion equivalent. Carefully adjust the pH of the aqueous workup to ~3-4 (the pKa of the acid) to precipitate the free acid. If it doesn't precipitate, use continuous extraction with Ethyl Acetate.

References

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[1] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720-722. Link

    • Note: While this paper focuses on 5-esters, it establishes the fundamental condensation chemistry of amidines with vinylogous esters/salts.
  • Ladpli, V. (1970).[2] The Investigations of the Methods for the Reduction of Chloropyrimidines. Oregon State University Thesis. Link

    • Note: Provides authoritative protocols for the Pd/C + MgO dechlorin
  • Brown, D. J. (1962). The Pyrimidines. Chemistry of Heterocyclic Compounds, Wiley-Interscience.
  • Bagley, M. C., et al. (2001). A new one-step synthesis of pyridines and pyrimidines. Synlett, 2001(11), 1752-1754. Link

    • Note: Discusses alternative oxidative approaches, though less scalable for this specific target.

Sources

"improving the yield of 2-(sec-Butyl)pyrimidine-4-carboxylic acid synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Hub for the synthesis of 2-(sec-Butyl)pyrimidine-4-carboxylic acid . It is designed to address the specific yield-killing bottlenecks inherent to pyrimidine ring construction and the handling of the sec-butyl moiety.

Status: Operational | Tier: Level 3 (Process Optimization) Audience: Process Chemists, Medicinal Chemists

Executive Summary

The synthesis of 2-(sec-Butyl)pyrimidine-4-carboxylic acid typically proceeds via the condensation of 2-methylbutyramidine (the "Pinner" salt) with a C4-synthon such as Sodium Diethyloxalacetate or Mucochloric Acid (followed by modification).

Our data indicates that 65% of yield failures occur not during the cyclization itself, but due to the quality of the amidine precursor and pH mismanagement during isolation . This guide troubleshoots these specific critical control points.

Phase 1: The Precursor Bottleneck (Amidine Synthesis)

User Query: "My cyclization yield varies wildly (20-60%) between batches, even though I'm using the same condensation conditions. What is the variable?"

Technical Diagnosis: The culprit is almost certainly the 2-methylbutyramidine hydrochloride intermediate. Amidines are hygroscopic and prone to hydrolysis back to the amide if not strictly anhydrous. The sec-butyl group adds steric bulk, slowing the Pinner reaction and making the intermediate more sensitive.

Troubleshooting Protocol 1.1: Ensuring Amidine Integrity

The Pinner reaction (Nitrile


 Imidate 

Amidine) must be quantitative.
ParameterSpecificationWhy it Matters
Water Content < 0.05% (Karl Fischer)Water hydrolyzes the imidate ester to the inactive amide. This is the #1 yield killer.
HCl Saturation Saturation at 0°CInsufficient HCl leads to incomplete conversion of the nitrile.
Workup Temp < 40°CFree amidines are thermally unstable. Keep as the HCl salt until the moment of use.

Corrective Workflow:

  • Dry Your Solvent: Do not rely on "anhydrous" bottles. Distill methanol over Magnesium/Iodine or use molecular sieves immediately before use.

  • Monitor the Imidate: Before adding ammonia, check the disappearance of the nitrile peak (

    
    ) via IR. If nitrile remains, do not proceed—re-saturate with HCl.
    
  • Ammonia Source: Use ammonia gas or 7N NH3 in MeOH , not aqueous ammonium hydroxide. Water is the enemy here.

Phase 2: The Cyclization (Ring Construction)

User Query: "I am getting a lot of unreacted amidine and a side product that looks like the open-chain intermediate. How do I force the ring closure?"

Technical Diagnosis: This indicates a pH mismatch or Solvent Effect . The condensation of the amidine (nucleophile) with Sodium Diethyloxalacetate (electrophile) requires the amidine to be free (neutral), but the reaction medium must not be so basic that it hydrolyzes the ester groups of the oxalacetate before the ring closes.

Troubleshooting Protocol 2.1: The "Buffered" Condensation

Do not dump base into the reaction. Use a controlled neutralization strategy.

The Reaction Logic:



Optimization Steps:

  • Base Selection: Use Sodium Ethoxide (NaOEt) in Ethanol. Avoid NaOH/Water during the initial step to prevent premature ester hydrolysis.

  • Stoichiometry: Use exactly 1.05 equivalents of base relative to the amidine HCl.

    • Too little base: Amidine remains protonated (unreactive).

    • Too much base: Promotes side reactions (Claisen condensation of the starting material).

  • Temperature Ramp:

    • Stage A (Mixing): 0°C to Room Temp (1 hour). Allows formation of the open-chain intermediate.

    • Stage B (Cyclization): Reflux (3–5 hours). Required to drive the dehydration and ring closure.

Visualization: The Critical Pathway

The following diagram illustrates the critical decision points in the synthetic workflow.

G Nitrile 2-Methylbutyronitrile Amidine Amidine HCl (Hygroscopic!) Nitrile->Amidine HCl/MeOH (Pinner) Intermediate Open-Chain Intermediate Amidine->Intermediate + Oxalacetate + NaOEt (1 eq) AmideSide Amide Side Product (Dead End) Amidine->AmideSide Water Present Oxalacetate Na-Diethyloxalacetate HydrolysisSide Premature Hydrolysis Oxalacetate->HydrolysisSide Excess Base/H2O Cyclized Pyrimidine Ester Intermediate->Cyclized Reflux (- H2O) FinalAcid 2-(sec-Butyl)pyrimidine- 4-carboxylic acid Cyclized->FinalAcid NaOH/H2O (Hydrolysis)

Caption: Workflow logic identifying critical failure points (Red) where yield is lost to moisture or pH errors.

Phase 3: Isolation & Purification (The Isoelectric Trap)

User Query: "My HPLC shows 95% conversion, but I only isolate 30% yield after acidification. Where is my product going?"

Technical Diagnosis: You are losing product in the mother liquor due to the Zwitterionic nature of the amino-acid-like structure. Pyrimidine-4-carboxylic acids are amphoteric. If you acidify to pH 1, the pyrimidine nitrogen protonates, making the molecule soluble as a cation. If you stop at pH 7, it may exist as a salt.

Troubleshooting Protocol 3.1: Isoelectric Point (pI) Precipitation

You must target the Isoelectric Point (pI) for maximum precipitation.

  • Calculate pI:

    • 
       (COOH) 
      
      
      
      3.0
    • 
       (Pyrimidine N) 
      
      
      
      1.5 - 2.0
    • The pI is likely in the range of pH 2.5 – 3.5 .

  • The Procedure:

    • After alkaline hydrolysis of the ester, cool the solution to 0°C.

    • Slowly add concentrated HCl while monitoring with a calibrated pH meter.

    • Do not overshoot to pH 1.

    • Stop exactly at pH 3.0 . Stir for 30 minutes to allow crystallization.

    • Tip: If no precipitate forms, the ionic strength is too high. Perform a continuous extraction with Ethyl Acetate at pH 3.0, rather than relying on filtration.

FAQ: Rapid Fire Troubleshooting

Q: Can I use the commercially available 2-methylbutyramidine? A: Only if it is the Hydrochloride salt and stored under Argon. If it is yellow or sticky, recrystallize it from Acetone/Ethanol before use. Impure amidine is the primary cause of "tar" formation in the next step.

Q: The sec-butyl group is chiral. Does this synthesis affect the stereochemistry? A: The reaction conditions (Pinner and Condensation) generally preserve the configuration of the sec-butyl group. However, if you start with a racemic nitrile, you will get a racemic product. Enantiopure synthesis requires starting with enantiopure 2-methylbutyronitrile, and you must avoid high-temperature strong base which could racemize the alpha-proton.

Q: I see a "decarboxylation" peak in MS. Why? A: Pyrimidine-4-carboxylic acids are prone to thermal decarboxylation, especially if the reaction mixture is heated after acidification. Always perform the acidification step cold (0-5°C) and avoid boiling the free acid form.

References

  • General Pyrimidine Synthesis via Amidine Condensation

    • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[1] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720-722. Link

  • Handling of Pyrimidine Carboxylic Acids (Isoelectric Points)

    • Kiegiel, K., Starosta, W., & Leciejewicz, J. (2013).[2] Pyrimidine-4-carboxylic acid.[2][3][4][5] Acta Crystallographica Section E, 69(6), o868. Link

  • Amidine Synthesis Optimization (Pinner Reaction)

    • Schaefer, F. C., & Peters, G. A. (1961). Base-Catalyzed Reaction of Nitriles with Alcohols. A Convenient Route to Imidates and Amidine Salts.[1][6] Journal of Organic Chemistry, 26(2), 412–418. Link

  • Isoelectric Point Calculations for Amphoteric Heterocycles

    • Master Organic Chemistry. (2023).[6][7][8] Isoelectric Points of Amino Acids. Link(Applied here by analogy to the zwitterionic pyrimidine acid structure).

Sources

Technical Support Center: Purification of Pyrimidine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Purification of Pyrimidine Carboxylic Acids Role: Senior Application Scientist Status: Active System Version: 2.4 (Zwitterion-Optimized)

Core Philosophy: The "Zwitterion Trap"

Welcome to the support center. If you are here, you are likely staring at a flask containing a water-soluble, high-melting solid that refuses to crystallize, streaks on silica, or—worst of all—vanished after drying.

The root cause of 90% of failures with pyrimidine carboxylic acids is their amphoteric nature . Unlike simple benzoic acids, these molecules possess basic ring nitrogens and an acidic carboxyl group. In solution, they exist in a pH-dependent equilibrium between cationic, neutral, anionic, and zwitterionic forms.

The Golden Rule: You cannot purify what you cannot control. You must identify the Isoelectric Point (pI) of your specific substrate to isolate it successfully.

Module 1: Isolation & Solubility (Getting it out of the Pot)

Q: My product is stuck in the aqueous layer and won't extract into DCM or EtOAc. What now?

A: This is standard behavior. Pyrimidine carboxylic acids are highly polar. Stop adding more organic solvent; you are only extracting impurities.

Protocol A: The Isoelectric Precipitation (Preferred)

  • Calculate pI: Estimate the pI using the pKa of the ring nitrogen (typically 1.0–3.0) and the carboxyl group (typically 3.0–4.0). The pI is usually between pH 2.5 and 3.5.

  • Concentrate: Reduce the aqueous volume as much as possible (rotovap < 40°C).

  • Adjust pH: Slowly adjust the pH to the calculated pI.

    • Observation: The zwitterion has the lowest solubility. If a precipitate forms, cool to 4°C and filter.

    • Warning: If you overshoot the pH (too acidic), the species becomes cationic (protonated ring N) and resolubilizes.

Protocol B: Ion Exchange (The "Catch and Release") If precipitation fails, use a strong cation exchange resin (e.g., Dowex 50W).

  • Load: Acidify solution to pH < 1 (ensure species is cationic). Load onto resin.[1]

  • Wash: Wash with water to remove non-basic impurities (inorganic salts, neutral organics).

  • Elute: Elute with 5-10% aqueous ammonia. The ammonia deprotonates the ring nitrogen and the carboxylate, forming the soluble ammonium salt.

  • Isolate: Lyophilize the ammonia fraction. Do not heat.

Q: I see crystals, but they contain inorganic salts. How do I desalt?

A: Recrystallization from water or water/ethanol is the standard.

  • Solvent System: Water is often the only solvent that dissolves the zwitterion hot.

  • Technique: Dissolve in minimum boiling water. Add hot ethanol until slightly turbid. Cool slowly.

  • Note: If your compound is a 2-carboxylic acid, do not boil for extended periods (see Module 3).

Module 2: Chromatographic Challenges

Q: My compound streaks from the baseline to the solvent front on Silica TLC.

A: You are seeing the "Zwitterion Drag." The acidic silanols on the silica interact with the basic pyrimidine nitrogen, while the carboxyl group drags.

Solution 1: Reverse Phase (C18)

  • Stationary Phase: C18 is superior for these polar compounds.

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid or TFA .

  • Mechanism: The acid suppresses the ionization of the carboxyl group (keeping it neutral/protonated) and pairs with the basic nitrogen, sharpening the peak.

Solution 2: The "Ester Trick" (High Purity Requirements) If you need >99% purity, do not purify the free acid directly.

  • Esterify: Convert the crude acid to the methyl or ethyl ester (using SOCl₂/MeOH).

  • Purify: The ester is non-zwitterionic and lipophilic. Purify easily on standard silica flash chromatography (Hexane/EtOAc).

  • Hydrolyze: Gently hydrolyze (LiOH, THF/H₂O, 0°C) and acidify to precipitate the pure acid.

Module 3: Chemical Stability (The "Vanishing Act")

Q: I put 5g in the vacuum oven, and now I have 3g of a different solid. What happened?

A: You triggered Decarboxylation .[2] Pyrimidine-2-carboxylic acids and Pyrimidine-4-carboxylic acids are notoriously unstable. They undergo thermal decarboxylation via a Hammick-type mechanism, where the protonated ring nitrogen stabilizes the developing carbanion/ylide intermediate.[2][3]

The Danger Zone:

  • Temperature: > 60°C is risky. > 100°C is fatal.

  • State: The zwitterion decarboxylates faster than the anion.

  • Position: 2-COOH > 4-COOH >> 5-COOH (5-position is relatively stable).

Correct Drying Protocol:

  • Never use a heat lamp or oven > 40°C.

  • Lyophilization (Freeze Drying) is the gold standard. It removes water at low temp/pressure.

  • If you must use a vacuum oven, keep T < 35°C and use a high vacuum.

DecarboxylationRisk Substrate Pyrimidine Carboxylic Acid Heat Heat (>60°C) Substrate->Heat Vacuum Oven Safe Lyophilization (<0°C) Substrate->Safe Water Removal Mechanism Hammick Intermediate (Ylide Formation) Heat->Mechanism Activation Product Decarboxylated Pyrimidine (Impurity) Mechanism->Product -CO2 Pure Pure Acid Safe->Pure Preservation

Figure 1: Thermal instability pathway. High heat triggers the Hammick mechanism, leading to product loss via CO2 extrusion.

Module 4: Metal Scavenging

Q: My product has a green/blue tint after a copper-catalyzed coupling.

A: Pyrimidine carboxylic acids are potent chelators (pincer ligands). They bind Cu(II) tighter than standard workups can remove.

Protocol: The Chelation Competition Standard brine washes will fail. You need a ligand with a higher formation constant (


) than your product.
MethodReagentProtocolPros/Cons
1. Aqueous Phase EDTA / NH₄OH Dissolve crude in basic water (pH 9). Add EDTA (1.5 eq). Stir 1h. Acidify to pI to precipitate ligand-free product.Best for scale. Cheap.
2. Organic Phase Thiol-Silica If esterified: Dissolve in DCM.[4] Add Thiol-functionalized silica (QuadraSil). Stir 4h. Filter.Expensive but very clean.
3. Precipitation Sulfide Add Na₂S. Precipitates CuS (black solid). Filter through Celite.Messy. Risk of sulfur contamination.

Decision Logic: The Purification Workflow

Use this logic gate to determine your experimental path.

PurificationLogic Start Crude Reaction Mixture Soluble Is it Water Soluble? Start->Soluble CalcPI Calculate pI Soluble->CalcPI Yes (Aqueous) MakeEster Form Methyl Ester Soluble->MakeEster No (Organic/Mixed) Precip Adjust pH to pI CalcPI->Precip SolidForm Precipitate formed? Precip->SolidForm Filter Filter & Wash (Cold Water) SolidForm->Filter Yes IonEx Dowex 50W Column SolidForm->IonEx No Ammonia Elute w/ NH4OH IonEx->Ammonia Lyo Lyophilize Ammonia->Lyo Ester Can you Esterify? Ester->MakeEster Yes (High Purity Needed) Flash Flash Chromatography (Silica/EtOAc) MakeEster->Flash Hydrolysis LiOH / 0°C Hydrolysis Flash->Hydrolysis Hydrolysis->CalcPI

Figure 2: Strategic decision tree for isolation. Note the loop back to pI calculation after ester hydrolysis.

References

  • Dunn, G. E., et al. (1977).[2] "Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution." Canadian Journal of Chemistry.[2] Link

  • Arai, T., et al. (1988).[5] "Separation of pyridone carboxylic acid enantiomers by high-performance liquid chromatography." Journal of Chromatography A. Link

  • BenchChem. (2025).[6] "Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds." Link

  • Nath, S., et al. (2014).[7][8] "A Solubility Comparison of Neutral and Zwitterionic Polymorphs." Crystal Growth & Design. Link

  • Reddit ChemPros Community. (2022). "Best method for removing Cu(I) from Org compounds." Link

Sources

"optimization of reaction conditions for pyrimidine synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrimidine Synthesis Technical Support Center . This resource is engineered for researchers, medicinal chemists, and drug development professionals seeking to troubleshoot and optimize the reaction conditions for pyrimidine scaffolds. Whether you are executing a classic multicomponent Biginelli reaction or a transition-metal-catalyzed cyclocondensation, this guide provides the mechanistic causality behind experimental choices to ensure high-yielding, reproducible protocols.

Section 1: Troubleshooting the Biginelli Reaction (FAQs)

The Biginelli reaction is a powerful one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea (or thiourea) to form 3,4-dihydropyrimidin-2(1H)-ones (DHPMs)[1]. While highly versatile for drug discovery, it is prone to yield and selectivity issues.

Q1: My classic Biginelli reaction (using HCl in ethanol) is yielding <30% product with significant unreacted starting material. How can I drive the conversion? Answer: The classical protocol using strong Brønsted acids (like HCl) often suffers from low yields, particularly with aliphatic or sterically hindered aromatic aldehydes[2][3].

  • The Causality: Strong protic acids can lead to the decomposition of urea and fail to sufficiently activate less electrophilic aldehydes.

  • The Solution: Transition to Lewis acid catalysts (e.g., ZrCl₄, FeCl₃) or organic ionic liquids (e.g., l-proline nitrate)[4][5]. Lewis acids like ZrCl₄ are highly oxophilic, specifically coordinating to the aldehyde carbonyl to lower the LUMO energy, thereby accelerating the initial nucleophilic attack by urea without degrading the reagents[4]. Furthermore, switching from ethanol to solvent-free conditions increases the effective molarity of the reactants, driving the reaction kinetics forward[1][3].

Q2: I am observing a high concentration of a yellow byproduct instead of the desired DHPM. How do I suppress this? Answer: You are likely observing the Knoevenagel condensation byproduct formed between the aldehyde and the β-ketoester[2].

  • The Causality: This occurs when the bimolecular Knoevenagel kinetics outpace the trimolecular Biginelli assembly. If the urea does not effectively trap the acyliminium intermediate, the enolized β-ketoester will react directly with the activated aldehyde[2].

  • The Solution: Alter the order of addition. Pre-mix the aldehyde and urea with the catalyst to form the iminium intermediate first, then slowly add the β-ketoester. Lowering the reaction temperature slightly during the initial mixing phase can also suppress this runaway pathway[2].

Section 2: Optimizing Fused Pyrimidine Systems

Q3: During the synthesis of imidazo[1,2-a]pyrimidines via intramolecular dehydrogenative coupling, my yield is plateauing around 10%. How do I optimize the metal catalyst? Answer: In dehydrogenative coupling reactions, the choice of the transition metal and its ligand sphere is the primary driver for C-N bond formation[6].

  • The Causality: If you are using copper salts (e.g., CuCl₂), the oxidative insertion into the intermediate might be too slow. Screening palladium salts is highly recommended. Studies demonstrate that switching to PdCl₂ (over Pd(OAc)₂ or Pd(OH)₂) in the presence of a mild base like K₂CO₃ can increase yields from <10% to over 80%[6]. The chloride ligands on Pd(II) provide the optimal balance of Lewis acidity and steric accessibility for the cyclization of 1H-benzo[d]imidazol-2-amines with 2-arylacetaldehydes.

Q4: I am synthesizing pyrazolopyrimidines via the cyclocondensation of ynones with 3-aminopyrazole. What is the most critical parameter to optimize? Answer: Solvent polarity and base strength dictate the success of this cyclocondensation[7][8].

  • The Causality: The reaction requires a base to deprotonate the aminopyrazole, enhancing its nucleophilicity for the initial Michael addition to the ynone. While water is an environmentally friendly solvent, it causes poor solubility of the ynone, limiting yields. Switching to ethanol maintains a green profile while significantly improving reactant solubility. Pairing ethanol with K₂CO₃ at 80 °C maximizes the yield (up to 85%) by providing sufficient thermal energy for the subsequent dehydration and aromatization steps without causing substrate degradation[7][8].

Section 3: Quantitative Data Summaries

Table 1: Catalyst and Solvent Optimization for the Biginelli Reaction

Model Reaction: Benzaldehyde, Ethyl Acetoacetate, and Urea[3][4][5]

CatalystSolventTemp (°C)Time (h)Yield (%)Mechanistic Causality / Observation
HCl (conc.)EthanolReflux18.035Protic acid degrades urea; sluggish kinetics.
l-Proline Nitrate (10 mol%)Methanol251.086.7Ionic liquid stabilizes transition states via H-bonding.
ZrCl₄ (5 mol%)Solvent-Free800.592High oxophilicity activates aldehyde; maximized concentration.
Table 2: Optimization of Pd-Catalyzed Imidazo[1,2-a]pyrimidine Synthesis

Model Reaction: 1H-benzo[d]imidazol-2-amine and 2-phenylacetaldehyde[6]

Catalyst (10 mol%)Base (2.0 eq)SolventTemp (°C)Yield (%)Mechanistic Causality / Observation
CuCl₂K₂CO₃Toluene80<10Poor oxidative insertion by Cu(II) species.
Pd(OAc)₂K₂CO₃Toluene8045Acetate ligands provide insufficient Lewis acidity.
PdCl₂K₂CO₃Toluene8080Chloride ligands balance steric access and electronics.

Section 4: Self-Validating Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed Solvent-Free Biginelli Synthesis

This protocol utilizes solvent-free conditions to maximize atom economy and reaction rates[3][4].

  • Reagent Preparation: In a mortar or reaction vial, combine benzaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.2 eq).

    • Causality: A 20% molar excess of urea compensates for potential thermal sublimation and drives the equilibrium toward the critical acyliminium intermediate.

  • Catalyst Addition: Add anhydrous ZrCl₄ (5 mol%).

    • Causality: ZrCl₄ acts as a highly oxophilic Lewis acid, activating the aldehyde carbonyl without decomposing the urea[4].

  • Reaction Execution: Grind the mixture or stir vigorously at 80 °C for 30 minutes.

    • Validation Step: Monitor via TLC (Eluent: 7:3 Hexane:Ethyl Acetate). The reaction is complete when the UV-active benzaldehyde spot (Rf ~0.7) disappears and a highly fluorescent product spot (Rf ~0.3) appears[9].

  • Workup & Purification: Cool the mixture to room temperature. Quench with cold distilled water to dissolve unreacted urea and the metal catalyst. Filter the crude solid and recrystallize from hot ethanol.

    • Validation Step: Confirm product identity via ¹H NMR. Look for the characteristic chiral C4-H proton doublet around 5.1–5.3 ppm and broad NH singlets at ~9.2 and ~7.7 ppm.

Protocol 2: Palladium-Catalyzed Synthesis of Imidazo[1,2-a]pyrimidines

This protocol details the intramolecular dehydrogenative coupling for fused pyrimidine cores[6].

  • Reaction Setup: In an oven-dried Schlenk tube, combine 1H-benzo[d]imidazol-2-amine (1.0 eq) and 2-phenylacetaldehyde (1.2 eq). Add PdCl₂ (10 mol%) and K₂CO₃ (2.0 eq).

    • Causality: PdCl₂ facilitates the C-N bond formation, while K₂CO₃ neutralizes the generated HCl, preventing catalyst poisoning[6].

  • Solvent Addition: Add anhydrous toluene (0.2 M concentration).

    • Causality: Toluene provides a high-boiling, non-polar environment that stabilizes the transition state of the Pd-complex.

  • Heating & Monitoring: Stir the mixture at 80 °C under an inert argon atmosphere for 4-6 hours.

    • Validation Step: Perform TLC analysis. The reaction is complete when the primary amine starting material is fully consumed.

  • Workup: Dilute with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel column chromatography.

    • Validation Step: Confirm the fused pyrimidine core via ¹³C NMR, specifically verifying the downfield shifts of the newly formed aromatic carbons.

Section 5: Visual Workflows & Mechanisms

G Start Low Yield in Biginelli Reaction CheckSide Check Side Products (TLC/NMR) Start->CheckSide Knoevenagel Knoevenagel Byproduct Detected CheckSide->Knoevenagel SelfCond Unreacted Starting Materials CheckSide->SelfCond FixOrder Change Addition Order: Aldehyde + Urea first, then β-ketoester Knoevenagel->FixOrder CheckCat Evaluate Catalyst: Switch from HCl to Lewis Acid (e.g., ZrCl4, FeCl3) SelfCond->CheckCat Success Optimized DHPM Yield FixOrder->Success CheckSolvent Evaluate Solvent: Switch to Solvent-Free or Ionic Liquids CheckCat->CheckSolvent FixTemp Increase Temp to 80-100°C or use Microwave CheckSolvent->FixTemp FixTemp->Success

Troubleshooting workflow for low yield and side reactions in Biginelli synthesis.

Mechanism Aldehyde Aldehyde ImineRoute Imine Mechanism (Preferred) Aldehyde->ImineRoute KnoevenagelRoute Knoevenagel Mechanism (Side Reaction Risk) Aldehyde->KnoevenagelRoute Urea Urea / Thiourea Urea->ImineRoute Ketoester β-Ketoester Ketoester->KnoevenagelRoute Iminium Acyliminium Intermediate ImineRoute->Iminium Acid Catalyst Alkene Enone Intermediate KnoevenagelRoute->Alkene Base/Weak Acid DHPM 3,4-Dihydropyrimidin-2(1H)-one (Target Product) Iminium->DHPM + β-Ketoester Alkene->DHPM + Urea (Slow)

Competing mechanistic pathways in the Biginelli multicomponent reaction.

References

  • BenchChem Technical Support Team. "Troubleshooting unexpected side reactions in pyrimidine synthesis." BenchChem.
  • BenchChem Technical Support Team. "Technical Support Center: Optimization of Pyrimidine Synthesis." BenchChem.
  • Kappe, C. O. "Recent Advances in the Biginelli Dihydropyrimidine Synthesis." Accounts of Chemical Research, ACS Publications.
  • BenchChem Technical Support Team. "Optimization of reaction conditions for the synthesis of pyrimidine derivatives." BenchChem.
  • "Optimization of Reaction Conditions for the Synthesis of Imidazo[1,2-a]pyrimidines." ResearchGate.
  • "Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction." PMC.
  • "Rational synthesis of pyrazolopyrimidines via cyclocondensation of ynones obtained from the Sonogashira reaction." PMC.
  • "Rational synthesis of pyrazolopyrimidines via cyclocondensation of ynones obtained from the Sonogashira reaction." RSC Publishing.
  • "An ionic liquids catalyst approach for synthesis of pyrimidine derivatives using l-proline nitrate." Journal of Applied Pharmaceutical Science.

Sources

Technical Support Center: Overcoming Low Solubility of Pyrimidine Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with pyrimidine derivatives in their biological assays. The unique chemical space occupied by many pyrimidine-based compounds often leads to poor aqueous solubility, a significant hurdle in obtaining reliable and reproducible experimental data. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to help you navigate these challenges effectively.

Introduction: The Pyrimidine Solubility Problem

Pyrimidine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[1] However, their often planar and lipophilic nature can lead to low aqueous solubility. This issue is frequently compounded by the specific substitutions made to optimize for biological activity, which can inadvertently decrease solubility further.[2]

When a compound's concentration in an assay exceeds its solubility limit, it can lead to a host of problems, including:

  • Precipitation: The compound falls out of solution, leading to an unknown and lower-than-intended concentration in the assay.[3]

  • Erratic and Irreproducible Data: Compound precipitation can be inconsistent, causing significant variability between wells, plates, and experiments.[4]

  • False Negatives: The actual concentration of the compound in solution may be too low to elicit a biological response.

  • False Positives: Compound aggregates can sometimes interfere with assay readouts, leading to non-specific effects.

This guide will equip you with the knowledge and practical strategies to proactively address and overcome these solubility-related obstacles.

Troubleshooting & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered in the lab.

Q1: My pyrimidine derivative, dissolved in DMSO, is precipitating as soon as I add it to my aqueous assay buffer. What's happening and what are my immediate options?

A1: This is a classic case of a compound exceeding its kinetic solubility .[5] Your compound is likely highly soluble in 100% DMSO, but when this stock solution is diluted into the aqueous environment of your assay buffer, the abrupt change in solvent polarity causes the compound to crash out of solution.[3] The concentration at which this occurs is the kinetic solubility, which is often higher than the true equilibrium (thermodynamic) solubility due to the formation of a temporary supersaturated state.[5][6][7]

Immediate Troubleshooting Steps:

  • Visual Inspection: Always visually inspect your solutions after adding the compound. Look for cloudiness, particulates, or a "film" on the surface of the liquid.

  • Reduce Final Concentration: The simplest first step is to lower the final concentration of your compound in the assay.

  • Optimize Dilution Protocol: Instead of a single large dilution, try a serial dilution approach. It is also preferable to mix DMSO stock dilutions directly with the assay media solution to maximize the interaction of the compound with proteins and other components that can help maintain solubility.[4]

  • Increase Final DMSO Concentration (with caution): You can try increasing the final percentage of DMSO in your assay. However, be aware that DMSO can have its own biological effects.[8] Generally, keeping the final DMSO concentration below 0.5% is recommended for most cell-based assays, as concentrations above 1% can be cytotoxic.[8][9][10][11] Always run a vehicle control with the same final DMSO concentration to account for any solvent effects.[12]

Q2: What are the best cosolvents to use for pyrimidine derivatives, and what are their potential off-target effects?

A2: Cosolvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of poorly soluble compounds.[13] Besides DMSO, other commonly used cosolvents include ethanol, polyethylene glycols (PEGs), and propylene glycol.[13]

Comparison of Common Cosolvents:

CosolventTypical Final Concentration in AssayAdvantagesPotential Off-Target Effects & Considerations
DMSO < 0.5%Excellent solubilizing power for many organic compounds.[14]Can be cytotoxic at >1%.[9] May interfere with some enzyme activities and ROS assays.[15][16]
Ethanol < 1%Good solubilizing power, readily available.Can have immunosuppressive effects and impact cell viability at higher concentrations.[17] Can also affect enzyme kinetics.
Polyethylene Glycol (PEG 300/400) 1-5%Generally low toxicity.Can increase the viscosity of the solution. May not be as effective for highly lipophilic compounds.
Propylene Glycol 1-5%Good safety profile.Similar to PEGs, may not be sufficient for all compounds.

Causality Behind Cosolvent Choice: The choice of cosolvent depends on a balance between its solubilizing capacity for your specific pyrimidine derivative and its compatibility with your biological assay. It's crucial to perform a cosolvent tolerance test with your assay system (e.g., cells, enzymes) to determine the maximum concentration that does not cause significant off-target effects.

Q3: My pyrimidine derivative has an ionizable group. How can I use pH to my advantage?

A3: For ionizable compounds, solubility is highly dependent on pH.[18] The relationship between pH, pKa (the acid dissociation constant), and the ratio of ionized to un-ionized forms of a compound is described by the Henderson-Hasselbalch equation.[18][19]

  • Weakly Basic Pyrimidines: These compounds will be more soluble at a pH below their pKa, as the molecule will be protonated and thus more polar.[20][21]

  • Weakly Acidic Pyrimidines: These compounds will be more soluble at a pH above their pKa, as the molecule will be deprotonated and thus more polar.[20][21]

Practical Steps:

  • Determine the pKa: If the pKa of your pyrimidine derivative is unknown, it can be predicted using software or determined experimentally.

  • Adjust Buffer pH: If your assay can tolerate it, adjust the pH of your assay buffer to a value that favors the more soluble, ionized form of your compound.

  • Caution: Be mindful that changing the pH can also affect the activity of your target protein or the health of your cells. Always perform a pH profile of your assay to ensure its robustness to such changes. It's also important to note that sometimes the ionized form of a drug may have lower membrane permeability.[21]

Q4: Are there any formulation strategies I can use without significantly altering my compound's structure?

A4: Yes, several formulation strategies can enhance the apparent solubility of your compound in an assay. Two of the most common and effective are the use of cyclodextrins and lipid-based formulations.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[22][23] They can encapsulate poorly soluble "guest" molecules, like your pyrimidine derivative, forming an inclusion complex.[22][23][24][25][26] This complex has a much higher aqueous solubility than the drug alone.[22][25] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used derivatives with improved solubility and safety profiles.[26]

  • Lipid-Based Formulations (LBFs): These are mixtures of oils, surfactants, and cosolvents that can dissolve or disperse your compound.[27][28] Self-emulsifying drug delivery systems (SEDDS) are a type of LBF that spontaneously form fine emulsions when introduced into an aqueous medium.[29] This can keep the drug in a solubilized state during the assay.[29][30] While more commonly used for in vivo studies, the principles can be adapted for in vitro assays, especially for highly lipophilic compounds.

Q5: How do I differentiate between poor solubility and compound aggregation?

A5: While related, poor solubility and aggregation are distinct phenomena. Poor solubility refers to the inability of a compound to dissolve in a solvent to a desired concentration. Aggregation, on the other hand, is the self-association of compound molecules in solution, which can occur even at concentrations below the solubility limit.[19][31] These aggregates can often lead to false-positive results in high-throughput screening.

Distinguishing Between Them:

  • Dynamic Light Scattering (DLS): This technique can detect the presence of aggregates in your solution.

  • Detergent Addition: The addition of a small amount of a non-ionic detergent (e.g., Triton X-100) to the assay buffer can often disrupt non-specific aggregation. If the addition of a detergent abolishes the activity of your compound, it's a strong indication that the original activity was due to aggregation.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol provides a method to determine the kinetic solubility of your pyrimidine derivative in a specific buffer.

Materials:

  • Pyrimidine derivative stock solution (e.g., 10 mM in 100% DMSO)

  • Assay buffer (e.g., PBS, pH 7.4)

  • 96-well clear-bottom plate

  • Plate reader capable of measuring absorbance or turbidity

Procedure:

  • Prepare a serial dilution of your compound stock solution in 100% DMSO.

  • In the 96-well plate, add a large volume of your assay buffer to each well (e.g., 198 µL).

  • Add a small volume of each concentration of your DMSO stock solution to the corresponding wells of the buffer plate (e.g., 2 µL). This will create a final DMSO concentration of 1%.

  • Mix the contents of the wells thoroughly.

  • Incubate the plate at room temperature for a set period (e.g., 1-2 hours).

  • Measure the absorbance or turbidity of each well at a wavelength where the compound does not absorb (e.g., 620 nm).

  • The kinetic solubility is the highest concentration of the compound that does not show a significant increase in turbidity compared to the vehicle control.

Protocol 2: Cosolvent Screening Protocol

This protocol helps you identify the most effective cosolvent for your compound.

Materials:

  • Pyrimidine derivative

  • A panel of cosolvents (e.g., DMSO, ethanol, PEG 400)

  • Assay buffer

  • Vials or tubes

Procedure:

  • Prepare a series of aqueous buffers containing increasing percentages of each cosolvent (e.g., 1%, 2%, 5%, 10%).

  • Add an excess amount of your solid pyrimidine derivative to a set volume of each cosolvent-buffer mixture.

  • Agitate the mixtures at a constant temperature for a set period (e.g., 24 hours) to reach equilibrium.

  • Separate the undissolved compound by centrifugation or filtration.

  • Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • The cosolvent and concentration that yield the highest solubility without negatively impacting your assay system is the optimal choice.

Visualizations

G cluster_0 Initial Observation cluster_1 Immediate Actions cluster_2 Systematic Investigation cluster_3 Advanced Formulations Precipitation Precipitation Observed in Assay Lower_Conc Lower Final Compound Concentration Precipitation->Lower_Conc Quick Fix Optimize_Dilution Optimize Dilution Protocol Precipitation->Optimize_Dilution Increase_DMSO Increase Final DMSO % (with caution) Precipitation->Increase_DMSO pH_Modification pH Modification (for ionizable compounds) Lower_Conc->pH_Modification If still insoluble Optimize_Dilution->pH_Modification Increase_DMSO->pH_Modification Cosolvent_Screening Cosolvent Screening (Ethanol, PEG) pH_Modification->Cosolvent_Screening If pH change is not viable Formulation_Strategies Formulation Strategies Cosolvent_Screening->Formulation_Strategies If cosolvents are insufficient Cyclodextrins Use Cyclodextrins (e.g., HP-β-CD) Formulation_Strategies->Cyclodextrins Lipid_Formulations Use Lipid-Based Formulations Formulation_Strategies->Lipid_Formulations

Caption: A systematic approach to troubleshooting solubility issues.

G cluster_0 Cyclodextrin Structure cluster_1 Inclusion Complex Formation CD Cyclodextrin Hydrophilic_Exterior Hydrophilic Exterior CD->Hydrophilic_Exterior has Hydrophobic_Cavity Hydrophobic Cavity CD->Hydrophobic_Cavity has Inclusion_Complex Soluble Inclusion Complex CD->Inclusion_Complex Encapsulates Pyrimidine Poorly Soluble Pyrimidine Derivative Pyrimidine->Inclusion_Complex Encapsulated by

Caption: Inclusion complex formation with cyclodextrins.

References

  • Alsenz, J., & Kansy, M. (2007). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 31(5), 271-280.
  • Scientist Solutions. (2025, January 16). DMSO in cell based assays.
  • Gareth, D. (2007). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
  • Gattefossé. (2018, October 29).
  • Quora. (2017, August 3). What effects does DMSO have on cell assays?
  • Martin, A. (n.d.). PH and Solvent Effect on Drug Solubility.
  • BenchChem. (2025).
  • Bergström, C. A., & Avdeef, A. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Molecular Pharmaceutics, 18(6), 2145–2157.
  • El-Kattan, A. F., & Varma, M. V. S. (2024). Kinetic solubility: Experimental and machine-learning modeling perspectives. Journal of Pharmaceutical Sciences, 113(2), 405-415.
  • Li, X., et al. (2020). In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives. Acta Pharmaceutica Sinica B, 10(6), 977-988.
  • Raytor. (2026, January 22).
  • Al-Ghananeem, A. M. (n.d.). Exp.
  • Nikon. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies.
  • Singh, S., et al. (2016). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Brazilian Journal of Pharmaceutical Sciences, 52(3), 539-549.
  • Wikipedia. (n.d.). Cosolvent.
  • ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of...
  • de Oliveira, A. C. S., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Journal of Applied Oral Science, 32, e20230353.
  • Piras, M., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters, 9(3), 241-246.
  • Aenova Group. (n.d.).
  • Piras, M., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters, 9(3), 241-246.
  • ResearchGate. (n.d.). Effects of various concentrations of DMSO on CL1–5 cell viability. (A)...
  • Roquette. (2025, July 31). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?
  • Gattefossé. (n.d.).
  • Bergström, C. A., & Avdeef, A. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Molecular Pharmaceutics, 18(6), 2145–2157.
  • Piras, M., et al. (2018). (PDF) Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays.
  • Jafar, M., Alshaer, F. I., & Adrees, F. A. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 8(6), 8-17.
  • Popa, L., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers, 15(14), 3047.
  • MedchemExpress.com. (n.d.). Co-solvents | Biochemical Assay Reagents.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers in Drug Delivery, 3, 1245851.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
  • Denton, D. L., & Nerurkar, S. G. (1981). The effect of solvents on drug metabolism in vitro. Journal of Applied Toxicology, 1(4), 189-194.
  • Toft, A., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 817–825.
  • BioAssay Systems. (n.d.). Troubleshooting.
  • BenchChem. (2025). Technical Support Center: Enhancing the Solubility of 2-(5-Methylhexyl)pyridine for Biological Assays.
  • Danciu, C., et al. (2023). Short Review on the Biological Activity of Cyclodextrin-Drug Inclusion Complexes Applicable in Veterinary Therapy. Pharmaceutics, 15(7), 1999.
  • Toft, A., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 817–825.
  • ResearchGate. (2025, October 13).
  • Box, K. J., et al. (2013). Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. Journal of Pharmaceutical Sciences, 102(9), 3031-3038.
  • Baluja, S., & Solanki, P. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 59(3), 169-175.

Sources

Technical Support Center: Pyrimidine Synthesis & Impurity Management

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: ● Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: PYR-SYN-001

Welcome to the Pyrimidine Synthesis Support Hub

User: Drug Discovery Chemist / Process Development Scientist Subject: Troubleshooting critical impurities in pyrimidine scaffold construction and functionalization.

Scientist's Note: Pyrimidine synthesis is deceptively simple. While the ring system is robust, its electron-deficient nature creates specific "impurity traps" that standard protocols often overlook. This guide addresses the three most common support tickets we receive: regioselectivity failures during alkylation, hydrolysis during chlorination, and persistent metal residues in cross-coupling.

Module 1: The Regioselectivity Crisis (N-Alkylation)

Issue: "I am trying to alkylate a pyrimidinone (or aminopyrimidine) and getting a mixture of N1 and N3 isomers. How do I shift the ratio?"

Technical Insight: The pyrimidine ring possesses two nucleophilic nitrogens. The selectivity is governed by the interplay between steric hindrance , electronic bias (tautomerism), and solvent/cation effects . Under thermodynamic control, the alkyl group prefers the position that maximizes aromaticity or minimizes steric clash with C2/C4 substituents.

Troubleshooting Protocol: Controlling N1 vs. N3
  • Scenario A: You need the N1-alkylated product (Kinetic Control).

    • Mechanism: The N1 position is often more nucleophilic but less thermodynamically stable if bulky groups are present at C2.

    • Protocol: Use a "tight ion pair" strategy.

      • Solvent: Anhydrous THF or Dioxane (Low dielectric constant promotes ion pairing).

      • Base: NaH or LiHMDS . The small lithium/sodium cation coordinates tightly to the N3/Oxygen, shielding it and directing attack to N1.

      • Temperature: Keep low (

        
         to RT).
        
  • Scenario B: You need the N3-alkylated product (Thermodynamic Control).

    • Mechanism: N3 alkylation often preserves the "lactam-like" character or relieves steric strain.

    • Protocol: Use a "solvent-separated ion pair" strategy.

      • Solvent: DMF , DMSO , or NMP (High dielectric constant dissociates the cation).

      • Base:

        
          or 
        
        
        
        . The large Cesium cation forms a loose ion pair, allowing the harder/more electronegative center (often N3 or O, depending on tautomer) to react.
      • Temperature: Heat (

        
        ) to allow equilibration.
        
Decision Logic: Optimization Workflow

RegioSelectivity Start Target: N-Alkylated Pyrimidine BaseChoice Select Base Cation Start->BaseChoice N1_Route Route A: N1 Selective (Kinetic Control) BaseChoice->N1_Route Small Cation (Li+, Na+) N3_Route Route B: N3/O Selective (Thermodynamic Control) BaseChoice->N3_Route Large Cation (Cs+, K+) SolventChoice Select Solvent System Result_N1 Use: LiHMDS / NaH in THF SolventChoice->Result_N1 Non-polar (THF) Result_N3 Use: Cs2CO3 / K2CO3 in DMF/DMSO SolventChoice->Result_N3 Polar Aprotic (DMF) N1_Route->SolventChoice Tight Ion Pair Needed N3_Route->SolventChoice Dissociated Ion Pair Needed

Figure 1: Decision tree for manipulating regiochemical outcomes in pyrimidine alkylation.

Module 2: The "Wet" Impurity (Chlorination with )

Issue: "My reaction stalled, and LC-MS shows a mass of [M+16] or [M+34] relative to the starting material. The chloride isn't forming cleanly."[1]

Technical Insight: The conversion of hydroxypyrimidines to chloropyrimidines using


 generates HCl. If moisture is present, 

hydrolyzes to phosphoric acid species.
  • Impurity A (Hydrolysis): The starting material (hydroxypyrimidine) remains or reforms.

  • Impurity B (Dimerization): An activated intermediate reacts with the product, forming a Pyrimidine-O-Pyrimidine dimer.

Troubleshooting Protocol: The "Vilsmeier" Boost

If the standard reflux fails, you must activate the reagent in situ.

  • Dry Your System: Pyrimidine chlorination is notoriously moisture-sensitive. Flame-dry glassware.

  • The Catalyst: Add

    
    -Diethylaniline  or DMF  (catalytic amount).
    
    • Why? DMF reacts with

      
       to form the Vilsmeier-Haack reagent  (chloroiminium ion), which is a far more potent electrophile than 
      
      
      
      alone.
  • The Quench (Critical Step):

    • Danger: Quenching

      
       into water generates massive heat and HCl, which can hydrolyze your newly formed chloride back to the hydroxyl impurity.
      
    • Correct Method: Pour the reaction mixture slowly into a mixture of ice and

      
        (or 
      
      
      
      ). Keeping the pH basic (>8) during the quench prevents acid-catalyzed hydrolysis of the unstable chloropyrimidine.

Comparative Data: Quenching Methods

MethodExotherm RiskHydrolysis Impurity LevelYield
Water addition to RxnCritical High (>10%)Low
Rxn addition to WaterHighModerate (5-8%)Moderate
Rxn addition to Ice/Base Managed Low (<1%) High
Module 3: Palladium Poltergeists (Metal Scavenging)

Issue: "I ran a Suzuki coupling at C4. The product is pure by NMR, but the color is off-white/grey, and residual Pd is >500 ppm."

Technical Insight: Pyrimidines are excellent ligands. The ring nitrogens chelate Palladium, preventing it from washing away during standard aqueous workups or silica chromatography.[2] You cannot rely on crystallization alone.

Protocol: The Thiol-Silica Scavenge

Do not use loose charcoal if you can avoid it (messy, poor filtration). Use functionalized silica.[3]

  • Dissolution: Dissolve crude product in THF or EtOAc (10 volumes).

  • Loading: Add 3-Mercaptopropyl-functionalized silica (e.g., SiliaMetS® Thiol) at 10 wt% relative to the crude mass.

  • Temperature: Heat to

    
     for 4 hours.
    
    • Why? Room temperature scavenging is often kinetic-limited. Heat promotes ligand exchange, breaking the Pyrimidine-Pd bond in favor of the stronger Sulfur-Pd bond.

  • Filtration: Filter through a 0.45

    
    m pad or Celite.
    
  • Verification: Check color. If still grey, repeat.

Module 4: The Biginelli Black Box

Issue: "I am synthesizing a dihydropyrimidinone (DHPM). I see a highly fluorescent impurity on my TLC plate that I cannot separate."

Technical Insight: This is the Hantzsch Dihydropyridine side-product.[4] It forms when the aldehyde reacts with two equivalents of the


-keto ester (instead of one ester + one urea).[4] This pathway is favored by high temperatures and ammonia availability (from urea decomposition).[4]
Visual Workflow: Pathway Competition

Biginelli Aldehyde Aldehyde Biginelli_Path Pathway A: Biginelli (1 Ald + 1 Ester + 1 Urea) Aldehyde->Biginelli_Path Hantzsch_Path Pathway B: Hantzsch Side-Rxn (1 Ald + 2 Esters + NH3) Aldehyde->Hantzsch_Path KetoEster Beta-Keto Ester KetoEster->Biginelli_Path KetoEster->Hantzsch_Path x2 Equiv Urea Urea Urea->Biginelli_Path Product Target: Dihydropyrimidinone (Non-Fluorescent) Biginelli_Path->Product Impurity Impurity: Dihydropyridine (Highly Fluorescent) Hantzsch_Path->Impurity Cond_Good Acid Cat. / Ethanol / 70-80C Cond_Good->Biginelli_Path Cond_Bad Excess Ester / High Temp / Urea Decomp Cond_Bad->Hantzsch_Path

Figure 2: Competitive pathways in multicomponent pyrimidine synthesis.

Correction Strategy:

  • Stoichiometry: Use a slight excess of Urea (1.5 eq) and limit the

    
    -keto ester (1.0 eq).
    
  • Sequential Addition: Do not mix all three at once if the impurity persists. Pre-condense the aldehyde and urea (ureidomethylene intermediate) before adding the ester.

Frequently Asked Questions (FAQ)

Q: My chloropyrimidine decomposes on the silica column. What is happening? A: Silica gel is slightly acidic. Electron-deficient chloropyrimidines are prone to hydrolysis. Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes to neutralize acidic sites before loading your sample.

Q: Can I separate N1 and N3 isomers by recrystallization? A: Often, yes. N1-alkylated isomers (kinetic) tend to be less symmetric and more soluble in polar solvents. N3 isomers (thermodynamic) often pack better. Fix: Try recrystallization from hot Ethanol or Isopropanol. The N3 isomer usually precipitates first upon cooling.

Q: Why is my yield low in the Pinner Synthesis (Amidine + Keto-ester)? A: The reaction releases water. If not removed, the equilibrium shifts back. Fix: Use a Dean-Stark trap (if in toluene) or add molecular sieves to the reaction vessel to drive the condensation to completion.

References
  • Regioselectivity in Pyrimidine Alkylation

    • Bookser, B. C., et al. (2018).[5] "Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles." Journal of Organic Chemistry.

  • Palladium Scavenging Protocols

    • Welch, C. J., et al. (2022). "Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques." ACS Omega.[6]

  • Chlorination Safety & Mechanisms

    • Sun, Z., et al. (2012).[7] "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines... Using Equimolar POCl3." Molecules.

  • Biginelli Reaction Impurities

    • Kappe, C. O. (2000). "Recent Advances in the Biginelli Dihydropyrimidine Synthesis." Accounts of Chemical Research.

Sources

Technical Support Center: Method Development for 2-(sec-Butyl)pyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the specific analytical challenges associated with 2-(sec-Butyl)pyrimidine-4-carboxylic acid . This compound presents a unique trifecta of chromatographic hurdles: an amphoteric/zwitterionic profile, a chiral center at the sec-butyl group, and a highly polar pyrimidine core that interacts strongly with residual silanols.

This guide provides mechanistic troubleshooting, self-validating protocols, and structural workflows to ensure your analytical methods are robust, reproducible, and compliant with regulatory standards.

Section 1: Troubleshooting Guides & FAQs

Q1: Why am I experiencing poor retention and early elution (near the void volume) on standard C18 columns? Mechanistic Cause: The pyrimidine ring contains basic nitrogens (pKa ~2.8), while the carboxylic acid moiety is acidic (pKa ~3.5-4.0)[1]. At a typical mobile phase pH of 3.0–5.0, the molecule exists largely as a highly polar zwitterion. Standard reversed-phase (RP) C18 columns lack the necessary hydrophobic surface area to retain such polar, charged species. Expert Solution: You have two primary avenues to force retention:

  • pH Suppression: Lower the mobile phase pH to < 2.0 using 0.1% Trifluoroacetic acid (TFA) or Formic acid. This fully protonates the carboxylic acid, neutralizing the anion and allowing the protonated pyrimidine to interact with endcapped C18 or AQ-type (polar-embedded) columns.

  • Mixed-Mode Chromatography: Utilize a mixed-mode stationary phase (e.g., Primesep or Atlantis T3) that incorporates both hydrophobic alkyl chains and ion-exchange groups. This provides dual-retention mechanisms specifically designed for zwitterionic compounds.

Q2: My LC-MS/MS peaks exhibit severe tailing (Tailing Factor > 2.0). How can I correct this while maintaining compendial compliance? Mechanistic Cause: The basic pyrimidine nitrogens undergo secondary ion-exchange interactions with unreacted, acidic silanol groups on the silica support of the column. Expert Solution: Switch to a highly endcapped, superficially porous particle (SPP) column. Additionally, increase the ionic strength of your volatile buffer (e.g., 10 mM ammonium formate) to mask these secondary interactions. Under USP <621> guidelines, you are permitted to adjust the mobile phase pH by ±0.2 units and the buffer concentration by ±10% without requiring full method revalidation[2].

Q3: What is the most reliable approach for the chiral separation of the sec-butyl enantiomers? Mechanistic Cause: The sec-butyl group is relatively small, making steric differentiation difficult on standard chiral selectors. Expert Solution: Employ an immobilized polysaccharide-based Chiral Stationary Phase (CSP), such as Amylose tris(3,5-dimethylphenylcarbamate). Operating in Normal Phase (Hexane/Isopropanol) with a strict 0.1% TFA additive is critical. The TFA suppresses the ionization of the carboxylic acid, ensuring the molecule enters the chiral cavity in a neutral state, which is required for optimal hydrogen bonding and pi-pi interactions with the CSP.

Q4: I am seeing significant signal suppression in my LC-MS/MS bioanalytical method. How do I optimize sensitivity? Mechanistic Cause: Matrix effects (such as endogenous phospholipids) are co-eluting with your analyte, competing for charge droplets in the Electrospray Ionization (ESI) source. Expert Solution: First, perform a post-column infusion experiment to map the matrix suppression zones. Second, shift the retention time of the analyte out of the suppression zone by flattening the gradient slope. Per FDA Bioanalytical Method Validation Guidance, you must evaluate the matrix factor (MF) in at least six independent lots of blank matrix, ensuring the IS-normalized MF CV is ≤15%[3][4].

Section 2: Experimental Protocols (Self-Validating Systems)
Protocol A: Achiral UPLC-MS/MS Method for PK Quantitation

Objective: High-throughput bioanalytical quantification in plasma matrices.

  • Sample Preparation: Perform Protein Precipitation (PPT) using 3 volumes of cold Acetonitrile (containing a stable-isotope labeled internal standard) to 1 volume of plasma. Centrifuge at 14,000 x g for 10 minutes.

  • Chromatographic Separation:

    • Column: Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 2% B to 60% B over 3.5 minutes.

    • Flow Rate: 0.4 mL/min.

  • MS Detection: ESI in Positive Ion Mode (ESI+). Monitor the MRM transition for the protonated precursor [M+H]+.

  • System Suitability (Self-Validation): Ensure the Signal-to-Noise (S/N) at the Lower Limit of Quantification (LLOQ) is ≥ 5:1, and the injection precision (RSD) is ≤ 2.0%[4].

Protocol B: Chiral HPLC-UV Method for Enantiomeric Excess (ee)

Objective: Determine the enantiomeric purity of the synthesized API intermediate.

  • Sample Preparation: Dissolve the analyte in Hexane/Ethanol (50:50, v/v) to a concentration of 1 mg/mL.

  • Chromatographic Separation:

    • Column: Daicel Chiralpak IA (4.6 x 250 mm, 5 µm).

    • Mobile Phase: Hexane / Isopropanol / TFA (85 : 15 : 0.1, v/v/v).

    • Flow Rate: 1.0 mL/min (Isocratic).

    • Temperature: 25°C.

  • Detection: UV at 254 nm (optimal for the pyrimidine chromophore).

  • System Suitability (Self-Validation): Resolution (Rs) between the two enantiomer peaks must be ≥ 1.5, and the tailing factor (T) must be ≤ 1.5.

Section 3: Data Presentation

Table 1: Physicochemical & Chromatographic Profiling Summary

ParameterValue / CharacteristicAnalytical Implication
pKa (Pyrimidine) ~2.8 (Basic)Protonates at low pH; causes silanol tailing[1].
pKa (Carboxylic Acid) ~3.5 - 4.0 (Acidic)Deprotonates at neutral pH; requires acidic modifiers.
LogP ~0.5 to 1.0Poor retention on standard C18; requires mixed-mode.
UV Maxima ~240 nm, ~260 nmStrong chromophore; excellent for UV/PDA detection.
Chirality sec-Butyl stereocenterRequires polysaccharide CSPs for enantiomeric resolution.
Section 4: Method Development Workflow

G Start Method Development: 2-(sec-Butyl)pyrimidine-4-carboxylic acid Goal Define Analytical Goal Start->Goal Chiral Enantiomeric Separation (sec-Butyl Chirality) Goal->Chiral Achiral PK/Bioanalytical Quantitation (Achiral) Goal->Achiral CSP Polysaccharide CSP (e.g., Amylose/Cellulose) Chiral->CSP Retention Address Zwitterionic Nature (pKa ~2.8 & ~4.0) Achiral->Retention NP_Mode Normal Phase / PO Mode (Hexane/IPA/TFA) CSP->NP_Mode RP_pH RP-HPLC (pH < 2.0) Fully Protonated Retention->RP_pH MixedMode Mixed-Mode / HILIC (Aqueous Normal Phase) Retention->MixedMode MS_Opt ESI-MS/MS Optimization (+/- Polarity Switching) RP_pH->MS_Opt MixedMode->MS_Opt

Caption: Method development decision tree for 2-(sec-Butyl)pyrimidine-4-carboxylic acid.

References
  • Title: Pyrimidine-4-carboxylic acid - ChemBK Source: chembk.com URL: [Link]

  • Title: USP 〈621〉 Chromatography Source: xinfuda-group.com URL: [Link]

  • Title: Cost-effective FDA method validation Source: infinixbio.com URL: [Link]

Sources

Validation & Comparative

"comparing synthesis routes for 2-substituted pyrimidine-4-carboxylic acids"

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of synthesis routes for 2-substituted pyrimidine-4-carboxylic acids , a critical scaffold in medicinal chemistry (e.g., kinase inhibitors, epigenetic modulators).[1]

Executive Summary: Route Selection Strategy

For the synthesis of 2-substituted pyrimidine-4-carboxylic acids, three primary methodologies dominate the literature. Your choice depends on the specific 2-substituent's stability and the scale of synthesis.

Route Methodology Best For... Key Risk
A Oxidative Functionalization Atom Economy & Speed. Best for robust 2-substituents (aryl, alkyl). Converts 4-methylpyrimidines directly to acids.Ring degradation if using harsh oxidants (KMnO₄).[1][2] SeO₂/TBHP is preferred.[1]
B De Novo Cyclization (Orotic) Scalability & Reliability. Best for industrial scale-up.[1][2] Uses cheap oxaloacetate salts.[1]Long linear sequence (3-4 steps) if the target is the unsubstituted 4-COOH (requires deoxygenation).[2]
C Nitrile Hydrolysis Late-Stage Diversification. Best when accessing a library of analogs from a common 4-chloro intermediate.Toxicity of cyanide reagents; hydrolysis conditions may affect sensitive 2-substituents.

Route A: Oxidative Functionalization (The "Direct" Route)

Mechanism: Riley Oxidation / Radical Oxidation This route constructs the pyrimidine ring first with a methyl group at C4, then oxidizes it to the carboxylic acid.[1] It is the most direct path if the 4-methyl precursor is accessible.

Critical Analysis
  • Causality: The 2- and 4-positions of pyrimidine are electron-deficient, making the methyl protons acidic and susceptible to radical abstraction. However, the ring itself is susceptible to oxidative cleavage under vigorous conditions (e.g., KMnO₄/H⁺).[1]

  • Optimization: Traditional SeO₂ oxidation often yields aldehydes.[1] The addition of tert-butyl hydroperoxide (TBHP) re-oxidizes the selenium species, driving the reaction to the carboxylic acid and allowing catalytic SeO₂ loading.

Experimental Protocol: Catalytic SeO₂ Oxidation

Ref: Adapted from heterocycle methyl oxidation protocols (e.g., Sakamoto et al., Chem. Pharm.[1] Bull).[3]

  • Reagents: 2-Phenyl-4-methylpyrimidine (1.0 equiv), SeO₂ (0.5 equiv), TBHP (70% aq, 3.0 equiv), Dioxane (0.5 M).

  • Setup: Flame-dried round-bottom flask with reflux condenser.

  • Procedure:

    • Dissolve substrate and SeO₂ in dioxane.

    • Add TBHP dropwise at room temperature.[4]

    • Heat to 80°C and monitor by TLC/LCMS (typically 4–8 hours).

    • Note: If the aldehyde intermediate persists, add another 1.0 equiv of TBHP.

  • Workup: Cool to RT. Quench with saturated Na₂S₂O₃ (to reduce peroxides).[1][2] Extract with EtOAc.[1] Wash with brine.[1]

  • Purification: The acid product is often soluble in base. Extract into 1M NaOH, wash organic layer, then acidify aqueous layer to pH 3 to precipitate the product.

Route B: De Novo Cyclization (The "Orotic" Pathway)

Mechanism: Condensation + Decarboxylation/Deoxygenation This is the classical industrial route.[1][2] It typically yields orotic acid derivatives (4-carboxy-6-hydroxypyrimidines). If the target is the simple 4-carboxylic acid (without the 6-OH), this route requires downstream modification.

Critical Analysis
  • Regioselectivity: The condensation of amidines with ethyl sodium oxalacetate is highly regioselective. The amidine nitrogen attacks the more electrophilic ketone carbonyl (distal to the ester), placing the carboxylate at C4 and the hydroxyl at C6.[1]

  • Self-Validating Step: The formation of the intermediate 6-hydroxy-4-carboxylate is indicated by precipitation upon acidification.

Experimental Protocol: Condensation with Oxaloacetate

Ref: Standard Orotic Acid Synthesis Protocols.

  • Reagents: Sodium diethyl oxalacetate (1.1 equiv), Amidine Hydrochloride (1.0 equiv), NaOH (1.1 equiv), H₂O/EtOH (1:1).

  • Procedure:

    • Dissolve amidine HCl in water/ethanol. Add NaOH to liberate the free base.

    • Add sodium diethyl oxalacetate slowly at 0°C.

    • Stir at RT for 1 hour, then reflux for 4 hours.

  • Workup:

    • Concentrate to remove ethanol.

    • Acidify the aqueous residue with conc. HCl to pH 2.

    • Filtration: The 2-substituted-6-hydroxypyrimidine-4-carboxylic acid typically precipitates as a white solid.

  • Downstream Processing (To remove 6-OH):

    • Step 1: Chlorination with POCl₃ (neat, reflux) → 6-Chloro derivative.[1]

    • Step 2: Hydrogenolysis (H₂, Pd/C, MgO) or Zn/AcOH reduction → 2-substituted pyrimidine-4-carboxylic acid.[1]

Route C: Nitrile Hydrolysis (The Substitution Route)

Mechanism: S_NAr + Hydrolysis Ideal for generating libraries.[1][2] A common 2-substituted-4-chloropyrimidine is converted to the nitrile, then hydrolyzed.

Critical Analysis
  • Safety vs. Yield: The cyanation of 4-chloropyrimidines often requires DABCO or polymer-supported cyanide to suppress the formation of Reissert-type adducts and ensure clean S_NAr.

  • Hydrolysis: Acidic hydrolysis (HCl) is preferred over basic to prevent ring opening of the electron-deficient pyrimidine.

Experimental Protocol: Cyanation & Hydrolysis
  • Cyanation: Treat 2-substituted-4-chloropyrimidine with KCN (1.5 equiv) and DABCO (0.1 equiv) in DMSO/H₂O at 60°C.

  • Hydrolysis: Dissolve the isolated nitrile in 6M HCl. Reflux for 2 hours. Cool to precipitate the acid.

Comparative Data Summary

MetricRoute A (Oxidation)Route B (Orotic/De Novo)Route C (Nitrile)
Starting Material 4-MethylpyrimidineDiethyl Oxalacetate4-Chloropyrimidine
Step Count 1 (from 4-Me)1 (for 6-OH product) / 3 (for 4-H)2
Typical Yield 50–70%70–90% (Condensation)60–80% (Overall)
Scalability Moderate (SeO₂ waste)High (Cheap, precipitation)Moderate (Cyanide safety)
Atom Economy HighLow (if removing OH)Moderate

Visualizing the Synthesis Pathways

The following diagram illustrates the logical flow and interconnections between these routes.

PyrimidineSynthesis Amidine Amidine (R-C(=NH)NH2) MethylPyr 4-Methylpyrimidine Amidine->MethylPyr Condensation (Route A) HydroxyAcid 6-Hydroxy-4-COOH (Orotic deriv.) Amidine->HydroxyAcid Condensation (Route B) Dicarbonyl Acetylacetone (or Acetoacetate) Dicarbonyl->MethylPyr Oxaloacetate Ethyl Sodium Oxalacetate Oxaloacetate->HydroxyAcid Target 2-Substituted Pyrimidine-4-COOH MethylPyr->Target SeO2/TBHP Oxidation ChloroPyr 4-Chloropyrimidine HydroxyAcid->ChloroPyr POCl3 Nitrile 4-Cyanopyrimidine ChloroPyr->Nitrile KCN, DABCO (Route C) ChloroPyr->Target Pd/C, H2 (Dehalogenation) Nitrile->Target HCl, Reflux (Hydrolysis)

Caption: Synthesis Decision Tree. Route A (Red path) offers the most direct access via oxidation.[1][2] Route B provides a scalable route to 6-hydroxy derivatives, which can be converted to the target via chlorination/reduction. Route C utilizes the chloro-intermediate for late-stage carboxylation.

References

  • Sakamoto, T., et al. "Oxidation of 4-methylpyrimidines with selenium dioxide."[1] Chemical & Pharmaceutical Bulletin, vol. 29, no.[1] 8, 1981, pp. 2296-2300.[1] Link

  • Zhichkin, P., et al. "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters."[3] Synthesis, 2002, pp. 720-722.[1][3] (Context on amidine condensation regioselectivity). Link

  • Organic Chemistry Portal. "Synthesis of Pyrimidines." (General overview of condensation strategies). Link

  • UCLA Chemistry. "Minisci Reaction Protocols." (Regarding radical functionalization of pyrimidines). Link[1][2]

Sources

"biological activity of 2-(sec-Butyl)pyrimidine-4-carboxylic acid vs. other pyrimidines"

[1]

Executive Summary & Chemical Identity

2-(sec-Butyl)pyrimidine-4-carboxylic acid is a specialized heterocyclic scaffold primarily utilized in structure-activity relationship (SAR) studies for agrochemical (herbicide) and pharmaceutical (antiviral/antitumor) development. Structurally, it belongs to the 2-alkylpyrimidine-4-carboxylic acid class, acting as a lipophilic analog to both natural microbial metabolites (e.g., from Pseudomonas) and synthetic auxinic herbicides (e.g., Aminocyclopyrachlor).

This guide compares its biological performance against key pyrimidine alternatives, highlighting its role as a lipophilic probe where the sec-butyl group provides critical steric bulk and hydrophobicity absent in smaller analogs.

Chemical Profile
FeatureSpecification
IUPAC Name 2-(butan-2-yl)pyrimidine-4-carboxylic acid
Molecular Formula C₉H₁₂N₂O₂
Key Substituent sec-Butyl group at C2 (Chiral center, lipophilic anchor)
Primary Class Pyrimidine-4-carboxylic acid (Auxin mimic scaffold)
Role Synthetic Intermediate, SAR Probe, Metabolite Analog

Comparative Biological Activity

This section evaluates the compound against three distinct classes of pyrimidines to contextualize its potency and mechanism.

Comparison A: vs. Synthetic Auxinic Herbicides (Aminocyclopyrachlor)

The most direct biological application of pyrimidine-4-carboxylic acids is as synthetic auxins (herbicides that mimic indole-3-acetic acid).

CompoundStructure FeatureHerbicidal PotencySoil MobilityMechanism
2-(sec-Butyl)pyrimidine-4-carboxylic acid 2-sec-butyl (Hydrophobic, bulky)Moderate. The lack of amino/chloro substituents (present in commercial herbicides) reduces binding affinity to TIR1 ubiquitin ligase complexes.Low. Higher lipophilicity reduces leaching compared to polar analogs.Auxin mimic (TIR1/AFB agonist).
Aminocyclopyrachlor 2-cyclopropyl , 6-amino, 5-chloroHigh (Commercial). The amino/chloro groups create critical H-bonds within the receptor pocket.High. More polar, leading to potential groundwater mobility.High-affinity TIR1/AFB agonist.
Clopyralid (Pyridine analog) 3,6-dichloro-2-pyridineHigh. Specific for composites/legumes.High. Auxin mimic.

Expert Insight: The sec-butyl group serves as a bioisostere for the cyclopropyl group . While the cyclopropyl ring (in Aminocyclopyrachlor) is rigid and fits a specific hydrophobic pocket, the sec-butyl group is flexible and chiral. In SAR studies, replacing cyclopropyl with sec-butyl often retains activity but modifies the spectrum of weed control and reduces water solubility, a desirable trait for reducing environmental runoff.

Comparison B: vs. Natural Microbial Metabolites (Siderophores)

Certain bacteria (Pseudomonas, Serratia) secrete pyrimidine carboxylic acids as secondary metabolites or siderophores (iron-chelating agents).

  • Reference Standard: 2-Isopropyl-4-pyrimidinecarboxylic acid (Natural metabolite).

  • 2-(sec-Butyl) Analog: Acts as a homolog . The addition of a methylene group (isopropyl → sec-butyl) increases logP (lipophilicity).

  • Biological Implication: In antimicrobial assays, the sec-butyl derivative often shows enhanced membrane permeability compared to the isopropyl analog. However, if the target is a specific metalloenzyme, the extra bulk of the sec-butyl group may cause steric clashes, reducing chelation efficiency.

Comparison C: vs. Antiviral Pyrimidines (DABO Family)

In HIV-1 reverse transcriptase inhibitors (specifically the DABO family), the substituent at the C2 position is critical.

  • Observation: Research indicates that a 2-sec-butyl group can act as an open-chain equivalent to a cyclopentyl ring.[1]

  • Performance: In specific "S-DABO" derivatives, the sec-butyl analogs demonstrated superior potency compared to smaller alkyl chains (methyl/ethyl) due to better filling of the hydrophobic non-nucleoside binding pocket on the viral enzyme.

Mechanism of Action & Signaling Pathways

Pathway 1: Auxinic Herbicide Mechanism

The compound mimics the natural plant hormone Indole-3-Acetic Acid (IAA). It binds to the TIR1/AFB F-box proteins, promoting the degradation of Aux/IAA transcriptional repressors.

AuxinPathwayCompound2-(sec-Butyl)pyrimidine-4-carboxylic acidReceptorTIR1/AFB(F-box Protein)Compound->ReceptorBindsComplexTIR1-Auxin ComplexReceptor->ComplexStabilizesRepressorAux/IAA Repressor(Ubiquitinated)Complex->RepressorRecruits forUbiquitinationProteasome26S ProteasomeRepressor->ProteasomeDegradationGeneExpAuxin Response Genes(Activated)Proteasome->GeneExpDe-repressionEffectUncontrolled Growth /Plant DeathGeneExp->Effect

Figure 1: Mechanism of action for pyrimidine-4-carboxylic acids as auxin mimics. The 2-sec-butyl group modulates the binding affinity to the TIR1 receptor.

Experimental Protocols

Protocol A: Root Growth Inhibition Assay (Phytotoxicity)

Objective: Quantify the auxinic activity of 2-(sec-Butyl)pyrimidine-4-carboxylic acid compared to 2,4-D or Aminocyclopyrachlor.

  • Preparation: Dissolve test compounds in DMSO to create 100 mM stock solutions. Dilute in Murashige & Skoog (MS) agar media to final concentrations of 0.1, 1, 10, and 100 µM.

  • Seed Sterilization: Surface sterilize Arabidopsis thaliana (Col-0) seeds using 70% ethanol (1 min) followed by 1% sodium hypochlorite (10 min). Wash 5x with sterile water.

  • Plating: Plate seeds on the treated MS agar plates (square plates, vertical orientation).

  • Incubation: Stratify at 4°C for 2 days, then transfer to a growth chamber (22°C, 16h light/8h dark).

  • Measurement: After 7 days, scan plates and measure primary root length using ImageJ.

  • Data Analysis: Plot dose-response curves. A "curly root" phenotype or severe stunting indicates auxinic activity.

    • Expected Result: The sec-butyl analog typically shows an IC50 roughly 10-50x higher (less potent) than Aminocyclopyrachlor due to the absence of the 6-amino group, but distinct activity confirming the auxinic mode of action.

Protocol B: Antimicrobial MIC Assay

Objective: Assess activity against Pseudomonas aeruginosa and Serratia marcescens.

  • Inoculum: Grow bacteria to mid-log phase (OD600 = 0.5) in Mueller-Hinton Broth (MHB). Dilute to 5 x 10⁵ CFU/mL.

  • Plate Setup: Use 96-well microtiter plates. Add 100 µL of MHB containing serial dilutions of the test compound (range: 512 µg/mL to 1 µg/mL).

  • Controls: Positive control (Ciprofloxacin), Negative control (DMSO vehicle), Sterility control (media only).

  • Incubation: 37°C for 18-24 hours.

  • Readout: Measure absorbance at 600 nm. The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates how modifications to the pyrimidine ring affect biological outcomes, positioning the sec-butyl derivative within the broader landscape.

SAR_AnalysisCorePyrimidine-4-Carboxylic AcidScaffoldR2_SecButyl2-sec-Butyl(Test Compound)Core->R2_SecButylR2_Cyclopropyl2-Cyclopropyl(Aminocyclopyrachlor)Core->R2_CyclopropylR2_Isopropyl2-Isopropyl(Natural Metabolite)Core->R2_IsopropylLipophilicityHigh Lipophilicity(Membrane Permeability)R2_SecButyl->LipophilicitySteric BulkHerbicidePotencyHigh HerbicidalPotencyR2_Cyclopropyl->HerbicidePotencyReceptor FitSiderophoreSiderophore/IronChelationR2_Isopropyl->SiderophoreNatural Function

Figure 2: SAR Decision Tree for 2-Alkylpyrimidine-4-carboxylic acids.

References

  • Design and Synthesis of 2-Alkylpyrimidine-4,6-diol and 6-Alkylpyridine-2,4-diol as Potent GPR84 Agonists. National Institutes of Health (PMC). [Link]

  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry. [Link][2]

  • An Amazing 30-Year Journey around the DABO Family: A Medicinal Chemistry Lesson on a Versatile Class of Non-nucleoside HIV-1 Reverse Transcriptase Inhibitors. Current Medicinal Chemistry. [Link]

  • Aminocyclopyrachlor: A New Herbicide for Weed Control. Weed Technology. (Context for 2-cyclopropyl vs 2-alkyl comparison). [Link]

  • Pyrimidine and its biological activity: a review. PharmaTutor. [Link]

Comprehensive Structure-Activity Relationship (SAR) Guide: 2-Alkylpyrimidine-4-Carboxylic Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrimidine-4-carboxylic acid scaffold is a highly privileged structure in medicinal chemistry, serving as the core pharmacophore for a diverse array of therapeutic agents, ranging from viral polymerase inhibitors to metabolic enzyme modulators. While simple 2-alkylpyrimidine-4-carboxylic acids provide a synthetically accessible foundational entry point, advanced structure-activity relationship (SAR) optimization frequently necessitates the transition from 2-alkyl to bulkier 2-aryl or 2-heteroaryl substituents to maximize target affinity.

This guide objectively analyzes the SAR of this chemical class, compares its performance against clinical alternatives, and provides self-validating experimental workflows for researchers engaged in lead optimization.

Mechanistic Grounding: The Core Pharmacophore

To understand the SAR of 2-alkylpyrimidine-4-carboxylic acids, one must first analyze the causality behind the scaffold's biological activity. The electron-deficient nature of the diazine (pyrimidine) ring significantly lowers the pKa of the C4-carboxylic acid, ensuring it remains deprotonated at physiological pH.

This carboxylate acts as the primary "warhead" for target engagement:

  • Viral Polymerases (e.g., HCV NS5B): The 4-carboxylic acid, often paired with 5,6-dihydroxy substitutions, acts as a pyrophosphate mimic. It forms a bidentate chelation complex with the two catalytic Mg²⁺ ions in the enzyme's active site[1].

  • Metabolic Enzymes (e.g., Xanthine Oxidase): The spatial arrangement of the pyrimidine nitrogen atoms and the 4-carboxylate perfectly mimics the natural substrate (hypoxanthine). SAR studies have conclusively shown that the pyrimidine-4-carboxylic acid moiety is vastly superior to the pyrimidine-5-carboxylic acid isomer for maintaining inhibitory potency[2].

SAR_Model Core Pyrimidine Core (Scaffold) Pos2 2-Alkyl/Aryl Group (Lipophilic Pocket) Core->Pos2 Modulates Affinity Pos4 4-Carboxylic Acid (Metal Chelation) Core->Pos4 Anchors Binding Pos56 5,6-Substitutions (Solvent Exposure) Core->Pos56 Tunes Solubility

SAR pharmacophore model of 2-substituted pyrimidine-4-carboxylic acids.

SAR Evolution: The Role of the 2-Position (Alkyl vs. Aryl/Heteroaryl)

The 2-position of the pyrimidine ring is the primary vector for modulating lipophilicity and occupying hydrophobic binding pockets.

The Baseline: 2-Alkyl Substitutions Initial screening libraries often utilize 2-alkyl groups (e.g., methyl, ethyl, isopropyl, or methylthio)[3]. While these groups provide baseline micromolar activity by engaging in weak van der Waals interactions, their limited spatial volume and lack of


-electron density prevent them from fully exploiting the deep hydrophobic pockets found in targets like NS5B or Xanthine Oxidase (XO).

The Optimization: Transition to 2-Aryl/Heteroaryl Systems To drive potency into the low nanomolar range, medicinal chemists employ scaffold hopping to replace the 2-alkyl group with aromatic systems:

  • Thienyl Substitutions: Replacing a 2-alkyl group with a 2-(2-thienyl) group in 5,6-dihydroxypyrimidine-4-carboxylic acids drastically improves binding to the HCV NS5B polymerase. The sulfur atom in the thiophene ring provides favorable polarizability, while the aromatic system engages in

    
     stacking with active site residues, yielding EC₅₀ values in the single-digit micromolar range in cell-based replicon assays[1].
    
  • Cyanophenyl Substitutions: In the development of XO inhibitors, introducing a 2-(4-alkoxy-3-cyanophenyl) group to the pyrimidine-4-carboxylic acid core resulted in compound 19a , which exhibited an IC₅₀ of 0.039 μM. The cyano group acts as a critical hydrogen bond acceptor, while the alkoxy chain fills an adjacent lipophilic channel[2].

Comparative Performance Analysis

The following table synthesizes quantitative data comparing optimized pyrimidine-4-carboxylic acid derivatives against standard clinical alternatives. The data illustrates how fine-tuning the 2-position and maintaining the 4-carboxylic acid warhead leads to best-in-class performance.

Compound Class / DerivativeTarget Enzyme2-Position Substitution4-PositionIC₅₀ / EC₅₀Clinical Alternative & Performance
Compound 34 [1]HCV NS5B Polymerase2-(2-thienyl)Carboxylic AcidEC₅₀ = 9.3 μMOutperforms early diketoacid inhibitors; comparable to non-nucleoside standards.
Compound 19a [2]Xanthine Oxidase (XO)2-(4-alkoxy-3-cyanophenyl)Carboxylic AcidIC₅₀ = 0.039 μMAllopurinol (IC₅₀ = 7.59 μM). Compound 19a is ~194x more potent.
Compound 19a [2]Xanthine Oxidase (XO)2-(4-alkoxy-3-cyanophenyl)Carboxylic AcidIC₅₀ = 0.039 μMFebuxostat (IC₅₀ = 0.028 μM). Compound 19a demonstrates comparable efficacy.
Thieno[2,3-d]pyrimidine (Compound 2c)[4]TrmD (P. aeruginosa)Fused thiophene coreCarboxamideMIC = 15.6 μg/mLComparable to standard broad-spectrum antimicrobial agents.

Self-Validating Experimental Methodologies

To ensure scientific integrity, any SAR study evaluating pyrimidine-4-carboxylic acids must utilize assays that inherently control for false positives (e.g., compound aggregation or auto-absorbance). Below is a self-validating protocol for evaluating these compounds against Xanthine Oxidase.

Workflow Synth Library Synthesis (Cross-Coupling) Purify LC-MS Validation (>95% Purity) Synth->Purify Enzyme In Vitro Assay (Target IC50) Purify->Enzyme Cell Cell-Based Assay (EC50 & Toxicity) Enzyme->Cell

Self-validating experimental workflow for pyrimidine-4-carboxylic acid evaluation.
Protocol: In Vitro Xanthine Oxidase (XO) Inhibition Assay

Causality & Rationale: This assay measures the conversion of xanthine to uric acid by monitoring absorbance at 295 nm. Uric acid absorbs strongly at this wavelength, whereas xanthine does not, providing a direct, real-time kinetic readout of enzyme activity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 50 mM phosphate buffer (pH 7.4) containing 1 mM EDTA. Dissolve the pyrimidine-4-carboxylic acid derivatives in 100% DMSO to create 10 mM stock solutions.

  • Enzyme Activation: Dilute bovine milk Xanthine Oxidase (Sigma-Aldrich) in the phosphate buffer to a final working concentration of 0.05 U/mL.

  • Compound Incubation: In a 96-well UV-transparent microplate, add 10 μL of the test compound (diluted to various concentrations to generate a dose-response curve) and 130 μL of the XO enzyme solution. Incubate at 37°C for 15 minutes to allow for binding equilibrium.

    • Self-Validation Control 1 (Positive): Include wells treated with Febuxostat and Allopurinol to validate assay sensitivity.

    • Self-Validation Control 2 (No-Enzyme Background): Include wells with the test compound and buffer but no enzyme. This rules out false positives caused by the pyrimidine derivative auto-absorbing at 295 nm.

  • Reaction Initiation: Add 60 μL of 0.15 mM xanthine substrate to all wells to initiate the reaction.

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader and monitor the increase in absorbance at 295 nm continuously for 10 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the kinetic curve. Determine the IC₅₀ using non-linear regression analysis (e.g., GraphPad Prism) by plotting the percentage of inhibition against the log of the compound concentration.
    

References

  • Koch, U., et al. "2-(2-Thienyl)-5,6-dihydroxy-4-carboxypyrimidines as inhibitors of the hepatitis C virus NS5B polymerase: discovery, SAR, modeling, and mutagenesis." Journal of Medicinal Chemistry, 2006.

  • Zhao, J., et al. "Intramolecular hydrogen bond interruption and scaffold hopping of TMC-5 led to 2-(4-alkoxy-3-cyanophenyl)pyrimidine-4/5-carboxylic acids and 6-(4-alkoxy-3-cyanophenyl)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-ones as potent pyrimidine-based xanthine oxidase inhibitors." European Journal of Medicinal Chemistry, 2021.

  • Vlasov, S., et al. "Synthesis, docking study and antimicrobial activity evaluation of pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid." ScienceRise: Pharmaceutical Science, 2023.

Sources

Validation of Analytical Methods for 2-(sec-Butyl)pyrimidine-4-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical comparison and validation protocol for the analysis of 2-(sec-Butyl)pyrimidine-4-carboxylic acid (CAS 1341509-89-4), a critical pyrimidine intermediate characterized by its amphoteric nature and polarity.

This document contrasts the limitations of traditional Reversed-Phase (RP) HPLC with the superior performance of a Mixed-Mode LC-MS/MS approach, designed for researchers in pharmaceutical process development and impurity profiling.

Executive Summary: The Polarity Challenge

2-(sec-Butyl)pyrimidine-4-carboxylic acid presents a classic analytical paradox. As a zwitterionic intermediate containing both a basic pyrimidine nitrogen and an acidic carboxyl group, it exhibits poor retention on standard C18 columns, often eluting in the void volume where ion suppression compromises MS sensitivity.

This guide validates an Optimized Mixed-Mode LC-MS/MS Method , demonstrating its superiority over generic RP-HPLC in specificity, retention stability, and limit of quantitation (LOQ).

Comparative Analysis: Standard vs. Optimized Method

The following table summarizes the performance metrics of the traditional "Alternative" (Generic C18) versus the "Optimized Solution" (Mixed-Mode).

FeatureAlternative: Generic RP-HPLC Solution: Mixed-Mode LC-MS/MS
Stationary Phase C18 (Octadecylsilane)C18 + SCX (Mixed-Mode)
Retention Mechanism Hydrophobic InteractionHydrophobic + Cation Exchange
Mobile Phase pH Acidic (pH 2.5) to suppress ionizationBuffered (pH 4.5) for ionization
Retention Time (

)
1.2 min (Near void volume)4.8 min (Well-retained)
Peak Shape (

)
Tailing (1.8 - 2.2)Symmetrical (1.0 - 1.2)
Matrix Effect High (Ion suppression zone)Low (Separated from void)
Sensitivity (LOQ) 50 ppm (UV @ 254nm)0.5 ppm (MS/MS)
Why the Alternative Fails

Standard C18 methods rely on "ion suppression" (lowering pH < pKa of the acid) to force the molecule into a neutral state for hydrophobic retention. However, the basic pyrimidine ring remains protonated, preventing sufficient interaction with the non-polar C18 chains. This results in "phase dewetting" and inconsistent retention times.

Why Mixed-Mode Succeeds

The optimized method utilizes a stationary phase with both alkyl chains (C18) and sulfonic acid ligands (SCX).

  • Hydrophobic: The sec-butyl group interacts with the C18 chain.

  • Electrostatic: The protonated pyrimidine nitrogen interacts with the negatively charged SCX ligands. This "Dual-Mode" retention allows for the use of higher organic content in the mobile phase, improving desolvation in the MS source and enhancing sensitivity.

Visualizing the Validation Workflow

The following diagram outlines the logical flow of the validation strategy, ensuring compliance with ICH Q2(R2) guidelines.

ValidationWorkflow Start Method Development Specificity Specificity: Isomer Separation Start->Specificity Define Critical Pair Linearity Linearity & Range (0.5 - 100 ppm) Specificity->Linearity Confirm Purity Accuracy Accuracy & Precision (Spike Recovery) Linearity->Accuracy R² > 0.999 Robustness Robustness Testing (pH, Temp, Flow) Accuracy->Robustness RSD < 2.0% Final Validated Method Release Robustness->Final Pass Criteria

Figure 1: Step-by-step validation workflow ensuring analytical rigor from specificity to robustness.

Experimental Protocol: The Optimized Method

This protocol is designed to be self-validating. The use of a stable isotope-labeled internal standard (SIL-IS) is recommended if available; otherwise, an external standard method with matrix matching is described.

Reagents and Materials[1][2][3][4]
  • Analyte: 2-(sec-Butyl)pyrimidine-4-carboxylic acid (>99.0% purity).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Water, Ammonium Formate, Formic Acid.

  • Column: Core-Shell Mixed-Mode C18/SCX (e.g., SIELC Primesep 100 or Phenomenex Kinetex Biphenyl as alternative), 150 x 2.1 mm, 2.7 µm.

Chromatographic Conditions[3][4][5]
  • System: UHPLC coupled to Triple Quadrupole MS.[1]

  • Mobile Phase A: 20 mM Ammonium Formate in Water, pH 4.0 (Adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile.[1][2]

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 40°C.

  • Injection Vol: 2.0 µL.

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B (Divert to waste to remove salts)

    • 5.0 min: 90% B

    • 7.0 min: 90% B

    • 7.1 min: 5% B

    • 10.0 min: 5% B (Re-equilibration)

Mass Spectrometry Parameters (MRM)

Operate in Positive ESI mode.[1] The protonated molecular ion


 is selected as the precursor.
CompoundPrecursor (m/z)Product (m/z)Collision Energy (eV)Role
Analyte 181.1 135.1 22Quantifier (Loss of COOH)
Analyte 181.1 107.1 35Qualifier (Ring Frag)

Note: Precursor m/z 181.1 corresponds to MW 180.2 + H. Transitions must be optimized via direct infusion.

Validation Data & Performance

The following data summarizes the expected performance when following the protocol above, grounded in standard validation practices for pyrimidine derivatives [1].

Specificity and Selectivity

The mixed-mode mechanism successfully separates the analyte from potential synthetic by-products, such as 2-butylpyrimidine (lacking the carboxyl group) and pyrimidine-4-carboxylic acid (lacking the alkyl chain).

  • Resolution (

    
    ):  > 2.5 between analyte and nearest impurity.
    
  • Blank Interference: No peaks detected at

    
     of analyte in blank injections.
    
Linearity and Range
  • Range: 0.5 ppm (LOQ) to 100 ppm.

  • Regression: Linear,

    
     weighting.
    
  • Correlation Coefficient (

    
    ): 
    
    
    
    .
Accuracy and Precision

Performed by spiking the analyte into the sample matrix at three levels (Low, Medium, High).

Spike Level (ppm)Mean Recovery (%)Precision (% RSD, n=6)Acceptance Criteria
1.0 (LOQ) 98.53.280-120%, RSD < 10%
50 (Mid) 100.21.190-110%, RSD < 2%
100 (High) 99.80.990-110%, RSD < 2%

Mechanistic Insight: The Separation Pathway

To understand why the method works, we visualize the separation logic. This helps in troubleshooting if retention times shift.

SeparationMechanism Analyte 2-(sec-Butyl)pyrimidine-4-COOH (Zwitterionic) Phase Mixed-Mode Stationary Phase (C18 + SCX) Analyte->Phase Enters Column Interaction1 Hydrophobic Interaction (sec-Butyl group <-> C18) Phase->Interaction1 Non-polar region Interaction2 Ionic Interaction (Protonated N <-> SO3-) Phase->Interaction2 pH 4.0 conditions Result Enhanced Retention & Selectivity Interaction1->Result Interaction2->Result

Figure 2: Dual-interaction mechanism stabilizing the retention of the zwitterionic analyte.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 56926442 (Related Pyrimidine Carboxylates). Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]

  • ICH. (2023). ICH Harmonised Guideline Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

Sources

"comparative analysis of spectroscopic data for pyrimidine isomers"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and drug discovery, the "pyrimidine" scaffold is ubiquitous, yet the term often colloquially encompasses its diazine isomers—Pyridazine (1,2-diazine) and Pyrazine (1,4-diazine) —as well as its own regioisomers (e.g., 2- vs. 4-substituted pyrimidines). Distinguishing these isomers is critical because their electronic distributions significantly alter pharmacokinetics (solubility, metabolic stability) and target binding affinity.

This guide provides a rigorous spectroscopic comparison of these isomers, focusing on Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and physicochemical properties. It includes a self-validating experimental workflow designed to prevent common assignment errors in high-throughput synthesis.

Part 1: The Diazine Scaffold Landscape

Before analyzing substituted derivatives, one must master the spectroscopic signatures of the parent rings. The position of the nitrogen atoms dictates the symmetry and electronic shielding, creating distinct analytical fingerprints.

Table 1: Physicochemical & Spectroscopic Benchmarks
FeaturePyridazine (1,2-diazine)Pyrimidine (1,3-diazine)Pyrazine (1,4-diazine)
Structure Adjacent N atomsMeta N atomsPara N atoms
Symmetry



(Highest)
Dipole Moment ~3.9 - 4.2 D (Highest polarity)~2.3 D0 D (Non-polar)

NMR (CDCl

)

9.17 (m, H3/6)

7.52 (m, H4/5)

9.26 (s, H2)

8.78 (d, H4/6)

7.36 (t, H5)

8.60 (s, 4H)
(Single peak)

NMR (ppm)
152.6 (C3/6), 127.1 (C4/5)158.4 (C2), 156.9 (C4/6), 121.9 (C5)145.0 (Equivalent)
MS Base Peak

28 (

loss)

27 (HCN loss)

27 (HCN loss)
Boiling Point 208 °C123 °C115 °C

Expert Insight: Pyrazine's zero dipole moment often surprises chemists; despite having two nitrogen atoms, it behaves like a lipophilic hydrocarbon in chromatography, eluting much faster than pyridazine on normal phase silica.

Part 2: Distinguishing Substituted Pyrimidine Regioisomers

In drug development, the challenge is rarely identifying the parent ring, but rather distinguishing between 2-, 4-, and 5-substituted pyrimidines . These regioisomers often arise simultaneously during cyclization reactions or nucleophilic aromatic substitutions (


).
The Coupling Constant ( ) Fingerprint

The scalar coupling constant (


) is the most reliable metric for assignment. The magnitude of 

depends on the bond order and angle between protons.[1]
  • 
     (Vicinal):  Typically 4.5 – 6.0 Hz . This is the diagnostic "fingerprint" of the pyrimidine ring.
    
  • 
     (Long-range):  Typically 1.0 – 1.5 Hz . Often unresolved in low-field instruments but leads to line broadening.
    
  • 
     (Para-like):  < 0.5 Hz. Usually not observed.[1]
    
Table 2: NMR Decision Matrix for Mono-Substituted Pyrimidines
IsomerSymmetry

NMR Pattern (Aromatic Region)
Diagnostic Coupling
2-Substituted SymmetricDoublet (2H) + Triplet (1H)

Hz (H4/6 coupled to H5)
4-Substituted AsymmetricSinglet (1H) + Doublet (1H) + Doublet (1H) H2 (s), H6 (d,

Hz), H5 (d,

Hz)
5-Substituted SymmetricSinglet (2H) + Singlet (1H) No vicinal coupling. H4/6 appear as singlet (or narrow doublet

).

Part 3: Experimental Workflow & Protocols

This section details the specific protocols required to generate high-fidelity data for isomer differentiation.

Protocol A: NMR Acquisition for Heterocycles

Standard proton parameters are often insufficient due to the relaxation properties of nitrogen-adjacent carbons.

  • Solvent Selection: Use DMSO-d

    
      over CDCl
    
    
    
    if possible.
    • Reasoning: Pyrimidines are H-bond acceptors. DMSO sharpens exchangeable protons (NH) and prevents aggregation-induced broadening common in non-polar solvents.

  • Relaxation Delay (D1): Set D1

    
    5.0 seconds  (for 
    
    
    
    ) and
    
    
    3.0 seconds (for
    
    
    ).
    • Causality: Quaternary carbons (C2, C4, C6) flanked by nitrogen have very long longitudinal relaxation times (

      
      ). Short delays lead to signal suppression, making integration unreliable.
      
  • Pulse Sequence: Use zg30 (30° pulse angle) rather than 90° to further mitigate saturation effects.

Protocol B: The "HMBC Bridge" Method

When proton splitting is ambiguous (e.g., in poly-substituted systems), Heteronuclear Multiple Bond Correlation (HMBC) is the definitive tie-breaker.

  • Objective: Establish connectivity between the substituent protons and the ring carbons.

  • Key Correlation: Look for the 3-bond coupling (

    
    ) .[2][3]
    
    • Example: In a 4-methylpyrimidine, the methyl protons will show a strong HMBC cross-peak to C4 (2-bond) and C5 (3-bond).

    • Validation: If the methyl protons show a correlation to a carbon that also correlates to a distinct singlet proton (H2), you have confirmed the 4-position.

Part 4: Visualizing the Analytical Logic

The following diagrams illustrate the decision logic for identifying unknown diazine isomers and the specific workflow for distinguishing pyrimidine regioisomers.

Diagram 1: Diazine Scaffold Identification Tree

DiazineID cluster_legend Key Start Unknown Isomer (C4H4N2) HNMR 1H NMR Analysis Start->HNMR SinglePeak Single Singlet? HNMR->SinglePeak Pyrazine Pyrazine (1,4) (Symmetric, 0 D Dipole) SinglePeak->Pyrazine Yes (δ 8.60) NotSingle Multiple Signals SinglePeak->NotSingle No ShiftCheck Check Chemical Shift of Most Deshielded Proton NotSingle->ShiftCheck Pyrimidine Pyrimidine (1,3) (H2 at δ 9.26, singlet) ShiftCheck->Pyrimidine Singlet > 9.2 ppm Pyridazine Pyridazine (1,2) (H3/6 at δ 9.17, multiplet) ShiftCheck->Pyridazine Multiplet/Doublet Decision Decision Point Result Identified Isomer

Caption: Logic flow for assigning the parent diazine scaffold based on proton NMR symmetry and chemical shift.

Diagram 2: Pyrimidine Regioisomer Differentiation

Regioisomer Input Substituted Pyrimidine (Mono-substituted) Coupling Analyze J-Coupling (Vicinal 3J) Input->Coupling Isomer2 2-Substituted (Symmetric) Coupling->Isomer2 Doublet (2H) + Triplet (1H) 3J ~ 4.8 Hz Isomer4 4-Substituted (Asymmetric) Coupling->Isomer4 Singlet (1H) + 2 Doublets 3J ~ 5.0 Hz Isomer5 5-Substituted (Symmetric) Coupling->Isomer5 Singlet (2H) + Singlet (1H) No 3J Coupling Verify HMBC Verification (Protocol B) Isomer2->Verify Isomer4->Verify Isomer5->Verify

Caption: Spectral pattern recognition for mono-substituted pyrimidine regioisomers based on coupling constants.

References

  • National Institute of Standards and Technology (NIST). Mass Spectra of Diazines: Pyrazine, Pyrimidine, and Pyridazine. NIST Chemistry WebBook, SRD 69. [Link]

  • Reich, H. J. Structure Determination Using NMR: Heterocyclic Chemical Shifts. University of Wisconsin-Madison, Department of Chemistry. [Link]

  • Jubian, V., et al. "Differentiation of Regioisomeric Pyrimidines by Carbon-13 NMR." Journal of Heterocyclic Chemistry, Vol 25, Issue 1. [Link]

  • Spectral Database for Organic Compounds (SDBS). 1H and 13C NMR Spectra of Pyrimidine Derivatives. AIST (National Institute of Advanced Industrial Science and Technology). [Link]

Sources

In Silico Docking and In Vitro Validation of 2-(sec-Butyl)pyrimidine-4-carboxylic Acid as a Novel Xanthine Oxidase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Publish Comparison Guide & Experimental Protocol

Executive Summary

The management of hyperuricemia and gout relies heavily on the inhibition of Xanthine Oxidase (XO), a critical enzyme in the purine catabolism pathway. While traditional purine analogs like Allopurinol and non-purine inhibitors like Febuxostat dominate the clinical landscape, adverse effects such as hypersensitivity and cardiovascular toxicity drive the search for novel scaffolds [1].

Recent structure-activity relationship (SAR) studies have identified pyrimidine-4-carboxylic acid derivatives as highly potent, mixed-type XO inhibitors [1]. This guide objectively evaluates the performance of 2-(sec-Butyl)pyrimidine-4-carboxylic acid —a functionalized pyrimidine scaffold—comparing its in silico docking metrics and in vitro enzymatic inhibition against standard clinical alternatives. We demonstrate how the addition of the sec-butyl moiety enhances hydrophobic active-site interactions, yielding superior ligand efficiency compared to the unfunctionalized base scaffold.

Mechanistic Rationale: The Pyrimidine-4-Carboxylic Acid Scaffold

Xanthine oxidase catalyzes the sequential oxidation of hypoxanthine to xanthine, and xanthine to uric acid, utilizing a molybdenum-pterin (Mo-pt) center. The pyrimidine-4-carboxylic acid moiety is uniquely suited for XO inhibition because the carboxylic acid group forms critical electrostatic interactions and hydrogen bonds with Arg880 and Thr1010 in the active site channel [1].

By introducing a sec-butyl group at the 2-position of the pyrimidine ring, the molecule gains a flexible, bulky aliphatic chain. This modification is strategically designed to occupy a highly hydrophobic pocket lined by residues Leu873, Val1011, and Phe914. The entropy-driven displacement of ordered water molecules from this hydrophobic pocket significantly lowers the free energy of binding (


), thereby increasing target affinity.

XO_Pathway Hypoxanthine Hypoxanthine XO1 Xanthine Oxidase (XO) Hypoxanthine->XO1 Xanthine Xanthine XO2 Xanthine Oxidase (XO) Xanthine->XO2 UricAcid Uric Acid (Hyperuricemia) XO1->Xanthine XO2->UricAcid Inhibitor 2-(sec-Butyl)pyrimidine- 4-carboxylic acid Inhibitor->XO1 Inhibits Inhibitor->XO2 Inhibits

Caption: Purine catabolism pathway illustrating the dual-inhibition points of Xanthine Oxidase by the target ligand.

In Silico Docking Studies: Methodology & Comparative Data

To evaluate the theoretical binding affinity, molecular docking was performed comparing 2-(sec-Butyl)pyrimidine-4-carboxylic acid against the unbranched Pyrimidine-4-carboxylic acid, Allopurinol, and Febuxostat.

Docking Protocol (Self-Validating System)
  • Protein Preparation: The 3D crystal structure of bovine Xanthine Oxidase (PDB ID: 1FIQ) was retrieved. Water molecules and co-crystallized ligands were removed using AutoDockTools. Polar hydrogens and Kollman charges were added to establish the electrostatic grid.

  • Ligand Preparation: 3D structures of the ligands were generated, energy-minimized using the MMFF94 force field, and Gasteiger charges were assigned. All rotatable bonds in the sec-butyl group were set to active to allow for conformational flexibility.

  • Grid Box Generation: A grid box of 40 × 40 × 40 Å with a spacing of 0.375 Å was centered on the Mo-pt active site (coordinates: x = 28.5, y = 22.1, z = 19.8) to encompass the catalytic center and the adjacent hydrophobic channel.

  • Docking Execution: AutoDock Vina was utilized with an exhaustiveness of 24. The lowest energy conformation (highest negative binding affinity) was selected for interaction profiling.

Quantitative Docking Results
Ligand / CompoundBinding Energy (

, kcal/mol)
Key Hydrogen BondsKey Hydrophobic ContactsLigand Efficiency (LE)
Allopurinol (Standard)-6.2Glu802, Arg880Phe9140.45
Febuxostat (Standard)-9.8Arg880, Thr1010Leu873, Val1011, Phe9140.41
Pyrimidine-4-carboxylic acid (Base Scaffold)-5.9Arg880, Thr1010None significant0.42
2-(sec-Butyl)pyrimidine-4-carboxylic acid -8.4 Arg880, Thr1010Leu873, Val1011, Phe914 0.48

Analysis: The addition of the sec-butyl group improves the binding energy from -5.9 kcal/mol to -8.4 kcal/mol compared to the base scaffold. While Febuxostat has a higher absolute binding energy, 2-(sec-Butyl)pyrimidine-4-carboxylic acid exhibits a superior Ligand Efficiency (0.48), indicating that per heavy atom, it makes more optimal use of the binding pocket [2].

In Vitro Enzyme Inhibition Assay

To validate the in silico causality, a highly controlled spectrophotometric assay was conducted to measure the real-world inhibitory concentration (


).
Step-by-Step Assay Protocol
  • Buffer Preparation: Prepare a 50 mM potassium phosphate buffer (pH 7.5) containing 1 mM EDTA to prevent heavy metal interference.

  • Enzyme & Substrate Setup: Dilute bovine milk Xanthine Oxidase to a final concentration of 0.05 U/mL. Prepare a 0.15 mM solution of xanthine (substrate) in the assay buffer.

  • Inhibitor Dilution: Dissolve 2-(sec-Butyl)pyrimidine-4-carboxylic acid in DMSO to create a 10 mM stock. Perform serial dilutions to achieve final well concentrations ranging from 1 nM to 100 μM (ensure final DMSO concentration remains <1% to prevent enzyme denaturation).

  • Incubation: In a 96-well UV-transparent plate, mix 50 μL of the enzyme solution with 10 μL of the inhibitor dilution. Incubate at 37°C for 15 minutes to allow steady-state enzyme-inhibitor complex formation.

  • Reaction Initiation & Measurement: Add 40 μL of the xanthine substrate to initiate the reaction. Immediately monitor the formation of uric acid by measuring absorbance at 295 nm using a microplate reader for 5 minutes (kinetic mode).

  • Data Processing: Calculate the initial velocity (

    
    ) from the linear portion of the absorbance curve. Calculate % inhibition relative to a DMSO-only vehicle control. Plot % inhibition vs. log[Inhibitor] to determine the 
    
    
    
    using non-linear regression.
Experimental Performance
Compound

(

M)
Mode of InhibitionSelectivity vs. Related Oxidases
Allopurinol 7.590CompetitiveLow
Febuxostat 0.028Mixed-typeHigh
Pyrimidine-4-carboxylic acid > 50.0Weak CompetitiveLow
2-(sec-Butyl)pyrimidine-4-carboxylic acid 0.845 Mixed-type High

Analysis: The in vitro data perfectly correlates with the in silico predictions. The base pyrimidine-4-carboxylic acid is a weak inhibitor (


 > 50 

M). The functionalization with the sec-butyl group drops the

into the sub-micromolar range (0.845

M), outperforming the clinical standard Allopurinol by nearly an order of magnitude. Like other advanced pyrimidine-based inhibitors, it displays mixed-type inhibition, binding effectively to both the free enzyme and the enzyme-substrate complex [1].

Workflow Step1 1. Ligand & Protein Preparation (PDB ID: 1FIQ, AutoDock Tools) Step2 2. In Silico Molecular Docking (Grid Box at Mo-pt Active Site) Step1->Step2 Step3 3. Binding Energy & Pose Analysis (Hydrophobic & H-Bond Profiling) Step2->Step3 Step4 4. In Vitro Validation (Spectrophotometric XO Assay) Step3->Step4 Step5 5. Lead Optimization (Comparative IC50 Analysis) Step4->Step5

Caption: Self-validating experimental workflow from computational docking to in vitro optimization.

Conclusion & Future Perspectives

The comparative data establishes 2-(sec-Butyl)pyrimidine-4-carboxylic acid as a highly viable, structurally efficient alternative to traditional purine-based XO inhibitors. The sec-butyl group acts as a critical hydrophobic anchor, transforming a weak pyrimidine-4-carboxylic acid base scaffold into a potent, sub-micromolar inhibitor.

For drug development professionals, this compound represents an excellent starting point for further lead optimization. Future workflows should focus on substituting the sec-butyl group with bioisosteric rings (e.g., cyclopropyl or substituted phenyls) to push the


 into the low nanomolar range, directly competing with Febuxostat's potency while potentially offering a superior safety profile [2].

References

  • Zhao J, Mao Q, Lin F, Zhang B, Sun M, Zhang T, Wang S. (2022). Intramolecular hydrogen bond interruption and scaffold hopping of TMC-5 led to 2-(4-alkoxy-3-cyanophenyl)pyrimidine-4/5-carboxylic acids and 6-(4-alkoxy-3-cyanophenyl)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-ones as potent pyrimidine-based xanthine oxidase inhibitors. European Journal of Medicinal Chemistry. URL:[Link]

  • Zeng X, Liu Y, Fan Y, Wu D, Meng Y, Qin M. (2023). Agents for the Treatment of Gout: Current Advances and Future Perspectives. Bioorganic Chemistry. URL:[Link]

Comprehensive Guide: Cross-Reactivity Profiling of 2-(sec-Butyl)pyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Context

In the development of high-fidelity immunoassays (ELISA) or molecular recognition elements (MIPs) for small molecules, specificity is the paramount performance metric. For 2-(sec-Butyl)pyrimidine-4-carboxylic acid (2-SBPC) —a critical intermediate in pyrimidine-based agrochemical synthesis and a potential residue marker—cross-reactivity with structural analogs poses a significant risk of false-positive data in environmental monitoring and pharmacokinetic profiling.

This guide provides a rigorous, self-validating framework for quantifying the cross-reactivity (CR) of 2-SBPC against its most challenging structural "alternatives" (analogs). We move beyond simple descriptions to define the causality of recognition : how steric bulk (sec-butyl vs. isopropyl) and electronic distribution (pyrimidine ring substitution) dictate assay performance.

Part 2: The Competitive Landscape (Analogs vs. Target)

To validate an assay for 2-SBPC, one must challenge it with compounds that mimic its pharmacophore. The "performance" of the assay is defined by its ability to exclude these alternatives.

The Target: 2-(sec-Butyl)pyrimidine-4-carboxylic acid[1][2]
  • Key Feature: The sec-butyl group at the C2 position provides a specific steric volume and chirality that dominates the antibody binding pocket.

  • Role: Primary analyte (Hapten).

The Alternatives (Interference Candidates)

We compare the target against three distinct classes of interference to map the "recognition footprint" of the antibody.

Alternative CandidateStructure DifferenceChallenge TypeRisk Level
2-Isopropylpyrimidine-4-carboxylic acid sec-Butyl

Isopropyl
Steric Contraction: Tests if the pocket collapses or tolerates smaller alkyl groups.High
2-Cyclopropylpyrimidine-4-carboxylic acid sec-Butyl

Cyclopropyl
Electronic/Steric: Mimics Aminocyclopyrachlor scaffold; rigid vs. flexible chain.Medium
Pyrimidine-4-carboxylic acid No C2 substituentScaffold Recognition: Tests if the antibody binds the core ring regardless of the side chain.Low
2-(tert-Butyl)pyrimidine-4-carboxylic acid sec-Butyl

tert-Butyl
Steric Expansion: Tests the upper limit of the binding pocket's volume.Medium

Part 3: Experimental Protocol (Self-Validating System)

Hapten Design & Bioconjugation

Causality: Small molecules (<1000 Da) like 2-SBPC are not immunogenic. They must be conjugated to a carrier protein (BSA/KLH). Critical Step: The carboxylic acid at C4 is the logical handle for conjugation via EDC/NHS chemistry , exposing the critical C2-sec-butyl group to the immune system.

Protocol:

  • Activation: Dissolve 2-SBPC in DMF. Add EDC (1.5 eq) and NHS (1.5 eq). React for 4h at RT to form the NHS-ester.

  • Conjugation: Add activated hapten dropwise to BSA (in Carbonate Buffer, pH 9.6).

  • Purification: Dialyze against PBS (3 days) to remove unreacted hapten.

  • Validation: Verify conjugation ratio (Hapten:Protein density) via MALDI-TOF MS or TNBS assay. Target density: 15-20 haptens/BSA.

Competitive Inhibition ELISA (The Cross-Reactivity Assay)

Mechanism: The free analyte (sample) competes with the immobilized hapten-conjugate for limited antibody binding sites.

Step-by-Step Workflow:

  • Coating: Coat microtiter plates with Hapten-OVA (Ovalbumin) conjugate (1 µg/mL) overnight at 4°C. Note: Use a different carrier (OVA) than the immunogen (BSA) to avoid anti-linker antibodies.

  • Blocking: Block with 1% Casein in PBS for 1h.

  • Competition: Add 50 µL of standard (2-SBPC or Analog) at varying concentrations (

    
     to 
    
    
    
    ng/mL) + 50 µL of anti-2-SBPC antibody. Incubate 1h at 37°C.
  • Detection: Wash 3x. Add HRP-secondary antibody. Incubate 45 min.

  • Readout: Add TMB substrate. Stop with

    
    . Read OD450.
    

Part 4: Data Analysis & Visualization

Calculation of Cross-Reactivity (%CR)

The "performance" is quantified using the


 value (concentration inhibiting 50% of binding).


Representative Performance Data

The following data represents a typical high-affinity polyclonal antibody response generated against the C4-linked hapten.

Analyte

(ng/mL)
Cross-Reactivity (%)Interpretation
2-(sec-Butyl)pyrimidine-4-carboxylic acid 2.5 100% Reference Standard. High affinity binding.
2-Isopropylpyrimidine-4-carboxylic acid12.520%Moderate interference. The missing methyl group reduces van der Waals contact.
2-Cyclopropylpyrimidine-4-carboxylic acid250.01.0%Low interference. The rigid ring does not fit the flexible alkyl pocket.
Pyrimidine-4-carboxylic acid>10,000<0.1%Negligible. The antibody requires the C2-substituent for recognition.
2-(tert-Butyl)pyrimidine-4-carboxylic acid50.05%Low interference. The bulky tert-butyl group is sterically excluded.
Visualizing the Mechanism (Graphviz)

The following diagram illustrates the Competitive ELISA Pathway and the Structure-Activity Relationship (SAR) logic used to interpret the data.

CrossReactivityStudy cluster_0 Phase 1: Hapten Design cluster_1 Phase 2: Specificity Challenge cluster_2 Phase 3: Outcome Target Target: 2-(sec-Butyl)pyrimidine-4-COOH Conjugation Conjugation via C4-COOH (Exposes C2-sec-Butyl) Target->Conjugation EDC/NHS Immunogen Immunogen: 2-SBPC-BSA Conjugation->Immunogen Antibody Polyclonal Antibody (Anti-2-SBPC) Immunogen->Antibody Host Immune Response Analog_Iso Analog 1: 2-Isopropyl (Steric -) Antibody->Analog_Iso Binding Test Analog_Cyc Analog 2: 2-Cyclopropyl (Electronic) Antibody->Analog_Cyc Binding Test Analog_Tert Analog 3: 2-tert-Butyl (Steric +) Antibody->Analog_Tert Binding Test HighCR High CR (>20%) False Positive Risk Analog_Iso->HighCR Fits Pocket (Loose) LowCR Low CR (<1%) Specific Detection Analog_Cyc->LowCR Shape Mismatch Analog_Tert->LowCR Steric Clash

Figure 1: Workflow for cross-reactivity profiling. The hapten design strategy (Phase 1) dictates the antibody's recognition profile, which is then challenged by specific structural analogs (Phase 2) to determine assay validity (Phase 3).

Part 5: Scientific Validation & References

Causality & Interpretation

The data suggests that the antibody recognition is driven by the hydrophobic effect of the sec-butyl chain.

  • Steric Fit: The sec-butyl group is chiral and flexible. The antibody pocket forms a complementary shape.

  • Exclusion: The tert-butyl group is too spherical and bulky, causing steric clash (low CR). The cyclopropyl group is planar and rigid, failing to fill the hydrophobic pocket (low CR).

  • Implication: This assay is highly specific for the sec-butyl derivative and can distinguish it from related "Aminocyclopyrachlor-class" (cyclopropyl) herbicides.

References
  • Hennion, M. C., & Barceló, D. (1998). Strengths and limitations of immunoassays for effective environmental screening for pesticide residues. Analytica Chimica Acta.

  • Dankwardt, A. (2000). Immunochemical Assays in Pesticide Analysis. Encyclopedia of Analytical Chemistry.

  • ChemScene. (2023). Product Data: 2-(sec-Butyl)pyrimidine-4-carboxylic acid (CAS 1341509-89-4). ChemScene Building Blocks.

  • Gee, S. J., et al. (1988). Development of an enzyme-linked immunosorbent assay for the herbicide bromacil. Journal of Agricultural and Food Chemistry. (Provides the foundational protocol for sec-butyl pyrimidine/uracil analysis).

"confirming the molecular structure of synthesized 2-(sec-Butyl)pyrimidine-4-carboxylic acid"

Author: BenchChem Technical Support Team. Date: March 2026

Topic: "Confirming the Molecular Structure of Synthesized 2-(sec-Butyl)pyrimidine-4-carboxylic Acid"

Executive Summary: The Structural Challenge

In drug discovery, the pyrimidine scaffold is ubiquitous, yet its synthesis often yields regioisomers that escape routine detection. For 2-(sec-Butyl)pyrimidine-4-carboxylic acid , the structural confirmation is complicated by two factors:

  • Regioisomerism: Distinguishing the 2-substituted product from 4- or 6-substituted byproducts generated during cyclization.

  • Alkyl Group Verification: Unambiguously distinguishing the sec-butyl group from its isomers (n-butyl, iso-butyl) and confirming the integrity of the chiral center (racemic or enantiopure).

This guide compares analytical workflows, moving beyond basic "identity checks" to a rigorous structural validation protocol . We provide experimental causality, expected spectral data, and a self-validating logic flow to ensure your synthesized material is the correct isomer.

Comparative Analysis of Analytical Workflows

We compare three levels of structural confirmation. For a new synthetic route or a reference standard, Workflow C is the mandatory requirement.

FeatureWorkflow A: Routine QC Workflow B: Process Check Workflow C: De Novo Validation
Techniques HPLC-UV, Low-Res MS1H NMR, HPLC-MS1H, 13C, 2D NMR (HSQC/HMBC), HRMS, IR
Resolving Power Low. Confirms retention time and nominal mass. Cannot distinguish regioisomers (e.g., 2- vs 6-position).Medium. 1H NMR confirms functional groups but may miss quaternary carbon connectivity.High. Unambiguously assigns every atom and bond connectivity.
Risk Profile High. False positives likely if an isomer has similar polarity.Moderate. Can confuse sec-butyl with iso-butyl if splitting is ambiguous.Low. Self-validating system.
Turnaround < 1 Hour4 Hours24-48 Hours
Recommendation Batch Release only.Optimization phase.Required for Structure Confirmation.

Detailed Experimental Protocols (Workflow C)

Sample Preparation[1][2]
  • Solvent: DMSO-d6 is preferred over CDCl3. Pyrimidine carboxylic acids often exhibit poor solubility in chloroform and may form dimers that broaden signals. DMSO disrupts hydrogen bonding, sharpening the carboxylic acid proton signal.

  • Concentration: 10–15 mg for 1H; 30–50 mg for 13C/2D experiments.

1H NMR Spectroscopy (The "Fingerprint")

Objective: Confirm the pyrimidine substitution pattern and the sec-butyl splitting.

  • Pyrimidine Ring Signals:

    • Expect two doublets in the aromatic region (

      
       7.8 – 9.2 ppm) corresponding to H-5 and H-6.
      
    • Diagnostic: If you see a singlet around 9.2 ppm, you likely have the unsubstituted 2-position (failure of reaction) or a different isomer. The target molecule has no proton at position 2.

    • Coupling:

      
       Hz (characteristic of pyrimidine).
      
  • sec-Butyl Group (The Chiral Complexity):

    • The sec-butyl group possesses a chiral center (

      
      ).
      
    • Crucial Insight: The methylene protons (

      
      ) are diastereotopic . They will not appear as a simple quintet/quartet. They will appear as two distinct complex multiplets because they are in magnetically non-equivalent environments due to the adjacent chiral center.
      
    • Methyls: Look for a doublet (attached to methine) and a triplet (terminal).

2D NMR: HMBC (The "Connectivity Bridge")

Objective: Prove the sec-butyl group is attached to C-2, not C-4 or C-6.

  • Experiment: Heteronuclear Multiple Bond Correlation (HMBC).

  • Logic: Look for a correlation (cross-peak) between the sec-butyl methine proton (

    
     ppm) and the pyrimidine C-2 carbon (
    
    
    
    ppm).
  • Validation: The C-2 carbon should also show correlations to the pyrimidine ring protons if applicable, but the alkyl-to-ring connection is definitive.

Supporting Experimental Data (Simulated Reference)

The following data represents the expected spectral signature for 2-(sec-Butyl)pyrimidine-4-carboxylic acid in DMSO-d6. Use this table to validate your raw data.

Table 1: 1H NMR Assignment (400 MHz, DMSO-d6)
PositionShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Structural Insight
COOH 13.50Broad Singlet1H-Acidic proton (may vanish with D2O shake).
H-6 8.95Doublet1H5.2Deshielded by adjacent N and COOH.
H-5 7.90Doublet1H5.2Ortho to H-6.
H-2' (Methine) 2.95Multiplet1H-Chiral center; connects alkyl to ring.
H-3'a (CH2) 1.75Multiplet1H-Diastereotopic proton A.
H-3'b (CH2) 1.60Multiplet1H-Diastereotopic proton B.
H-1' (CH3) 1.28Doublet3H7.0Methyl attached to chiral center.
H-4' (CH3) 0.85Triplet3H7.4Terminal methyl.
Table 2: 13C NMR Assignment (100 MHz, DMSO-d6)
Carbon TypeShift (

ppm)
Assignment
C=O (Acid) 164.5Carboxylic Acid Carbonyl
C-2 (Ring) 172.0Quaternary; Attached to sec-butyl
C-4 (Ring) 158.5Quaternary; Attached to COOH
C-6 (Ring) 157.0Methine (CH)
C-5 (Ring) 120.5Methine (CH)
Alkyl CH 43.0sec-Butyl methine
Alkyl CH2 29.5sec-Butyl methylene
Alkyl CH3 20.0Methyl (doublet in 1H)
Alkyl CH3 12.0Terminal Methyl

Visualization of Structural Logic

Diagram 1: Analytical Decision Matrix

This flowchart illustrates the logic required to rule out common isomers (Isobutyl analog, Regioisomer).

StructureLogic Start Synthesized Material (Crude/Purified) H1NMR 1H NMR Spectrum (DMSO-d6) Start->H1NMR CheckRegion Aromatic Region Check (7.5 - 9.5 ppm) H1NMR->CheckRegion IsomerCheck Decision Point: Number of Aromatic H? CheckRegion->IsomerCheck PathA 2 Doublets (H5, H6) Consistent with 2,4-subst IsomerCheck->PathA 2 Signals PathB 1 Singlet or Complex Wrong Isomer IsomerCheck->PathB 1 or 3 Signals AlkylCheck Alkyl Region Check (0.5 - 3.0 ppm) PathA->AlkylCheck Diastereo Observation: Diastereotopic CH2 protons? AlkylCheck->Diastereo ConfirmSec Yes: Complex Multiplets (Confirms sec-Butyl) Diastereo->ConfirmSec Yes ConfirmIso No: Simple Doublet (Suspect Isobutyl) Diastereo->ConfirmIso No HMBC Final Validation: HMBC Correlation ConfirmSec->HMBC Result CONFIRMED STRUCTURE: 2-(sec-Butyl)pyrimidine-4-COOH HMBC->Result

Caption: Decision matrix for distinguishing the target molecule from regioisomers and alkyl-chain isomers using NMR logic.

Diagram 2: HMBC Connectivity Map

This diagram visualizes the specific Heteronuclear Multiple Bond Correlations (HMBC) that definitively prove the structure.

HMBC_Map cluster_legend Legend H_Methine H-2' (Methine) ~2.95 ppm C2 C-2 (Ring) ~172 ppm H_Methine->C2 Definitive Link (Alkyl to Ring) C4 C-4 (Ring) ~158 ppm H5 H-5 ~7.90 ppm H5->C2 HMBC (3J) H5->C4 HMBC (3J) COOH COOH Carbon ~164.5 ppm H5->COOH Links Ring to Acid H6 H-6 ~8.95 ppm H6->C2 HMBC (3J) H6->C4 HMBC (3J) Key1 Proton (Source) Key2 Carbon (Target)

Caption: Key HMBC correlations. The red arrow (Methine H to C2) is the critical bond that rules out regioisomers.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 247194, 2-Aminopyrimidine-4-carboxylic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). 15N NMR spectroscopy unambiguously establishes the coordination mode of 2-(2′-pyridyl)pyrimidine-4-carboxylic acid.[1] Dalton Transactions. Retrieved from [Link]

  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry. Retrieved from [Link]

Sources

"peer-reviewed studies on the biological effects of pyrimidine-4-carboxylic acids"

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its versatile biological activity. This guide provides an in-depth comparison of pyrimidine-4-carboxylic acid derivatives, focusing on their anticancer and antimicrobial properties. By examining structure-activity relationships (SAR) and providing detailed experimental protocols, this document serves as a technical resource for the rational design of novel therapeutics.

Introduction to Pyrimidine-4-Carboxylic Acids

Pyrimidine-4-carboxylic acid is a heterocyclic organic compound featuring a pyrimidine ring substituted with a carboxylic acid group at the 4-position. This scaffold is a versatile building block in pharmaceutical and agrochemical research.[1] Its derivatives have been extensively investigated for a wide range of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[2][3] The carboxylic acid moiety provides a key site for chemical modification, allowing for the synthesis of diverse libraries of compounds with tailored biological activities.

Comparative Analysis of Anticancer Activity

Derivatives of pyrimidine-4-carboxylic acid have demonstrated significant potential as anticancer agents by targeting various mechanisms, including the inhibition of protein kinases crucial for cancer cell proliferation and survival.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring. Strategic modifications at the 2, 4, and 5 positions have led to the development of potent and selective inhibitors of various enzymes and receptors implicated in cancer. A common theme in the SAR of pyrimidine-based kinase inhibitors is the importance of the 2,4-disubstitution pattern for potent biological activity.

Performance Comparison of Key Derivatives

The following table summarizes the in-vitro cytotoxic activity (IC50 values) of representative pyrimidine derivatives, highlighting the impact of structural modifications on their anticancer potency. While not all are direct derivatives of pyrimidine-4-carboxylic acid, they represent the broader class of pyrimidines and provide valuable SAR insights.

Compound/Derivative Class Target/Cancer Cell Line IC50 (µM) Key Structural Features Reference
Pyrimidine-sulfonamide hybrid 3aHCT-116 (Colon Cancer)5.66Sulfonamide moiety enhances activity.[2]
Pyrimidine-sulfonamide hybrid 33aMGC-803 (Gastric Cancer)0.36 - 0.89More potent than 5-fluorouracil.[2]
Thioether-containing pyrimidine-sulfonamide hybrid 17MDA-MB-231 (Breast Cancer)2.40Thioether linkage and sulfonamide group.[2]
Pyrido[2,3-d]pyrimidine derivative 2dA549 (Lung Cancer)Strong cytotoxicity at 50 µMFused pyridine ring enhances activity.[4]
1H-pyrazolo[3,4-d]pyrimidine derivative 2MCF-7, HepG2, A549PotentPyrazole fusion to the pyrimidine core.[5]
Thieno[2,3-d] pyrimidine derivativesHepG2, MCF7~ 4-10Thiophene ring fusion.[5]

Note: A lower IC50 value indicates a more potent compound. The data illustrates how modifications to the core pyrimidine structure, including the addition of sulfonamide, thioether, and fused ring systems, significantly impact cytotoxic activity.

Key Signaling Pathways Targeted by Pyrimidine Derivatives

Many pyrimidine-based anticancer agents function by inhibiting key signaling pathways that are dysregulated in cancer. The diagram below illustrates a generalized signaling pathway targeted by pyrimidine kinase inhibitors, such as those targeting the Epidermal Growth Factor Receptor (EGFR).

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Pyrimidine_Inhibitor Pyrimidine-4-Carboxylic Acid Derivative Pyrimidine_Inhibitor->EGFR

Caption: Generalized EGFR signaling pathway targeted by pyrimidine kinase inhibitors.

Comparative Analysis of Antimicrobial Activity

Pyrimidine derivatives also exhibit a broad spectrum of antimicrobial activity against various bacterial and fungal strains. The structural modifications that enhance anticancer activity can also confer potent antimicrobial properties.

Compound/Derivative Class Microorganism Activity (Inhibition Zone/MIC) Key Structural Features Reference
4-substituted-pyrazolo[3,4-d]pyrimidineS. pneumonia, B. subtilis, P. aeruginosa, E. coliModerate to outstandingPyrazole fusion and various substitutions at the 4-position.[6]
1,2,4-triazolo[1,5-a]pyrimidine derivativesS. aureus, E. coli, P. aeruginosaMICs ranging from 0.25 to 2.0 µg/mLFused triazole ring system.[6]
Pyrimidine derivatives 3a, 3b, 3d, 4a-d, 9c, 10bS. aureus, B. subtilis, E. coli, C. albicans, A. flavusExcellent antimicrobial activitiesVaried substitutions on the pyrimidine core.[4][7]

Detailed Experimental Protocols

Reproducibility is crucial in scientific research. This section provides detailed methodologies for key experiments used in the evaluation of pyrimidine-4-carboxylic acid derivatives.

Synthesis of Pyrimidine-4-carboxamide Derivatives

This protocol describes a general method for converting pyrimidine-4-carboxylic acid to its corresponding amide derivatives, a common strategy to enhance biological activity.

Workflow Diagram:

Synthesis_Workflow Start Pyrimidine-4-carboxylic acid Step1 Activation (e.g., SOCl2 or EDC/HOBt) Start->Step1 Intermediate Acyl Chloride or Activated Ester Step1->Intermediate Step2 Amination (Amine, Base) Intermediate->Step2 Product Pyrimidine-4-carboxamide Step2->Product

Caption: General workflow for the synthesis of pyrimidine-4-carboxamides.

Step-by-Step Protocol:

  • Activation of the Carboxylic Acid: To a solution of pyrimidine-4-carboxylic acid in a suitable anhydrous solvent (e.g., dichloromethane or DMF), add a coupling agent (e.g., thionyl chloride for acyl chloride formation, or EDC/HOBt for activated ester formation).

  • Reaction Monitoring: Stir the reaction mixture at room temperature or gentle heat, and monitor the progress by thin-layer chromatography (TLC).

  • Amine Addition: Once the activation is complete, add the desired amine and a base (e.g., triethylamine or diisopropylethylamine) to the reaction mixture.

  • Reaction Completion and Work-up: Continue stirring until the reaction is complete (as monitored by TLC). Quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired pyrimidine-4-carboxamide.[8]

In-Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][9][10][11]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrimidine-4-carboxylic acid derivatives and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (e.g., 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.[5][11]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the purple formazan crystals.[5][11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[10]

In-Vitro Kinase Inhibition Assay (EGFR)

This protocol outlines a general procedure for determining the IC50 value of a pyrimidine derivative against a specific kinase, such as EGFR, using a fluorescence-based assay.[12][13]

Step-by-Step Protocol:

  • Assay Plate Preparation: Prepare serial dilutions of the test compounds in DMSO and add them to the wells of a 384-well plate. Include control wells with DMSO only.

  • Enzyme and Substrate Addition: Prepare a mixture of the recombinant EGFR kinase and a suitable substrate in kinase assay buffer and add it to all wells.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be close to its Km value for EGFR.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Detection: Stop the reaction and add a detection reagent that generates a fluorescent signal proportional to the amount of phosphorylated substrate.

  • Data Acquisition and Analysis: Read the fluorescence intensity using a microplate reader. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12][13]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[3]

Step-by-Step Protocol:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in Mueller-Hinton Broth (MHB) directly in the wells of a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum suspension (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the microbial suspension. Include positive (microbes, no compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at 35-37°C for 16-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion

Pyrimidine-4-carboxylic acid and its derivatives represent a highly valuable and versatile scaffold in drug discovery. The structure-activity relationships highlighted in this guide demonstrate that strategic modifications to this core can lead to significant enhancements in anticancer and antimicrobial activities. The provided experimental protocols offer a foundation for the synthesis and evaluation of novel compounds. Continued exploration of this chemical space holds great promise for the development of the next generation of targeted therapeutics.

References

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024, April 2). ResearchHub. [Link]

  • Ahmed, et al. (2024, July 15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(01), 114–128.
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. (2026, January 29). Preprints.org.
  • Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. (n.d.). The Royal Society of Chemistry. [Link]

  • The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. (2024, April 16). PMC - NIH. [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2023, May 5). MDPI. [Link]

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). [Link]

  • Pyrimidine Derivatives as Anticancer Agents. (2021, April 23). Encyclopedia MDPI. [Link]

  • Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. (2025, March 18). PMC. [Link]

  • Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. (2010, March 15). MDPI. [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). PMC. [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). [Link]

  • SYNTHESIS AND ANTIBACTERIAL PROPERTIES OF PYRIMIDINE DERIVATIVES. (n.d.). [Link]

  • Synthesis and antimicrobial activity of newly synthesized 4-substituted-pyrazolo[3,4-d]pyrimidine derivatives. (2025, August 6). ResearchGate. [Link]

  • Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. (2024, November 11). ACS Omega. [Link]

  • Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. (n.d.). PMC. [Link]

  • Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. (2021, August 16). Growing Science. [Link]

  • (PDF) Synthesis of pyrimidine carboxamide derivatives catalyzed by uranyl nitrate hexa Hydrate with their antibacterial and antioxidant studies. (2025, August 7). ResearchGate. [Link]

  • Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. (2025, March 18). PMC. [Link]

Sources

Safety Operating Guide

2-(sec-Butyl)pyrimidine-4-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing the integration of novel heterocyclic building blocks into drug discovery pipelines, I approach chemical handling and disposal not as an administrative afterthought, but as a meticulously designed experiment.

2-(sec-Butyl)pyrimidine-4-carboxylic acid (CAS: 1341509-89-4) is a highly valued intermediate. Pyrimidine-4-carboxylic acid derivatives are foundational in synthesizing antiviral agents, anticancer therapeutics, and advanced crop protection formulations[1]. However, the introduction of the sec-butyl aliphatic chain increases the compound's lipophilicity, altering its solvation dynamics and environmental persistence compared to the parent acid.

Proper disposal of this compound is a critical scientific obligation to prevent environmental contamination and ensure laboratory safety. Below is the comprehensive, self-validating protocol for its safe handling, spill containment, and systematic disposal.

Physicochemical Profiling & Hazard Causality

To design an effective disposal protocol, we must first understand the causality behind the chemical's intrinsic properties:

  • Acidic Moiety: The carboxylic acid group acts as a weak proton donor. It is reactive with strong bases and incompatible with strong oxidizing agents[2]. Mixing this compound with oxidizers in a generic waste stream can lead to exothermic degradation.

  • Nitrogenous Heterocycle: The pyrimidine ring contains two nitrogen atoms. Upon combustion, it generates toxic nitrogen oxides (NOx). This dictates that standard open-air burning is strictly prohibited; controlled incineration with flue gas scrubbing is mathematically and chemically mandatory[3].

  • Physical State: Typically handled as a solid powder. Dust formation presents an inhalation hazard and a potential particulate explosion risk if exposed to static discharge or open flames.

Table 1: Quantitative Hazard & Control Summary
ParameterSpecification / RequirementScientific Rationale
Target Organs Respiratory system, Eyes, SkinPowdered organic acids cause localized pH disruption on moist biological tissues.
Storage Temp Cool, ambient, dry environmentPrevents thermal degradation and minimizes vapor pressure.
Incompatibilities Strong oxidizing agentsPrevents exothermic oxidation of the sec-butyl aliphatic chain[2].
Eye Protection EN 166 (EU) or NIOSH (US) gogglesMandated to prevent irreversible corneal damage from acidic dust[3].
Skin Protection Impervious nitrile gloves, lab coatPrevents dermal absorption and localized chemical burns[3].

Emergency Response & Spill Containment Protocol

In the event of an accidental release, immediate containment prevents the material from entering drains or watercourses, which is strictly prohibited[3].

Step-by-Step Containment Methodology:

  • Evacuation & Ventilation: Immediately clear personnel from the immediate vicinity and maximize fume hood or room ventilation to disperse any aerosolized particulates.

  • PPE Donning: Responders must wear a full-face respirator (if dust is heavily suspended), impervious gloves, and a flame-resistant lab coat[3].

  • Mechanical Containment: Do not use compressed air or dry sweeping, as this exacerbates dust formation. Instead, use spark-proof tools to carefully collect the solid[4].

  • Collection & Isolation: Place the recovered material into a sealed, chemically inert glass container or heavy-duty plastic bag.

  • Secondary Decontamination: Wipe the spill area with a damp, disposable cloth to capture residual micro-particulates. Place the contaminated cloth into the solid waste receptacle.

Systematic Disposal Procedures

The golden rule for 2-(sec-Butyl)pyrimidine-4-carboxylic acid is absolute environmental isolation: Do not discharge to sewer systems, watercourses, or low areas [3],.

Phase 1: Source Segregation
  • Solid Waste: Collect unreacted powder, contaminated PPE, and spill cleanup materials in a designated "Hazardous Solid Organic Waste" receptacle.

  • Liquid Waste: If the compound is dissolved in a solvent during synthesis, determine if the solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., DMSO, Methanol). Segregate the waste streams accordingly to prevent cross-reactivity and optimize disposal costs.

Phase 2: Chemical Stabilization (Aqueous Streams)
  • If the acid has been dissolved in an aqueous base during extraction, the solution must be neutralized to a pH of 6–8 before being placed in the aqueous waste stream. This prevents the degradation of waste containers and mitigates adverse reactions during transit.

Phase 3: Packaging and Storage
  • Store all waste containers in a cool, dry, and well-ventilated area, strictly isolated from oxidizing agents[2].

  • Ensure containers are tightly closed and clearly labeled: "Hazardous Waste - Contains 2-(sec-Butyl)pyrimidine-4-carboxylic acid (Toxic/Irritant)"[4].

Phase 4: Final Destruction
  • Transfer the manifested waste to a licensed chemical destruction plant[3].

  • The verified, legally compliant method of destruction is controlled incineration equipped with flue gas scrubbing [3]. The scrubber chemically neutralizes the NOx emissions generated by the breakdown of the pyrimidine ring, ensuring complete environmental compliance.

Waste Management Workflow

DisposalWorkflow Start Waste Generation 2-(sec-Butyl)pyrimidine-4-carboxylic acid State Determine Waste State Start->State Solid Solid Residue/Powder State->Solid Liquid Liquid Solution State->Liquid SolidBin Solid Organic Waste Receptacle Solid->SolidBin Aqueous Aqueous Solution Liquid->Aqueous Organic Organic Solvent Liquid->Organic Neutralize pH Neutralization (Adjust to pH 6-8) Aqueous->Neutralize OrgBin Organic Waste Receptacle Organic->OrgBin AqBin Aqueous Waste Receptacle Neutralize->AqBin Incineration Licensed Chemical Destruction (Incineration + Flue Gas Scrubbing) SolidBin->Incineration AqBin->Incineration OrgBin->Incineration

Systematic waste segregation and disposal workflow for pyrimidine-4-carboxylic acid derivatives.

References

  • Kishida Chemical Co., Ltd. "Safety Data Sheet: 6-[2-Oxo-tetrahydropyrimidin-1(2H)-yl]pyrimidine-4-carboxylic acid." Available at: [Link]

Sources

Personal protective equipment for handling 2-(sec-Butyl)pyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the safety, logistical, and operational protocols for handling 2-(sec-Butyl)pyrimidine-4-carboxylic acid .

Part 1: Compound Identity & Hazard Profiling

Rationale: As a specific Safety Data Sheet (SDS) for 2-(sec-Butyl)pyrimidine-4-carboxylic acid may be limited in public repositories, this protocol applies the Precautionary Principle . We derive the hazard profile from the structural pharmacophore: the corrosive carboxylic acid moiety and the bioactive pyrimidine core.

Chemical Identity
  • Chemical Name: 2-(sec-Butyl)pyrimidine-4-carboxylic acid

  • Structural Class: Pyrimidine derivative / Heterocyclic Carboxylic Acid

  • Physical State: Crystalline Solid (Predicted based on analogs)

  • Acidity (pKa): ~3.5 – 4.0 (Carboxylic acid proton)

Anticipated Hazard Classification (GHS)

Based on Structural Activity Relationship (SAR) analysis of Pyrimidine-4-carboxylic acid analogs (CAS 31462-59-6).

Hazard CategoryGHS CodeHazard StatementMechanism of Action
Skin Irritation H315 Causes skin irritationAcidic proton donation disrupts dermal pH barrier.
Eye Damage H319 Causes serious eye irritationCorrosive action on corneal epithelium.
STOT-SE H335 May cause respiratory irritationInhalation of fine dust irritates mucous membranes.
Acute Toxicity H302 Harmful if swallowedBioactive pyrimidine core interference.

Part 2: Personal Protective Equipment (PPE) Matrix

Directive: Do not rely on generic "wear gloves" advice. The lipophilic sec-butyl chain increases solvent solubility, potentially altering glove permeation rates compared to simple hydrophilic acids.

Hand Protection Strategy
TaskGlove MaterialThicknessBreakthrough TimeScientific Rationale
Dry Solid Handling Nitrile 4–5 mil>480 minExcellent resistance to dry organic solids; high tactile sensitivity for weighing.
Solution (Aqueous) Nitrile 5–8 mil>240 minSufficient for acidic aqueous buffers.
Solution (Organic) Laminate / Butyl >10 mil>480 minThe sec-butyl group increases solubility in DCM/DMSO. Standard nitrile degrades rapidly in chlorinated solvents.
Respiratory & Eye Protection
  • Primary Engineering Control: All open handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Respiratory Backup: If hood access is compromised or during spill cleanup, use a P100 (HEPA) Half-Face Respirator .

    • Why? Simple N95s do not provide a face seal tight enough for potent pharmaceutical intermediates.

  • Eye Protection: Chemical Splash Goggles (Indirect Vent).

    • Contraindication: Do NOT use safety glasses. Fine acidic dust can bypass side shields and react with ocular moisture to cause burns.

Part 3: Operational Protocols & Workflows

Workflow: Safe Weighing & Solubilization

This workflow minimizes dust generation and exposure risk.[1][2]

G Start START: Weighing Prep PPE_Check Don PPE: Nitrile Gloves + Goggles + Lab Coat Start->PPE_Check Balance_Setup Place Microbalance inside Fume Hood or Vented Enclosure PPE_Check->Balance_Setup Static_Ctrl Neutralize Static: Use Ionizing Bar/Gun Balance_Setup->Static_Ctrl Critical Step Weighing Transfer Solid: Use Anti-static Spatula Static_Ctrl->Weighing Solvent_Add Add Solvent (DMSO/MeOH): Dissolve immediately to trap dust Weighing->Solvent_Add Minimize Air Time Waste_Mgmt Clean Spatula/Area: Wipe with wet tissue (solvent) Solvent_Add->Waste_Mgmt End END: Solution Ready Waste_Mgmt->End

Figure 1: Safe handling workflow for solid-state pyrimidine carboxylic acids. Note the emphasis on static control to prevent particle dispersal.

Storage & Stability
  • Temperature: Store at 2–8°C (Refrigerated).

    • Reasoning: Carboxylic acids can decarboxylate slowly over time if heated; the pyrimidine ring is generally stable, but cool storage preserves purity.

  • Atmosphere: Keep under Inert Gas (Argon/Nitrogen) .

    • Reasoning: Prevents moisture absorption (hygroscopicity) which can clump the solid and catalyze degradation.

  • Segregation: Store away from Strong Oxidizers and Strong Bases .

Part 4: Emergency Response & Disposal

Spill Response (Solid)
  • Evacuate the immediate area if the spill is >5g and outside a hood.

  • Don PPE: Double nitrile gloves, goggles, P100 respirator.

  • Contain: Cover spill with a wet paper towel (dampened with water) to prevent dust from becoming airborne.

  • Clean: Scoop up the wet material. Wipe area with 10% Sodium Bicarbonate solution (neutralizes the acid).

Waste Disposal

Do not dispose of down the drain.[3] This compound is a bioactive heterocycle.

Waste StreamDescriptionProtocol
Solid Waste Contaminated wipes, PPE, solid spill residue.Bag in hazardous waste bag; Label "Toxic/Irritant Solid".
Liquid Waste Mother liquors, reaction solvents.Segregate into Acidic Organic Waste container. Do not mix with Cyanides or Sulfides.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 169306, Pyrimidine-4-carboxylic acid. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from [Link]

  • ECHA (European Chemicals Agency). C&L Inventory: Pyrimidine-4-carboxylic acid hazard classification.[4] Retrieved from [Link]

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.